(4-Bromoquinolin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
(4-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHSJOTPNCANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694502 | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-06-9 | |
| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of (4-Bromoquinolin-3-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromoquinolin-3-yl)boronic acid
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Boronic acids, particularly those integrated into heterocyclic scaffolds, have emerged as exceptionally versatile intermediates.[1][2] The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. When functionalized with a boronic acid group, it becomes a powerful tool for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][3]
This technical guide provides a comprehensive examination of this compound, a compound of significant interest for researchers in drug development and organic synthesis. Our objective is to move beyond a simple datasheet by providing a deep, mechanistic understanding of its core properties. We will explore not only what its properties are but why they manifest, grounding our discussion in the principles of physical organic chemistry and providing actionable, field-proven protocols for its characterization. This document is designed to empower researchers, scientists, and drug development professionals to effectively utilize this valuable chemical entity in their work.
Molecular and Physicochemical Profile
This compound is a bifunctional organic compound featuring a quinoline heterocyclic system substituted with both a bromine atom and a boronic acid moiety. This specific arrangement of functional groups dictates its reactivity, stability, and utility.
Caption: Chemical Structure of this compound.
Core Properties
A summary of the fundamental physicochemical properties is presented below. It is important to note that while some data are derived from supplier information, specific experimental values for properties like pKa and solubility are not extensively published and are therefore discussed based on established chemical principles and data from analogous compounds.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₇BBrNO₂ | Elemental Composition[4] |
| Molecular Weight | 251.87 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or light yellow solid. | General observation for aryl boronic acids[3] |
| Melting Point | Data not widely published; aryl boronic acids typically have high melting points (>200 °C). | Comparative Analysis |
| CAS Number | 871333-33-0 | Chemical Abstract Service[4] |
Acidity (pKa)
The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the acceptance of a hydroxide ion to form a tetracoordinate boronate species.[5] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.
For most aryl boronic acids, pKa values typically range from 8 to 10.[5][6] The precise pKa of this compound is influenced by the electronic effects of the bromoquinoline ring. The electronegative nitrogen atom and the bromine atom exert an electron-withdrawing effect, which generally decreases the pKa (increases acidity) compared to simple phenylboronic acid.[5][7] This enhanced acidity is crucial for its reactivity in biological systems and in certain chemical transformations that proceed via the boronate form.[8]
Caption: Lewis acidity equilibrium of a boronic acid.
Solubility and Stability
Solubility: Like many aryl boronic acids, this compound is expected to have low solubility in water and non-polar organic solvents. It typically exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.
Stability & Storage: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9][10] This process can complicate characterization, particularly by NMR, as it may result in complex spectra.[9] Furthermore, the carbon-boron bond can be susceptible to oxidation, particularly at physiological pH.[11] For long-term integrity, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach combining NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography provides a comprehensive characterization.
Caption: Logical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12] For boronic acids, ¹H, ¹³C, and ¹¹B NMR experiments are all informative.
-
¹H NMR: Provides information on the number and environment of protons. The aromatic region (typically 7.0-9.0 ppm) will show a set of signals corresponding to the six protons on the quinoline ring system.[12] The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.[9]
-
¹³C NMR: Reveals the number of unique carbon atoms. Nine distinct signals are expected for the quinoline core. The carbon atom directly bonded to the boron (C3) will have a characteristic chemical shift.[12]
-
¹¹B NMR: This technique is specific for boron and is highly valuable for characterizing boronic acids.[8] It can distinguish between the sp²-hybridized trigonal boronic acid (typically δ ~27-30 ppm) and the sp³-hybridized tetrahedral boronate ester or anion (typically δ ~3-9 ppm).[8][13]
Table 2: Expected ¹H and ¹³C NMR Data (Note: Chemical shifts (δ) are predicted based on analogous structures and may vary with solvent and experimental conditions.)
| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Quinoline H/C | 7.5 - 9.2 | 120 - 150 |
| C-Br | - | ~125 |
| C-B | - | ~130 (often broad or unobserved) |
| B(OH)₂ | 4.0 - 6.0 (broad, exchangeable) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.[14] High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for unambiguous formula determination.
A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and M+2 peak) of roughly equal intensity, separated by two mass units.[12]
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[15] This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.[16][17] Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step.[15] If successful, the resulting crystal structure would confirm the connectivity and conformation of the bromoquinoline ring and the geometry of the boronic acid group.
Reactivity and Applications in Drug Discovery
The dual functionality of this compound makes it a highly valuable building block.
-
Suzuki-Miyaura Coupling: The boronic acid moiety is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This allows for the facile formation of a carbon-carbon bond at the 3-position of the quinoline ring, enabling the synthesis of a diverse library of substituted quinolines.
-
Pharmacophore: The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes.[5][16] This mechanism is the basis for several approved drugs, including the proteasome inhibitor Bortezomib.[2][18] The quinoline scaffold provides a rigid framework for orienting the boronic acid and other substituents to achieve specific biological targets.[19]
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for the characterization of this compound, which should be adapted based on available instrumentation and sample characteristics.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Solvation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube. Using methanol can help break up boroxine trimers that may have formed.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time and a larger sample quantity due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. Use a borosilicate NMR tube if possible to minimize background signals.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[20] Analysis can be performed in both positive and negative ion modes to maximize information.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to acquire the mass spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the theoretical mass and isotopic distribution for the proposed formula (C₉H₇BBrNO₂) and compare it with the experimental data. The difference should be less than 5 ppm. Confirm the presence of the characteristic 1:1 M/M+2 isotopic pattern for bromine.[12]
Conclusion
This compound is a sophisticated chemical building block with significant potential in medicinal chemistry and organic synthesis. Its key physicochemical properties—Lewis acidity, propensity for Suzuki coupling, and potential for covalent interactions with biological targets—are derived directly from its unique molecular architecture. A thorough characterization, employing a combination of NMR spectroscopy and high-resolution mass spectrometry, is essential to confirm its structure and purity before its application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this versatile compound.
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(4-Bromoquinolin-3-yl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
(4-Bromoquinolin-3-yl)boronic acid, a specialized organoboron compound, has emerged as a pivotal reagent in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining the quinoline scaffold with a reactive boronic acid moiety, make it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.
CAS Number: 745784-06-9
Molecular Structure
The structure of this compound is characterized by a quinoline ring system substituted with a bromine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement of functional groups dictates its reactivity and utility in chemical transformations.
Chemical Formula: C₉H₇BBrNO₂
SMILES: O=B(O)c1cncc2cccc(Br)c12
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Weight | 251.87 g/mol | [Vendor Data] |
| Appearance | Typically an off-white to pale yellow solid | [General Knowledge] |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | [General Chemical Principles] |
| Storage | Store in a cool, dry place, away from light and moisture. Inert atmosphere is recommended for long-term storage. | [General Laboratory Practice] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the introduction of the boronic acid moiety onto a pre-functionalized quinoline core. A prevalent and effective method is the lithiation-borylation of a suitable haloquinoline precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a general and logical workflow for the synthesis of this compound from a readily available starting material, 3,4-dibromoquinoline. This method leverages the differential reactivity of the bromine atoms, allowing for selective metal-halogen exchange at the 3-position followed by quenching with a boron electrophile.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[1])
This protocol is adapted from the synthesis of the analogous quinoline-3-boronic acid and should be optimized for the specific substrate.[1]
Materials:
-
3,4-Dibromoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 3,4-dibromoquinoline (1 equivalent) to a dry Schlenk flask containing anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 - 1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. The selective lithiation at the more reactive 3-position is driven by electronic and steric factors.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 - 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 2 M HCl. Adjust the pH to approximately 7 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.[1]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A cornerstone application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[2]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (the coupling partner for our boronic acid).[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a general protocol for the coupling of this compound with an aryl halide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Significance in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including antiviral and anticancer properties.[4] The introduction of a boronic acid group onto the quinoline core, as in this compound, opens up new avenues for the synthesis of novel drug candidates.
Boronic acids themselves are recognized as important pharmacophores.[5] For instance, bortezomib and ixazomib are proteasome inhibitors containing a boronic acid moiety and are used in the treatment of multiple myeloma.[5] The boron atom can form reversible covalent bonds with active site serine residues in enzymes, leading to potent and specific inhibition.
The use of this compound and its derivatives allows for the strategic exploration of chemical space around the quinoline core. Through Suzuki-Miyaura coupling, diverse aryl and heteroaryl groups can be introduced at the 3-position, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This approach has been successfully employed in the development of kinase inhibitors, where the quinoline moiety can act as a hinge-binding element.
Conclusion
This compound is a versatile and valuable building block for organic chemists and drug discovery scientists. Its well-defined structure and reactivity, particularly in the robust Suzuki-Miyaura cross-coupling reaction, provide a reliable platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, will empower researchers to effectively utilize this reagent in their pursuit of scientific innovation.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] October 10, 2024. Available at: [Link]
-
ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Online] Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... [Online] Available at: [Link]
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Organic Syntheses. 3-pyridylboronic acid. [Online] Available at: [Link]
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ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Online] March 22, 2024. Available at: [Link]
-
MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Online] December 10, 2024. Available at: [Link]
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PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Online] Available at: [Link]
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MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Online] Available at: [Link]
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PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]
-
PMC - NIH. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. [Online] March 21, 2017. Available at: [Link]
Sources
Molecular weight and formula of (4-Bromoquinolin-3-yl)boronic acid
An In-Depth Technical Guide to (4-Bromoquinolin-3-yl)boronic acid: Synthesis, Characterization, and Application
Introduction
Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for constructing complex molecular architectures.[3][4] Among this important class of reagents, this compound emerges as a particularly valuable synthetic intermediate. It incorporates the quinoline scaffold, a privileged heterocyclic motif found in numerous pharmaceuticals, with two distinct, orthogonally reactive sites: a boronic acid at the 3-position and a bromine atom at the 4-position. This bifunctional nature allows for sequential, site-selective modifications, making it a powerful tool for generating diverse molecular libraries for drug development and materials science.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, detail a representative synthetic protocol and the underlying chemical principles, outline robust analytical methods for its characterization, and explore its strategic application in medicinal chemistry.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety considerations.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇BBrNO₂ | [5][6] |
| Molecular Weight | 251.87 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| SMILES Code | Oc1cncc2cccc(Br)c12 | [7] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of arylboronic acids can be achieved through several established methods, including the reaction of organolithium or Grignard reagents with borate esters, or through palladium-catalyzed Miyaura borylation.[1] For a substrate like this compound, a common and effective strategy involves a lithium-halogen exchange followed by borylation. This approach leverages the differential reactivity of halogen atoms on the quinoline core.
A plausible synthetic route starts from 3,4-dibromoquinoline. The bromine at the 3-position is more susceptible to lithium-halogen exchange than the one at the 4-position due to electronic effects and the directing influence of the quinoline nitrogen.
Representative Synthetic Protocol
Step 1: Lithium-Halogen Exchange and Borylation
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3,4-dibromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate.
-
Stir the reaction mixture at -78 °C for 1 hour. During this time, the selective lithium-halogen exchange occurs at the C-3 position.
-
To the resulting solution of 4-bromo-3-lithioquinoline, add triisopropyl borate (B(O-iPr)₃, ~1.5 eq) dropwise, ensuring the temperature remains at -78 °C. The borate ester acts as the boron source, trapping the organolithium species.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring. The aromatic region (typically 7.5-9.0 ppm) will display a set of doublets, triplets, or multiplets corresponding to the specific substitution pattern. The two protons on the boronic acid group (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be highly dependent on concentration and the solvent used.
-
¹¹B NMR: As a definitive tool for boron-containing compounds, ¹¹B NMR is used to observe the boron nucleus directly.[8] For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad signal is expected in the range of δ 27–33 ppm.[8] This provides unambiguous evidence of the boronic acid moiety.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound.[9][10] In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), this peak will appear as a characteristic doublet with a mass difference of 2 Da, confirming the presence of a single bromine atom. The formation of boroxines (cyclic trimers) or other adducts can sometimes be observed, which is a known characteristic of boronic acids in MS analysis.[9]
Applications in Drug Discovery and Development
The true value of this compound lies in its capacity for sequential, selective cross-coupling reactions, making it a cornerstone reagent for building molecular complexity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[3] this compound can participate in this reaction in two distinct ways:
-
Using the Boronic Acid Group: The boronic acid at the C-3 position can be coupled with a variety of aryl or vinyl halides/triflates. This reaction is typically catalyzed by a palladium(0) complex and requires a base. This allows for the introduction of diverse substituents at the 3-position of the quinoline core.
-
Using the Bromo Group: The bromine atom at the C-4 position can serve as the halide partner in a subsequent Suzuki-Miyaura coupling reaction with a different boronic acid or ester.
This orthogonal reactivity allows for a programmed, stepwise synthesis. A researcher can first perform a coupling reaction at the C-3 position, purify the product, and then use that product in a second coupling reaction at the C-4 position. This strategy is exceptionally powerful in fragment-based drug discovery and for creating focused libraries of compounds around the quinoline scaffold.[3]
Application Workflow: Sequential Suzuki-Miyaura Coupling
Caption: Stepwise functionalization using orthogonal reactivity.
Safety and Handling
While boronic acids are generally less toxic than many organometallic reagents, proper laboratory safety protocols must be followed.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[11][12]
-
Engineering Controls: Use the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Hazards: this compound should be treated as a compound that may cause skin, eye, and respiratory irritation.[13][14] Avoid ingestion and inhalation.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][13]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its defined molecular weight and formula provide a solid foundation for its use in quantitative chemical reactions. The presence of two orthogonally reactive sites—the boronic acid and the bromo substituent—enables chemists to perform sequential, controlled modifications, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This capability is of paramount importance in the fields of medicinal chemistry and drug discovery, where the systematic exploration of chemical space around privileged scaffolds like quinoline is a key strategy for developing novel therapeutics. Coupled with well-established methods for its synthesis and characterization, this compound stands as a powerful tool in the modern chemist's arsenal.
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PubMed. Design and discovery of boronic acid drugs. Available from: [Link]
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- National Institutes of Health. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids.
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Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]
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PubMed. Arylboronic acid chemistry under electrospray conditions. Available from: [Link]
- ChemicalBook. 4-Bromoquinoline synthesis.
- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Bromoquinolin-3-yl)boronic acid
Forward: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. (4-Bromoquinolin-3-yl)boronic acid represents a versatile building block, combining the functionalities of a quinoline scaffold with the synthetic utility of a boronic acid. Its precise characterization is non-negotiable for ensuring the integrity of subsequent synthetic steps and the validity of biological screening results.
This guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of this compound. As publicly available, consolidated spectral data for this specific molecule is scarce, this document serves as both a predictive framework and a standard operating procedure. We will leverage foundational spectroscopic principles and data from structurally analogous compounds to establish a validated workflow, explaining not just how to acquire the data, but why specific techniques are chosen and how they synergistically provide unambiguous structural confirmation.
Molecular Structure and Analytical Overview
The first step in any characterization is a thorough understanding of the target structure. This compound, with the molecular formula C₉H₇BBrNO₂, presents several key features that dictate our analytical strategy:
-
Quinoline Core: A rigid, aromatic heterocyclic system.
-
Bromine Substituent: A heavy halogen with a characteristic isotopic signature.
-
Boronic Acid Group: A functional group prone to dehydration and oligomerization, which can present challenges in analysis.
Our analytical workflow is designed to address these features systematically, providing orthogonal data points that validate the final structure.
Caption: Structure of this compound with IUPAC numbering.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Before committing time to lengthy NMR experiments, we first confirm the molecular weight and elemental composition. For a brominated compound, mass spectrometry is exceptionally powerful. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a distinctive M and M+2 isotopic pattern with a nearly 1:1 intensity ratio. Observing this pattern is a non-negotiable validation point. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Data Processing: Calibrate the spectrum using a known standard. Analyze the data for the exact mass of the parent ion and its isotopic distribution.
Predicted Data & Interpretation
| Ion Species | Calculated Exact Mass (m/z) | Expected Observation |
| [C₉H₇⁷⁹BBrNO₂ + H]⁺ | 251.9802 | The 'M' peak in the [M+H]⁺ cluster. |
| [C₉H₇⁸¹BBrNO₂ + H]⁺ | 253.9781 | The 'M+2' peak, ~98% the intensity of the M peak. |
| [C₉H₇⁷⁹BBrNO₂ - H]⁻ | 249.9646 | The 'M' peak in the [M-H]⁻ cluster. |
| [C₉H₇⁸¹BBrNO₂ - H]⁻ | 251.9625 | The 'M+2' peak, ~98% the intensity of the M peak. |
Trustworthiness: The high-resolution data provides the exact mass, confirming the molecular formula to within 5 ppm. The ~1:1 M/M+2 isotopic pattern is a self-validating system, providing definitive proof of the presence of a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the detailed connectivity and chemical environment of the atoms, serving as the ultimate tool for structural confirmation.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: ¹H NMR will confirm the substitution pattern on the quinoline ring. The protons on the pyridine ring (H2) and the benzene ring (H5, H8) are expected to be the most deshielded. The key to a clean spectrum is the choice of solvent. Boronic acids can form trimeric anhydrides (boroxines) in aprotic solvents like CDCl₃, leading to broad peaks or multiple sets of signals. Using a protic solvent like methanol-d₄ or DMSO-d₆ breaks up these oligomers by forming solvent adducts, resulting in sharp, interpretable spectra. The B(OH)₂ protons are often broad and may exchange with solvent, sometimes disappearing entirely.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. The use of DMSO-d₆ is advantageous as it will clearly show the B(OH)₂ and any residual water protons.
-
Instrumentation: Use a ≥400 MHz NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Processing: Process the FID with an exponential window function, followed by Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 9.1 - 9.3 | s | - |
| H5 | 8.2 - 8.4 | d | 8.0 - 8.5 |
| H8 | 8.0 - 8.2 | d | 8.0 - 8.5 |
| H7 | 7.8 - 8.0 | ddd | ~8.5, 7.0, 1.5 |
| H6 | 7.6 - 7.8 | ddd | ~8.0, 7.0, 1.0 |
| B(OH)₂ | 8.3 - 8.6 | s (broad) | - |
Trustworthiness: The observation of a singlet for H2 and four distinct signals for the H5-H8 protons, with their characteristic doublet and triplet-of-doublets patterns, validates the 3,4-disubstitution pattern on the quinoline core.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Expertise & Experience: ¹³C NMR confirms the presence of all nine unique carbon atoms in the quinoline ring. A common challenge is the detection of the carbon directly attached to boron (C3). Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), the C-B signal is often significantly broadened, sometimes to the point of being lost in the baseline. Running the experiment with a higher number of scans can help to observe this signal.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: Use a ≥100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are crucial for good signal-to-noise, especially for quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the DMSO-d₆ multiplet to δ 39.52 ppm.
| Carbon Assignment | Predicted δ (ppm) | Expected Intensity |
| C2, C4, C8a, C4a | 145 - 155 | Low (Quaternary) |
| C5, C7, C8 | 125 - 135 | High (CH) |
| C6 | 120 - 125 | High (CH) |
| C3 (C-B) | 125 - 135 | Very Low / Broad |
| C4 (C-Br) | 115 - 125 | Low (Quaternary) |
¹¹B NMR Spectroscopy: Direct Observation of Boron
Expertise & Experience: This often-overlooked experiment provides direct evidence for the boronic acid functional group. It is a quick and definitive experiment. For an sp²-hybridized arylboronic acid, a single, typically broad peak is expected in the range of δ 27-33 ppm.
-
Sample Preparation: The same sample can be used.
-
Instrumentation: An NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz instrument).
-
Data Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A featureless, broad baseline may require the use of a specific background-correction pulse sequence.
-
Data Processing: Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).
A single, broad signal is predicted to appear between δ 28 - 32 ppm , consistent with an arylboronic acid.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For our target molecule, we are looking for the characteristic broad O-H stretch of the boronic acid, the B-O stretch, and the vibrations associated with the aromatic quinoline core. Attenuated Total Reflectance (ATR) is the modern, preferred technique as it requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹, co-adding 16-32 scans.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Boronic acid B(OH)₂ |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1580 - 1620 | C=N, C=C stretch | Quinoline ring |
| 1310 - 1380 | B-O stretch | Boronic acid |
| 1000 - 1100 | C-Br stretch | Aryl bromide |
Comprehensive Characterization Workflow
Caption: A self-validating workflow for the characterization of this compound.
Conclusion
The synergistic application of mass spectrometry, multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹¹B), and infrared spectroscopy provides an unassailable body of evidence for the structural confirmation of this compound. The key signatures to verify are:
-
MS: The correct molecular weight with a ~1:1 M/M+2 isotopic cluster.
-
¹H NMR: A deshielded singlet for H2 and the characteristic splitting patterns for the four protons on the carbocyclic ring.
-
¹¹B NMR: A broad signal around δ 30 ppm.
-
IR: A broad O-H stretch around 3300 cm⁻¹ and a B-O stretch around 1350 cm⁻¹.
By following this comprehensive protocol, researchers can proceed with confidence, knowing their starting material is fully validated and of high purity, ensuring the reliability and reproducibility of their downstream applications.
References
Note: As specific spectral data for the target compound is not available in public literature, these references provide authoritative context for the techniques and for interpreting data from analogous structures.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Guan, W., et al. (2019). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 24(23), 4276. [Link]
-
Hollis, T. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
A-Technical-Guide-to-4-Bromoquinolin-3-yl-boronic-acid-Synthesis-Commercial-Availability-and-Application-in-Cross-Coupling-Reactions
Abstract
(4-Bromoquinolin-3-yl)boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the realms of pharmaceutical discovery and materials science. Its unique structure, featuring a quinoline core functionalized with both a bromine atom and a boronic acid moiety, presents dual opportunities for sequential, site-selective cross-coupling reactions. This guide provides an in-depth analysis of the compound's synthesis, commercial availability, and core applications, with a focus on the Suzuki-Miyaura coupling reaction. We offer field-proven protocols, mechanistic insights, and a curated list of commercial suppliers to empower researchers in leveraging this versatile reagent for advanced molecular construction.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use and storage.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 45784-06-9 | [1] |
| Molecular Formula | C₉H₇BBrNO₂ | [1] |
| Molecular Weight | 251.87 g/mol | [1][2] |
| Appearance | Typically an off-white to yellow or brown solid | |
| IUPAC Name | This compound | [1] |
Stability and Storage:
Arylboronic acids are generally stable solids, but they can be susceptible to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions, especially in the presence of moisture or strong acids/bases.[3][4] For long-term viability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5][6]
Safety and Handling:
As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][9] It may cause skin, eye, and respiratory irritation.[7][9] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[7][9]
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent is crucial for custom applications or when sourcing is a challenge. The most common and reliable laboratory-scale synthesis involves a halogen-metal exchange followed by borylation.
The synthesis begins with a suitable di-halogenated precursor, 3,4-dibromoquinoline. A selective halogen-metal exchange is performed at the more reactive 3-position using an organolithium reagent at low temperature. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Finally, acidic hydrolysis yields the target this compound. This method is analogous to established procedures for preparing other heteroaryl boronic acids.[10]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Expert Insight: The key to this synthesis is maintaining anhydrous conditions and low temperatures (-78 °C, typically a dry ice/acetone bath) during the lithium-halogen exchange to prevent unwanted side reactions. The in-situ quench, where the borate ester is present during the formation of the organolithium intermediate, often improves yields by trapping the reactive species as it forms.[10]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,4-dibromoquinoline (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (1.05 equiv, solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour.
-
Borylation: In a separate flask, dissolve triisopropyl borate (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quench and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1M) until the pH is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system like acetonitrile/water or by column chromatography on silica gel.[10]
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers, catering to different scales from research and development to bulk manufacturing. Purity levels are typically ≥95%. When selecting a supplier, researchers should consider not only the cost but also the quoted purity, analytical data provided (e.g., NMR, HPLC), and batch-to-batch consistency.
Table 2: Representative Commercial Suppliers
| Supplier | Product Name | CAS Number | Notes |
| PepTech Corporation | This compound | 45784-06-9 | Listed as a global supplier.[1] |
| BLD Pharm | This compound | 45784-06-9 | Provides related quinoline boronic acid derivatives.[2] |
| AChemBlock | 4-Bromopyridine-3-boronic acid | 1256355-39-1 | Note: This is an analog, but the supplier specializes in boronic acids.[11] |
| Optima Chemical Group | Boronic Acids | Various | A manufacturer and distributor of a wide range of boronic acids.[12] |
| Sigma-Aldrich (Merck) | 4-Isoquinolineboronic acid | 192182-56-2 | An isomer is available; custom synthesis of the target may be possible. |
Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and catalog numbers are subject to change. Always verify with the supplier directly.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl structures common in pharmaceuticals.[14][15][16]
The boronic acid at the 3-position can be coupled with an aryl or heteroaryl halide (or triflate). Subsequently, the bromine atom at the 4-position can be used in a second, different coupling reaction, allowing for the controlled, stepwise synthesis of complex, polysubstituted quinolines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Expert Insight: The choice of base, solvent, and palladium ligand is crucial for reaction success. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common bases.[15] A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to facilitate the dissolution of both organic and inorganic reagents. The water also plays a key role in activating the boronic acid for transmetalation.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired aryl halide (e.g., iodobenzene, 1.1 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-bromo-3-arylquinoline.
Conclusion
This compound stands out as a highly valuable and versatile reagent. Its commercial availability simplifies procurement for research and development, while a clear understanding of its synthesis provides a pathway for specialized applications. The compound's true power lies in its capacity for sequential Suzuki-Miyaura couplings, enabling the efficient and controlled construction of complex, polysubstituted quinoline derivatives. This guide serves as a foundational resource for scientists aiming to incorporate this powerful building block into their synthetic strategies, accelerating innovation in drug discovery and materials science.
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Stability and storage conditions for (4-Bromoquinolin-3-yl)boronic acid
An In-depth Technical Guide to the Stability and Storage of (4-Bromoquinolin-3-yl)boronic acid
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. However, like many boronic acids, its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its primary degradation pathways, and establishing field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this reagent for reproducible and successful outcomes.
Introduction: The Challenge of Boronic Acid Stability
Boronic acids are organoboron compounds featuring a carbon-boron bond, which makes them indispensable reagents in synthetic chemistry.[1] Their versatile reactivity, relatively low toxicity, and the ease of removal of boron-containing byproducts contribute to their widespread use.[2] However, the very nature of the boronic acid functional group (R-B(OH)₂) renders it susceptible to several degradation pathways that can compromise sample purity, impact reaction stoichiometry, and ultimately lead to failed syntheses.[3][4]
This compound is no exception. The electron-deficient nature of the quinoline ring system can influence the lability of the C-B bond. Understanding and mitigating the inherent instability of this compound is therefore not a trivial matter of laboratory housekeeping, but a critical component of rigorous scientific practice. This guide elucidates the chemical principles behind its degradation and provides a robust framework for its preservation.
Fundamental Degradation Pathways
The stability of this compound is primarily challenged by three chemical processes: protodeboronation, oxidation, and boroxine formation. These pathways can be accelerated by environmental factors such as moisture, oxygen, heat, and light.[3][4]
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 4-bromoquinoline.[3] This process is often catalyzed by aqueous or protic media and can be accelerated under either acidic or basic conditions.[5] For researchers using this reagent in Suzuki couplings, the formation of this byproduct represents a direct loss of the active coupling partner.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[3] This pathway typically results in the formation of the corresponding phenol, 4-bromo-3-hydroxyquinoline. This degradation is a significant concern in biological applications where reactive oxygen species may be present.[6][7]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[3][8] While this process is often reversible upon exposure to water (e.g., during reaction workup), the formation of boroxine alters the molecular weight of the reagent. If not accounted for, this can lead to significant errors in stoichiometry when weighing the solid material for a reaction, as the mass being measured is not purely the desired monomeric boronic acid.
Recommended Storage and Handling Protocols
Proper storage is the most effective strategy to preserve the integrity of this compound. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.
Optimal Storage Conditions
Adherence to the following conditions will significantly extend the shelf-life and ensure the reliability of the reagent.
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | -20°C to +8°C | Low temperatures decelerate all chemical degradation pathways. Freezer (-20°C) or refrigerator (2-8°C) storage is strongly recommended for long-term stability.[9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation.[11] This is critical after the container has been opened for the first time. |
| Moisture | Store in a Desiccated Environment | Moisture promotes both protodeboronation and boroxine hydrolysis.[3][12] Storing the tightly sealed container within a desiccator containing a drying agent (e.g., silica gel) is best practice. |
| Light | Amber Vial or Opaque Container | While not as critical as moisture or air, photolytic degradation can occur. Protection from light is a standard precaution for complex organic molecules. |
| Container | Tightly Sealed Vial | A properly sealed container is the first line of defense against atmospheric moisture and oxygen.[9][13] Ensure the cap and threads are clean before sealing. |
Safe Handling Procedures
Due to the hazardous nature of the compound, strict adherence to safety protocols is mandatory.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of the powdered solid.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Preventing Dust Formation: Avoid actions that generate dust. If transferring solid, do so carefully and clean any spills immediately.[15]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, except when used as part of a controlled chemical reaction.[10][14]
Stability Assessment and Quality Control
Regularly assessing the purity of the boronic acid is essential, especially for batches that have been stored for an extended period or opened multiple times.
Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy
This protocol provides a straightforward method to assess the purity and identify major degradation products.
Objective: To determine the purity of a this compound sample and quantify the presence of protodeboronation or oxidation byproducts.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is from a fresh, dry source to avoid introducing water.
-
Dissolution: Gently agitate the tube to fully dissolve the sample.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Look for the appearance of new signals corresponding to the protodeboronation product (4-bromoquinoline) or the oxidation product.
-
Integrate a well-resolved peak of the parent compound and compare it to the integration of peaks from any identified impurities to estimate the purity.
-
Recommended Re-testing Schedule
To ensure continued quality, a re-testing schedule should be implemented.
| Time Point | Analytical Method | Acceptance Criteria |
| Upon Receipt (T=0) | ¹H NMR and/or LC-MS | Purity ≥ 97% (or as specified by supplier) |
| 12 Months Post-Receipt | ¹H NMR | Purity ≥ 95% |
| 24 Months Post-Receipt | ¹H NMR | Purity ≥ 95% |
| Prior to Critical Use | ¹H NMR | Purity ≥ 97% |
Mitigation Strategies for Inherent Instability
In cases where this compound demonstrates poor stability under specific reaction conditions (e.g., prolonged heating in the presence of base), converting it to a more robust derivative can be an effective strategy.
-
Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester , can dramatically improve stability.[3][18] These derivatives are generally crystalline, stable to chromatography, and can be stored for long periods under ambient conditions.[4][19] MIDA boronates, in particular, have been developed as "slow-release" sources of boronic acids, where the free boronic acid is generated in situ under the reaction conditions, minimizing its exposure time and subsequent degradation.[4][18]
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can take informed and proactive steps to prevent decomposition. The implementation of stringent storage protocols, including low temperatures, inert atmospheres, and desiccated environments, is the most critical factor in preserving this valuable reagent. Coupled with routine purity assessments and the strategic use of stable derivatives when necessary, these practices will ensure experimental reproducibility and advance the scientific endeavors that rely upon this versatile chemical building block.
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A Comprehensive Technical Guide to the Safe Handling of (4-Bromoquinolin-3-yl)boronic acid
Abstract
(4-Bromoquinolin-3-yl)boronic acid is a bifunctional reagent that incorporates the structural features of both a quinoline heterocycle and a boronic acid. Such compounds are of significant interest to researchers in medicinal chemistry and materials science, often serving as key building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.[1][2] While its utility is notable, the compound's structure suggests a specific hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing from data on analogous bromo-aromatic, quinoline, and arylboronic acid compounds. It outlines comprehensive safety precautions, engineering controls, personal protective equipment (PPE) requirements, and emergency procedures designed for researchers, scientists, and drug development professionals. The protocols herein are designed to foster a self-validating system of safety, ensuring that risks are systematically minimized through expert-derived practices.
Hazard Identification and Toxicological Profile
A definitive toxicological profile for this compound is not widely documented. Therefore, a conservative risk assessment must be performed by evaluating the hazards of its constituent structural motifs: the bromoquinoline core and the boronic acid functional group.
-
Bromoquinoline Moiety: Halogenated aromatic heterocycles like bromoquinoline are often classified as irritants and can be harmful upon exposure. Safety data for analogous compounds, such as 3-Bromoquinoline, indicate it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4][5]
-
Arylboronic Acid Moiety: Boronic acids as a class are known to be irritants to the skin, eyes, and respiratory system.[6][7] Furthermore, recent studies have indicated that some arylboronic acids may be weakly mutagenic and are considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), necessitating strict control of their residual levels.[8]
Based on this composite analysis, this compound should be handled as a hazardous substance with the potential to cause severe irritation and other adverse health effects.
GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS). Users must always consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][10][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][10][11] |
| Reproductive Toxicity (Potential) | Category 1B | H360: May damage fertility or the unborn child |
Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures down to the least.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: In a research context, substituting this specific molecule may not be feasible.
-
Engineering Controls: This is the most critical layer of protection. All handling of this compound powder must be performed within a certified chemical fume hood to prevent inhalation of dust and ensure adequate ventilation.[12] An eyewash station and safety shower must be readily accessible.[7][13]
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards, and clear labeling are mandatory.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are essential to prevent exposure.
Required PPE
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a splash risk.[14] | Protects eyes from dust particles and accidental splashes, which can cause serious irritation or damage.[12] |
| Hand Protection | Chemically resistant nitrile gloves (minimum). Inspect for tears or holes before each use. For extended work, consider double-gloving or using thicker gloves.[14] | Prevents skin contact, which can lead to irritation and absorption of the chemical.[12][15] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory.[14] | Protects skin on the body and legs from accidental spills and contamination.[12] |
| Respiratory Protection | Not typically required if all work is conducted in a certified fume hood. If weighing outside a hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is required.[6] | Prevents inhalation of fine particles that can cause respiratory tract irritation.[12] |
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a proper technique (e.g., peel one glove off with the other gloved hand, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them in the designated hazardous waste container.[15]
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Storage Procedures
A systematic workflow is crucial for minimizing risk during handling and storage.
Caption: Standard workflow for handling solid chemical reagents.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent).
-
Transport: Carry the chemical container in a non-breakable secondary container.
-
Weighing: Perform all weighing operations on a weigh paper or in a tared container inside the chemical fume hood to contain any dust.[6] Minimize the time the primary container is open.
-
Transfer/Dissolution: Use a spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated disposables (gloves, weigh paper) as hazardous waste.
Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[7][13]
-
Atmosphere: Boronic acids can undergo decomposition pathways like protodeboronation and oxidation.[16] For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][15] Refrigeration may be recommended to maintain product quality.[6][7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][7]
Emergency Procedures
Immediate and correct response to an emergency is critical.
Caption: Decision tree for responding to a chemical spill.
Spill Response
-
Minor Spill (inside a fume hood):
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[17]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Major Spill (outside a fume hood or large quantity):
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.
-
Do not attempt to clean it up yourself unless you are specifically trained for large-scale hazardous spill response.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][13][15]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6][9]
Fire Fighting
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6]
-
Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and boron oxides.[7][18][19]
-
Procedure: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep solid waste (contaminated gloves, weigh paper) separate from liquid waste.
-
Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[20] The label should clearly state "this compound Waste" and include the appropriate hazard symbols.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[17] Never dispose of this chemical down the drain or in regular trash.[20]
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Baran, P. S., et al. (2011). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Practical C-H Functionalization of Quinones with Boronic Acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Quinoline Derivatives Utilizing Boronic Acids
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] This has driven continuous innovation in synthetic methodologies to access diverse quinoline derivatives efficiently and with high degrees of control. Among the modern synthetic tools, boronic acids and their derivatives have emerged as remarkably versatile reagents and catalysts for the construction and functionalization of the quinoline core. This technical guide provides a comprehensive overview of contemporary methods for synthesizing quinoline derivatives that leverage the unique reactivity of boronic acids. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the practical aspects of these reactions for researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Nature has utilized this motif in a number of alkaloids with significant physiological effects, such as quinine, a renowned antimalarial.[1] Synthetic quinoline derivatives have also made a profound impact as therapeutic agents, with applications spanning antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal activities.[3][4] The versatility of the quinoline core also extends to materials science, where its derivatives are employed as dyes and corrosion inhibitors.[5]
Given the immense importance of this heterocyclic system, the development of robust and flexible synthetic methods is of paramount importance. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have been workhorses in organic synthesis for over a century.[2][4][6] However, these classic methods often require harsh reaction conditions, such as strongly acidic media, and can suffer from a lack of regiocontrol, particularly with substituted anilines.[5]
The advent of modern synthetic methodologies has opened up new avenues for quinoline synthesis, offering milder conditions, greater functional group tolerance, and enhanced control over substitution patterns. In this context, boronic acids have proven to be invaluable tools. Their low toxicity, environmental friendliness, and commercial availability make them attractive reagents for large-scale synthesis.[7] This guide will explore the multifaceted roles of boronic acids in the synthesis of quinoline derivatives, from their use as key building blocks in convergent syntheses to their application as powerful catalysts.
Convergent Synthesis of Quinolines via a Modified Skraup-Doebner-von Miller Approach
A significant advancement in quinoline synthesis has been the development of a convergent, two-component method that utilizes o-aminophenylboronic acids and α,β-unsaturated ketones.[5] This approach serves as a modern alternative to the classical Skraup and Doebner-von Miller reactions, which typically involve the reaction of anilines with glycerol or α,β-unsaturated carbonyl compounds under strongly acidic conditions.[4][6][8]
Mechanistic Rationale and Regiochemical Complementarity
The key to this methodology is the use of an o-aminophenylboronic acid, which, under basic conditions, undergoes a rhodium-catalyzed conjugate addition to an α,β-unsaturated ketone. This is followed by an intramolecular condensation between the amino group and the ketone carbonyl to form the quinoline ring.[5]
A crucial advantage of this method is its regioselectivity, which is complementary to the traditional Skraup-Doebner-von Miller synthesis.[5] In the classical approach, the nitrogen of the aniline typically adds to the β-carbon of the α,β-unsaturated ketone.[5] In contrast, the boronic acid-mediated method directs the addition of the aryl nucleophile to the β-carbon, leading to a different regioisomeric product. This is particularly beneficial when using substituted anilines, where classical methods can lead to mixtures of regioisomers.[5]
Caption: A simplified workflow of the convergent quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline
The following protocol is adapted from the work of Horn et al. and provides a representative example of this methodology.[5]
Materials:
-
2-Aminophenylboronic acid
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
[RhCl(cod)]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 2-aminophenylboronic acid (1.2 mmol), chalcone (1.0 mmol), and [RhCl(cod)]₂ (0.03 mmol).
-
Add potassium carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v, 5 mL).
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,4-diphenylquinoline.
Scope and Limitations
This method has been shown to be effective for a range of α,β-unsaturated ketones, including both aryl- and alkyl-substituted enones, leading to good yields of the corresponding quinolines.[5] Furthermore, substituted o-aminophenylboronates can be employed to access quinolines with substitution on the benzenoid ring.[5] A notable advantage is the ability to use pinacolboronates directly in the reaction, albeit with slightly modified conditions (higher catalyst and base loading).[5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Quinolines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[9] This palladium-catalyzed reaction has been extensively applied to the synthesis of arylated quinolines, providing a powerful tool for late-stage functionalization and the construction of complex molecular architectures.[7][10][11]
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps:[9]
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to a quinoline halide (or triflate), forming a palladium(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling of 8-Bromoquinoline
This one-pot procedure, developed by Li and co-workers, demonstrates an efficient synthesis of 8-arylquinolines from the corresponding halides.[10]
Materials:
-
8-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
n-BuPAd₂ (a bulky electron-rich phosphine ligand)
-
Potassium acetate (KOAc)
-
Aryl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
Step 1: Borylation
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 8-bromoquinoline (1.0 mmol), B₂pin₂ (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), n-BuPAd₂ (0.03 mmol), and KOAc (3.0 mmol) in a reaction tube.
-
Add DMAc (2 mL) and seal the tube.
-
Heat the reaction mixture at 90 °C for 1 hour.
Step 2: Suzuki-Miyaura Coupling
-
To the reaction mixture from Step 1, add the aryl bromide (1.2 mmol) and an aqueous solution of K₂CO₃ (4 M, 4.0 mmol).
-
Continue heating at 90 °C for an additional 1-2 hours.
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water, and drying.
-
The product is isolated by column chromatography.
Considerations for Reaction Optimization
The success of a Suzuki-Miyaura coupling often hinges on the judicious choice of catalyst, ligand, base, and solvent.[7]
-
Catalyst and Ligand: For challenging couplings, such as those involving aryl chlorides, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or n-BuPAd₂) are often required.[10]
-
Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[7]
-
Solvent: A variety of solvents can be used, often in combination with water, such as dioxane, toluene, and DMF.[7]
The Petasis Borono-Mannich Reaction in Quinoline Synthesis
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multi-component reaction (MCR) that involves the condensation of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines.[12][13][14] While not a direct method for forming the quinoline ring, it is a valuable tool for synthesizing precursors that can be subsequently cyclized to form quinolines and related nitrogen heterocycles.[15]
The Petasis Reaction Mechanism
The Petasis reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. The boronic acid then adds to this electrophilic intermediate. The transfer of the organic group from the boron to the carbon of the C=N bond is a key step and is thought to be irreversible, which drives the reaction to completion.[13] A significant advantage of the Petasis reaction is its operational simplicity, as it often does not require anhydrous or inert conditions and produces boric acid as a relatively benign byproduct.[15]
Application in the Synthesis of Quinoxaline Scaffolds
A notable application of the Petasis reaction in the synthesis of quinoline-related heterocycles is the preparation of quinoxalines.[15] This involves a two-step sequence: a microwave-assisted Petasis reaction followed by an acid-mediated cyclodehydration and oxidation.
Caption: A two-step approach to quinoxalines via the Petasis reaction.
Enantioselective Petasis-Type Reactions
The Petasis reaction can be rendered enantioselective through the use of chiral catalysts, such as chiral thioureas or biphenols.[12][16] This has been successfully applied to the transformation of quinolines into chiral 1,2-dihydroquinolines using alkenyl boronic acids.[12] This highlights the potential of the Petasis reaction for the asymmetric synthesis of quinoline derivatives.
Boronic Acids as Catalysts in Quinoline Chemistry
Beyond their role as stoichiometric reagents, boronic acids can also function as effective Lewis acid catalysts in various transformations of quinolines.[17][18] This catalytic activity stems from the empty p-orbital on the boron atom, which can activate substrates towards nucleophilic attack.
Boric Acid Catalyzed Transfer Hydrogenation of Quinolines
A mild and efficient method for the reduction of substituted quinolines to 1,2,3,4-tetrahydroquinolines (THQs) utilizes boric acid as a catalyst and a Hantzsch ester as the hydrogen source.[17] This protocol is highly practical, proceeds with excellent yields, and tolerates a wide range of reducible functional groups.[17] Mechanistic studies suggest that the boric acid activates the quinoline moiety towards a stepwise 1,4- and then 1,2-hydride addition from the Hantzsch ester.[17]
A Triple Role for Boronic Acids in Tandem Reactions
Arylboronic acids have been shown to play a triple catalytic role in a one-pot tandem reaction that transforms quinolines into functionalized tetrahydroquinolines.[18] This sequence involves:
-
Reduction: The boronic acid catalyzes the reduction of the quinoline to a tetrahydroquinoline.
-
Reductive N-alkylation: The resulting THQ undergoes reductive N-alkylation with an aldehyde.
-
C-alkylation: The N-alkylated THQ is then regioselectively alkylated at the C6-position using a para-quinone methide (p-QM).
This methodology showcases the remarkable versatility of boronic acids as catalysts, enabling the construction of complex molecular scaffolds in a single operation.[18]
Data Summary and Comparison of Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Modified Skraup-Doebner-von Miller | o-Aminophenylboronic acid, α,β-unsaturated ketone | Rhodium catalyst, base, dioxane/H₂O, heat | Convergent, regiocomplementary to classical methods, mild basic conditions | Requires a rhodium catalyst |
| Suzuki-Miyaura Coupling | Quinoline halide/boronic acid, boronic acid/aryl halide | Palladium catalyst, ligand, base, solvent, heat | High functional group tolerance, versatile for arylation, well-established | Requires a pre-functionalized quinoline, potential for side reactions |
| Petasis Reaction (for precursors) | Amine, carbonyl, boronic acid | Often room temperature, various solvents | Multi-component, operationally simple, atom-economical | Indirect method for quinoline synthesis, requires a subsequent cyclization step |
| Boronic Acid Catalysis | Quinoline, Hantzsch ester (for reduction) | Boric acid, solvent, heat | Metal-free, mild conditions, good chemoselectivity | Primarily for reduction and subsequent functionalization of the quinoline core |
| Nickel-Catalyzed Three-Component Reaction | Terminal alkyne, organoboronic acid, anthranil | Nickel catalyst, ligand, solvent, heat | Direct synthesis of 2,3-disubstituted quinolines | Requires specific starting materials (anthranils) |
Conclusion and Future Outlook
The use of boronic acids has profoundly impacted the synthesis of quinoline derivatives, offering a diverse array of methodologies that complement and, in many cases, surpass traditional synthetic routes. From convergent strategies that provide regiochemical control to powerful cross-coupling reactions for late-stage functionalization and innovative catalytic applications, boronic acids have proven to be indispensable tools for the modern synthetic chemist.
The ongoing development of new ligands and catalyst systems for Suzuki-Miyaura couplings will undoubtedly expand the scope and efficiency of quinoline arylation. Furthermore, the exploration of enantioselective Petasis-type reactions and other multi-component strategies involving boronic acids holds great promise for the rapid generation of diverse and stereochemically complex quinoline libraries for drug discovery and other applications. The continued innovation in this field will undoubtedly lead to even more elegant and efficient ways to access this important class of heterocyclic compounds.
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Horn, J., Marsden, S. P., Nelson, A., House, D., & Weingarten, G. G. (2008). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 10(19), 4117–4120. [Link]
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Li, W., Nelson, D. L., & Li, G. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6389–6393. [Link]
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Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3943-3954. [Link]
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Mamane, V., et al. (2019). Synthesis of Benzo[f]Quinoline and its Derivatives: Mini Review. Medwin Publishers. [Link]
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Kumar, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12215-12228. [Link]
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Sharma, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6889-6909. [Link]
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Asres, H., & Gashaw, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21334-21356. [Link]
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Slideshare. (2021). synthesis of quinoline derivatives and its applications. [Link]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Sundararaju, B., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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The Ascendance of Boronic Acids: A Technical Guide for Organic Chemists and Drug Development Professionals
Abstract
Boronic acids, once considered chemical curiosities, have ascended to a position of prominence in modern organic chemistry and medicinal chemistry.[1][2] Their unique electronic structure and versatile reactivity have established them as indispensable tools for the construction of complex molecules.[1] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of boronic acid chemistry. We will delve into their fundamental properties, explore robust synthetic methodologies, and critically examine their applications in cornerstone reactions like the Suzuki-Miyaura coupling. Furthermore, this guide will illuminate their utility as protecting groups, their burgeoning role in sensor technology, and their significant impact on drug discovery and development, exemplified by the pioneering proteasome inhibitor, bortezomib.
The Boronic Acid Moiety: Structure, Properties, and Reactivity
At the heart of this versatile class of compounds lies the boronic acid functional group, -B(OH)₂. Structurally, boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom.[3] The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[3] This electron deficiency confers a significant Lewis acidic character, a defining feature that governs much of their reactivity.
Unlike their carbon counterparts, carboxylic acids, boronic acids are not naturally occurring.[3] In the solid state, they often exist as cyclic trimers known as boroxines, which are formed through intermolecular dehydration.[3][4] This propensity for self-condensation can complicate handling and characterization, often necessitating their conversion to more stable boronic esters.
The reactivity of boronic acids is dictated by the nature of the organic substituent attached to the boron atom. They are broadly classified as alkyl-, alkenyl-, aryl-, and alkynylboronic acids, each exhibiting distinct reactivity profiles. Their stability in the presence of air and moisture, coupled with their generally low toxicity, makes them attractive reagents in a multitude of synthetic transformations.[1][5] The ultimate degradation product of boronic acids is boric acid, an environmentally benign compound.[1][3]
Synthesis of Boronic Acids and Their Derivatives
The accessibility of boronic acids is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, with the choice of method often depending on the nature of the desired product and the available starting materials.
From Organometallic Reagents
One of the most common and versatile approaches to boronic acid synthesis involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a trialkyl borate, typically trimethyl or triisopropyl borate.[6] The reaction proceeds via nucleophilic attack of the organometallic species on the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. Care must be taken, particularly with highly reactive organolithium reagents, to maintain low temperatures (e.g., -78 °C) to prevent multiple additions to the borate ester.[7]
A more recent and milder variation of this method utilizes pinacolborane (HBpin) as the boron source.[6][8] Grignard reagents react readily with HBpin at ambient temperatures to yield the corresponding pinacol boronate esters in high yields.[8] This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ, which is particularly advantageous for reactive halides like benzylic and allylic halides, as it minimizes the formation of Wurtz coupling byproducts.[8]
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently heat the flask with a heat gun until violet vapors are observed. Allow the flask to cool to room temperature under a stream of nitrogen. Add anhydrous THF to the flask. Dissolve bromobenzene in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction should initiate spontaneously, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve triisopropyl borate in anhydrous THF. Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature at -78 °C during the addition.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude phenylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of hexane and ethyl acetate.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed cross-coupling of a boronic acid with an organic halide or triflate, known as the Suzuki-Miyaura coupling, is arguably the most significant application of boronic acids.[9][10] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and conjugated dienes, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[9]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[11][13] This is often the rate-determining step of the reaction.[11]
-
Transmetalation: In this crucial step, the organic group (R²) from the boronic acid is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[12][14]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the catalytically active palladium(0) species.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide, arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene. Stir for 10 minutes to form the active catalyst.
-
Reaction Execution: Add the catalyst solution to the reaction flask. Add a mixture of toluene and water. Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts often require in situ reduction to Pd(0).[9] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Ligand choice is crucial for catalyst stability and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation.[14] |
| Solvent | Toluene, Dioxane, THF, DMF | Often used as a biphasic mixture with water. |
| Temperature | 60-120 °C | Dependent on the reactivity of the coupling partners. |
Boronic Acids as Protecting Groups
The ability of boronic acids to form reversible covalent bonds with diols has been ingeniously exploited for the protection of these functional groups.[15] Boronic acids react with 1,2- and 1,3-diols to form cyclic boronate esters, which are generally stable to a wide range of reaction conditions.[15] This strategy is particularly valuable in carbohydrate chemistry, where the selective functionalization of specific hydroxyl groups is often a significant challenge.[15]
Conversely, the boronic acid moiety itself can be protected to prevent unwanted side reactions during multi-step syntheses.[5][16] This is crucial when the boronic acid needs to be carried through several synthetic steps before its intended use in a cross-coupling reaction.[16][17] Common protecting groups for boronic acids include pinacol, which forms a sterically hindered and relatively stable boronate ester, and N-methyliminodiacetic acid (MIDA), which forms a highly stable bicyclic boronate that is unreactive in Suzuki-Miyaura couplings.[5][16] The MIDA group can be readily cleaved under mild basic conditions to regenerate the free boronic acid.[16] The 1,8-diaminonaphthalene (dan) group is another robust protecting group that is stable to a wide range of conditions and is cleaved with strong aqueous acid.[16]
Boronic Acids in Sensing and Diagnostics
The reversible interaction between boronic acids and diols also forms the basis for their application as chemical sensors, particularly for saccharides.[18][19][20][21] This is of great interest for the development of continuous glucose monitoring systems for individuals with diabetes.[20][22]
The general principle involves a reporter molecule, often a fluorophore, appended to a boronic acid. In the absence of a saccharide, the reporter has a certain signal. Upon binding of a saccharide to the boronic acid, a change in the electronic or steric environment of the reporter occurs, leading to a detectable change in the signal (e.g., a change in fluorescence intensity or wavelength).[23] The binding affinity and selectivity for different saccharides can be tuned by modifying the structure of the boronic acid and the linker to the reporter molecule.[19]
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- 23. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]
Methodological & Application
Application Note: A Strategic Guide to Suzuki-Miyaura Coupling with (4-Bromoquinolin-3-yl)boronic Acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have cemented its role as an indispensable tool in academic and industrial research.[3] This is particularly true in the field of drug discovery, where the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial.[4][5][6][7]
This application note provides a comprehensive technical guide for researchers utilizing (4-Bromoquinolin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions. This unique building block offers a strategic advantage, presenting two distinct reactive sites: a C4-bromo group, which serves as the electrophilic partner in a Suzuki coupling, and a C3-boronic acid, the nucleophilic partner. This duality allows for the synthesis of complex, highly functionalized quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide optimized, step-by-step protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle.[8][9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond (in this case, the C4-Br bond of the quinoline) to form a Palladium(II) species.[1][10] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: Before the boronic acid can participate, it must be activated by a base to form a more nucleophilic boronate complex.[1][3] This boronate then transfers its organic moiety (the R' group) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8][10]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Protocol I: Suzuki Coupling of an Aryl Halide with the Boronic Acid Moiety
This protocol details the coupling of the C3-boronic acid of this compound with a generic aryl bromide.
Materials & Reagents
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Iodobenzene, Bromobenzene) (1.2 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Base: Potassium Carbonate (K₂CO₃), ground (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (4:1 v/v), degassed
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen aryl halide (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species and to minimize homocoupling side reactions.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 8-16 hours.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-4-bromoquinoline product.
Caption: Fig. 2: General Experimental Workflow.
Optimizing for Success: A Guide to Key Reaction Parameters
The success of a Suzuki coupling, especially with complex heteroaryl substrates, is highly dependent on the careful selection of reaction components.[11][12] The following table summarizes common conditions and provides rationale for their selection, allowing for systematic optimization.[13][14][15]
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable choice but can be air-sensitive. Pd(dppf)Cl₂ offers a good balance of activity and stability, making it excellent for initial screening.[16] Using Pd₂(dba)₃ with a specific phosphine ligand (e.g., SPhos, XPhos) allows for fine-tuning reactivity, which is often necessary for challenging or sterically hindered substrates.[17] |
| Base | K₂CO₃Cs₂CO₃K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often provides higher yields, particularly with less reactive halides. K₃PO₄ is a stronger base that can be beneficial in difficult couplings but may not be compatible with base-sensitive functional groups.[8] |
| Solvent System | 1,4-Dioxane/H₂OToluene/H₂ODMF/H₂O | The solvent must solubilize all components. Dioxane/water is a very common and effective mixture. Toluene can be used for higher reaction temperatures. The aqueous component is crucial for the transmetalation step.[10] Ensure solvents are thoroughly degassed to remove oxygen. |
| Temperature | 80 - 110 °C | The reaction temperature is a critical optimization parameter. Start around 80-90 °C. If the reaction is sluggish, increasing the temperature can improve the rate of oxidative addition. Microwave irradiation can significantly shorten reaction times.[18] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor choice of base/ligand. | Ensure the reaction was properly degassed. Increase temperature in 10 °C increments. Screen alternative catalysts, ligands, and bases as outlined in the optimization table. |
| Protodeborylation | Boronic acid instability under basic, aqueous conditions. | Use a stronger base like K₃PO₄ which can sometimes accelerate the desired coupling over decomposition. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.[10] |
| Difficulty in Purification | Residual palladium catalyst or ligand byproducts. | Filter the crude reaction mixture through a small plug of Celite® or silica before concentration. Specific scavengers can also be used to remove palladium. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile strategy for the synthesis of novel, highly decorated quinoline derivatives. By understanding the underlying mechanism and systematically optimizing key parameters such as the catalyst, base, and solvent, researchers can reliably achieve high yields and purity. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this valuable building block in the creation of next-generation therapeutics and advanced materials.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Cox, B. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Tasker, N. R., Stanforth, S. P., & Sweeney, J. B. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]
-
Cox, B. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]
-
Ajani, O. O. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Cox, B. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
-
MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]
-
ResearchGate. (2025). Optimization of conditions for the Suzuki coupling reaction. Available at: [Link]
-
Bharti, A. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Tasker, N. R., Stanforth, S. P., & Sweeney, J. B. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]
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- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Bromoquinolin-3-yl)boronic acid
Introduction: The Strategic Importance of Quinoline Biaryls in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The construction of carbon-carbon (C-C) bonds to create biaryl and hetero-biaryl structures is a critical strategy for expanding chemical diversity and modulating the pharmacological profiles of these molecules. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, mild reaction conditions, and high tolerance for a wide range of functional groups.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura coupling of (4-Bromoquinolin-3-yl)boronic acid with various aryl and heteroaryl partners. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of catalyst systems, and provide detailed, field-proven protocols to empower the synthesis of novel quinoline-based entities. The focus is not merely on procedural steps but on the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a sophisticated catalytic process that methodically forges a new C-C bond. The generally accepted mechanism revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key stages are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (in this case, an aryl or heteroaryl bromide) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2] For substrates like 4-bromoquinoline, this step is typically efficient.
-
Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role by forming a boronate complex, which enhances the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium.[4]
-
Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Catalyst Landscape: A Comparative Analysis
The choice of palladium catalyst and its associated ligand is the most critical factor determining the success of a Suzuki-Miyaura coupling, especially with challenging substrates like nitrogen-containing heterocycles. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, ligands that are both electron-rich and sterically bulky are often preferred, as they promote oxidative addition and reductive elimination while discouraging catalyst deactivation.[2][5]
Below is a comparative table of commonly employed palladium catalyst systems suitable for the coupling of this compound.
| Catalyst System | Ligand Type | Key Advantages | Considerations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, easy to handle, effective for many standard couplings.[5] | Can be less effective for challenging substrates; may require higher temperatures and catalyst loadings. | 2-5 |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability, robust, and effective for a wide range of substrates, including some heteroaromatics.[3] | May not be optimal for highly sterically hindered couplings. | 1-3 |
| Pd(OAc)₂ + SPhos/XPhos | Bulky Biarylphosphine | High activity for coupling of heteroaryl chlorides and bromides, often at lower temperatures.[6] Tolerates a wide array of functional groups. | Ligands are more expensive; require in-situ formation of the active catalyst. | 0.5-2 |
| Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | Palladacycle | Air- and moisture-stable, highly active, allows for low catalyst loadings and room-temperature reactions in some cases.[6] | Higher cost compared to simpler catalyst systems. | 0.1-1 |
For the coupling of this compound, systems employing bulky biarylphosphine ligands such as SPhos or XPhos, or the corresponding palladacycle precatalysts, are highly recommended to overcome potential catalyst inhibition and achieve high yields under mild conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a reliable starting point for general screening and small-scale synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Catalyst Addition: Add PdCl₂(dppf) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Procedure using a Buchwald Palladacycle Precatalyst
This protocol is recommended for challenging couplings or when milder reaction conditions are desired.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.1 equiv)
-
XPhos-Pd-G3 (1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the aryl/heteroaryl bromide, potassium phosphate, and XPhos-Pd-G3 to a vial equipped with a stir bar.
-
Solvent Addition: Add a degassed 9:1 mixture of toluene and water.
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Workup: Follow steps 6-8 from Protocol 1. Reaction times are often shorter with this catalyst system (2-8 hours).
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Scientific Insights
Even with robust protocols, challenges can arise. Below are common issues and their scientific rationale.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor solubility of reagents | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of all solvents.[7]- Try a different solvent system (e.g., DMF, THF/water) or add a co-solvent to improve solubility. |
| Protodeborylation | The boronic acid is cleaved by residual water or acid before it can transmetalate. This is more common with electron-deficient or some heteroaryl boronic acids. | - Use anhydrous conditions and a non-aqueous base (e.g., CsF).- Use a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are more stable.[2]- Use a stronger base like K₃PO₄ which can accelerate transmetalation relative to protodeborylation. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can lead to oxidative coupling of two boronic acid molecules. | - Rigorously exclude oxygen from the reaction mixture through proper degassing techniques. |
| Formation of Palladium Black | The Pd(0) catalyst has precipitated out of solution, rendering it inactive. | - Increase the ligand-to-palladium ratio.- Switch to a more strongly coordinating ligand that better stabilizes the Pd(0) species. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of novel biaryl and hetero-biaryl quinoline derivatives. A thorough understanding of the reaction mechanism, coupled with the rational selection of the catalyst system, base, and solvent, is crucial for success. The protocols and insights provided in this application note offer a solid foundation for researchers to confidently and efficiently synthesize these valuable compounds, accelerating the pace of drug discovery and development.
References
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... [Link]
-
Wiley Online Library. Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]
-
Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Couplings with High-Purity Palladium Catalysts. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
-
ScienceDirect. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). [Link]
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Application Notes and Protocols for (4-Bromoquinolin-3-yl)boronic acid in Medicinal Chemistry
Prepared by: A Senior Application Scientist
Foreword: The Strategic Convergence of Scaffold and Handle
In the landscape of modern drug discovery, progress is often dictated by the strategic efficiency with which chemists can navigate and populate chemical space. The quest for novel therapeutic agents is not merely about synthesizing new molecules, but about doing so with purpose and precision. This guide focuses on a particularly potent building block: (4-Bromoquinolin-3-yl)boronic acid . This reagent represents a powerful convergence of two foundational pillars of medicinal chemistry: the "privileged" quinoline scaffold and the synthetically versatile boronic acid handle.
The quinoline ring system is a cornerstone of pharmacologically active compounds, forming the core of numerous approved drugs, from antimalarials like chloroquine to various kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding to biological targets.[2] Simultaneously, the boronic acid functional group has revolutionized molecule construction through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, prized for its mild conditions and exceptional functional group tolerance.[3]
This compound is not just another reagent; it is a bifunctional linchpin designed for strategic, sequential elaboration. The boronic acid at the 3-position and the bromine atom at the 4-position offer two orthogonal reactive sites. This unique arrangement allows for the deliberate, stepwise construction of complex 3,4-disubstituted quinolines—a class of molecules with profound potential in areas such as oncology and infectious diseases.[4][5][6] This guide provides the foundational knowledge and detailed protocols necessary to harness the full synthetic potential of this high-value intermediate.
Part 1: Synthesis of the Core Reagent
While this compound is commercially available (CAS No. 1256345-66-1),[7] in-house synthesis may be required for cost-effectiveness or scale-up operations. The most logical approach involves a directed ortho-metalation/halogen-metal exchange followed by borylation. This protocol is based on established methodologies for the synthesis of aryl boronic acids.[8][9]
Protocol 1: Synthesis of this compound
This procedure assumes the availability of 3,4-dibromoquinoline. The higher reactivity of the C3-Br bond towards lithium-halogen exchange compared to the C4-Br bond is the basis for the selectivity of this reaction.
Reaction Principle: Aryl bromides can undergo lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Materials:
-
3,4-dibromoquinoline (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dibromoquinoline (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid often contains boric acid and other impurities.
-
Recrystallization/Wash: Purify the crude product by triturating with hexanes or by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound as a solid.
Part 2: Core Application in Scaffold Synthesis via Suzuki-Miyaura Coupling
The primary utility of this compound is to serve as the nucleophilic partner in a Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl substituents at the C3 position.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This species transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a 3-Aryl-4-bromoquinoline Intermediate
This protocol details a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl Acetate
-
Brine
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, approx. 0.1 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-bromoquinoline product.
Data Table: Optimizing Suzuki-Miyaura Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent. The following table provides a general guide for optimization.
| Component | Example(s) | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates (e.g., sterically hindered or electron-deficient), a catalyst system with a specialized ligand is often required. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Buchwald-type biaryl phosphine ligands (SPhos, XPhos) are electron-rich and bulky, which accelerates both the oxidative addition and reductive elimination steps, leading to higher turnover numbers. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to form the active boronate species for transmetalation.[3] K₂CO₃ is a mild, general-purpose base. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a strong base useful for less reactive boronic acids but can be detrimental to base-sensitive functional groups. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A polar, aprotic solvent is typically used. The addition of water often accelerates the transmetalation step. Dioxane and Toluene are common choices. DMF can be used but requires higher purification effort. |
Part 3: Elaboration into Bioactive Scaffolds
With the 3-aryl-4-bromoquinoline intermediate in hand, the C4-bromo position becomes the next site for strategic functionalization, transforming the scaffold into a molecule tailored for a specific biological target, such as a protein kinase.
Strategy: A Gateway to Kinase Inhibitors
Many Type I kinase inhibitors bind to the ATP pocket, forming critical hydrogen bonds with the "hinge region" of the kinase. An amine at the C4 position of the quinoline ring is perfectly positioned to act as a hydrogen bond donor/acceptor, mimicking the adenine portion of ATP. The 3-aryl group can then be tailored to fit into an adjacent hydrophobic pocket, enhancing potency and selectivity.
Caption: Synthetic workflow from the core reagent to a target scaffold.
Protocol 3: Buchwald-Hartwig Amination of 3-Aryl-4-bromoquinoline
This protocol describes the installation of an amine at the C4 position, a key step in converting the intermediate into a potential kinase inhibitor scaffold.
Materials:
-
3-Aryl-4-bromoquinoline (from Protocol 2) (1.0 equiv)
-
Amine (e.g., aniline, benzylamine) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 4-5 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 3-Aryl-4-bromoquinoline and the anhydrous solvent. Stir for 5 minutes.
-
Nucleophile Addition: Add the amine nucleophile.
-
Reaction: Seal the tube and heat in an oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to afford the desired 3-Aryl-4-aminoquinoline product.
Part 4: Field Insights & Troubleshooting
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by water or protic solvents before the Suzuki coupling can occur. To minimize this, ensure all reagents and solvents are anhydrous (if using a water-free system), thoroughly degas the reaction mixture, and consider using boronic esters (e.g., pinacol esters), which are more stable.
-
Catalyst Choice: If standard catalysts like Pd(PPh₃)₄ fail, switching to a more active system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a precursor like Pd₂(dba)₃ or Pd(OAc)₂ is the standard next step.[10]
-
Purification: Quinoline derivatives are often basic and can streak on silica gel. To improve chromatography, it is common practice to add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.
Conclusion
This compound is a testament to the power of strategic reagent design. It is more than a simple building block; it is a pre-programmed tool for the efficient and modular synthesis of 3,4-disubstituted quinolines. Its bifunctional nature allows for a two-stage diversification strategy—Suzuki coupling at C3 followed by substitution at C4—providing rapid access to libraries of complex molecules. For medicinal chemists, particularly those targeting protein kinases or other targets where a hinge-binding motif is desirable, this reagent offers a validated and highly effective route to novel and potent therapeutic candidates.
References
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Kuldeep, D. et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(19), 6249. Available at: [Link]
- Miller, A. et al. (2015). Boronic acid derivatives and therapeutic uses thereof. U.S. Patent No. US9132140B2.
- Miller, A. et al. (2016). Boronic acid derivatives and therapeutic uses thereof. WIPO Patent No. WO2016149393A1.
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de Sá, M. S. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139557. Available at: [Link]
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Shi, L. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4930. Available at: [Link]
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de Sá, M. S. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139557. Available at: [Link]
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Singh, S. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
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Pérez-García, P. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]
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Pérez-García, P. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]
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Li, W. et al. (2001). 3-pyridylboronic acid. Organic Syntheses, 78, 241. Available at: [Link]
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Fődi, T. et al. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 25(11), 2533–2539. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Available at: [Link]
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- Gupta, S. et al. (2013). Pharmaceutical compositions comprising boronic acid compounds. WIPO Patent No. WO2013128419A2.
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Singh, T. et al. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry, 13(6), 2157-65. Available at: [Link]
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Stella, V. et al. (2006). Formulation of boronic acid compounds. U.S. Patent No. 7112579. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from: [Link]
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Reddy, V. P. et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports, 7, 44910. Available at: [Link]
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Jo, A. et al. (2017). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry, 15(31), 6543-6551. Available at: [Link]
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Pirio, N. et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6668. Available at: [Link]
-
Bautista, L. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25292-25296. Available at: [Link]
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ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Available at: [Link]
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Using (4-Bromoquinolin-3-yl)boronic acid for C-C bond formation
An In-Depth Guide to the Application of (4-Bromoquinolin-3-yl)boronic acid for Carbon-Carbon Bond Formation
Introduction: The Strategic Value of a Bifunctional Reagent
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including those with anticancer and antimalarial properties.[1] The ability to strategically functionalize the quinoline ring is paramount in drug discovery for fine-tuning molecular properties and optimizing interactions with biological targets.[1] this compound emerges as a uniquely valuable reagent in this context. It is a bifunctional molecule, possessing both a nucleophilic boronic acid at the C-3 position and an electrophilic bromine atom at the C-4 position. This duality allows for sequential, site-selective carbon-carbon bond formation, enabling the rapid construction of complex, polysubstituted quinoline derivatives.
The primary application of the boronic acid moiety is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C-C bonds.[2][3][4] This guide provides a detailed exploration of the mechanistic principles, experimental protocols, and strategic considerations for leveraging this compound in synthetic chemistry, aimed at researchers, scientists, and professionals in drug development.
Pillar 1: The Mechanism of the Suzuki-Miyaura Coupling
The power of the Suzuki-Miyaura reaction lies in its well-understood and reliable catalytic cycle.[3][5] The cycle, which utilizes a palladium catalyst, consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this mechanism is critical for rational troubleshooting and optimization of reaction conditions.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond (e.g., Ar-X) of the electrophilic coupling partner. This step oxidizes the palladium from Pd(0) to a Pd(II) intermediate.[3][6] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[4][6]
-
Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center.[4] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[3][7]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Pillar 2: Experimental Protocol for C-C Bond Formation
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.
Core Directive: Causality in Experimental Design
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen. Failing to establish and maintain an inert atmosphere (Argon or Nitrogen) is a common cause of reaction failure, as oxidation leads to catalyst deactivation. The evacuate-and-backfill cycles are a critical, non-negotiable step.[1]
-
Degassed Solvents : Solvents can dissolve significant amounts of oxygen. Using degassed solvents is another crucial measure to protect the Pd(0) catalyst and ensure reproducible results.[1]
-
Choice of Base : An inorganic base like Sodium Carbonate (Na₂CO₃) is used. It must be soluble enough in the aqueous phase of the solvent system to activate the boronic acid for transmetalation. The choice and stoichiometry of the base can significantly impact reaction efficiency.[1][3]
-
Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and commonly used precatalyst.[1][8] The dppf ligand is both electron-rich and bulky, which stabilizes the palladium center and promotes the key steps of the catalytic cycle.[9]
Materials and Reagents
| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |
| This compound | 251.83 | 1.0 | 1.0 | 252 mg |
| Aryl Halide (e.g., 4-bromotoluene) | 171.04 | 1.2 | 1.2 | 205 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.03 | 0.03 | 22 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 mg |
| 1,4-Dioxane (degassed) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Protocol
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Sodium Carbonate (2.0 mmol).[1]
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate-and-backfill cycle a total of three times to ensure all oxygen is removed.[1]
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[1]
-
Reaction Execution : Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.[1]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical eluent system would be a mixture of hexanes and ethyl acetate. The reaction is complete upon consumption of the limiting reagent (the boronic acid).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Extraction : Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine all the organic layers.[1]
-
Washing and Drying : Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[1]
-
Purification : Purify the resulting crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to yield the pure 3-aryl-4-bromoquinoline.[1]
Pillar 3: Optimization and Advanced Strategies
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes various conditions reported in the literature for related quinoline systems, providing a comparative overview for reaction optimization.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Notes / Reference |
| Pd(dppf)Cl₂ (3%) | (dppf) | Na₂CO₃ (2.0) | Dioxane/Water (4:1) | 80-90 | A robust, general-purpose system for bromoquinolines.[1] |
| Pd(PPh₃)₄ (10%) | PPh₃ | K₃PO₄ (2.0) | DMF | 85 | A classic catalyst, often effective but may require higher loadings.[10] |
| Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (3.0) | Dioxane/Water | 120 | Buchwald ligands like XPhos are excellent for challenging couplings, including those with aryl chlorides.[9][10] |
| (PPh₃)₂PdCl₂ (cat.) | PPh₃ / PCy₃ | CsCO₃ | Dioxane/Water | 80 | Used for coupling at the C-4 position of 2-alkynyl-4-chloroquinolines.[11] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₂CO₃ | DME | 80 | Electron-rich and sterically hindered phosphines can be highly efficient.[8] |
Sequential Coupling Strategy
The true synthetic power of this compound is realized in sequential coupling.
-
First Coupling (Suzuki-Miyaura) : The more reactive boronic acid at C-3 is coupled first under standard Suzuki conditions, as described in the protocol above. This yields a 3-Aryl-4-bromoquinoline .
-
Second Coupling : The bromo group at the C-4 position of the product is now available for a second C-C bond formation. This can be another Suzuki-Miyaura coupling with a different boronic acid or other palladium-catalyzed reactions like Sonogashira (with a terminal alkyne) or Heck (with an alkene) coupling.[11] This two-step approach allows for the controlled and divergent synthesis of 3,4-disubstituted quinolines, which are difficult to access through classical synthetic methods.[5]
Considerations for Boronic Acid Stability
While many boronic acids are bench-stable crystalline solids, certain classes, particularly some heteroaromatic derivatives, can be prone to decomposition via protodeboronation or oxidation.[12] Should instability or low reactivity of this compound be encountered, especially with less reactive coupling partners, the use of more stable surrogates can be considered. N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that undergo slow hydrolysis under reaction conditions to release the active boronic acid, which can improve yields in challenging cases.[12]
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 1(9), 1475-1498. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Goel, A., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis, 353(14-15), 2576-2580. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5352-5367. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2006). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Tetrahedron Letters, 47(29), 5051-5054. Retrieved from [Link]
-
Van Tonder, J. J., et al. (2014). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 14597-14623. Retrieved from [Link]
-
Sinha, S., & De, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3331-3334. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Patel, K. M., & Thakor, M. J. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1), 1-3. Retrieved from [Link]
-
Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894-5898. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Turkish Journal of Chemistry, 43(1), 272-286. Retrieved from [Link]
-
Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723. Retrieved from [Link]
-
Burtoloso, A. C. B., et al. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10(5), 532-537. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). 15481 PDFs | Review articles in BORONIC ACIDS. Retrieved from [Link]
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Al-hujran, T. A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7088. Retrieved from [Link]
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Organic Chemistry Portal. (2021). C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7939. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. Retrieved from [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2655. Retrieved from [Link]
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Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromoquinolines
Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki-Miyaura Coupling
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated significant therapeutic potential, particularly in oncology and as anti-inflammatory agents, often by inhibiting key signaling proteins like kinases.[1] The strategic functionalization of the quinoline scaffold is therefore of paramount importance in drug discovery. The bromine atom at the 3-position of 3-bromoquinoline offers a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1]
Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly effective method for forming carbon-carbon bonds.[2][3] Developed in the 1980s, this palladium-catalyzed reaction has become one of the most widely used transformations in synthetic organic chemistry due to its versatility and functional group tolerance.[4] Its application to heteroaromatic compounds like 3-bromoquinoline is particularly valuable for medicinal chemists, enabling the synthesis of diverse libraries of 3-arylquinolines for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][2] This guide provides a detailed exploration of the reaction conditions, protocols, and underlying principles for the successful Suzuki-Miyaura coupling of 3-bromoquinolines.
The Catalytic Cycle: A Mechanistic Blueprint for Reaction Design
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The catalytic cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of 3-bromoquinoline. This step forms a square-planar Pd(II) complex.[3][5][6] The reactivity of the aryl halide in this step generally follows the order I > Br > OTf >> Cl.[7]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[6][8] This step regenerates the halide salt.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 3-arylquinoline product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4][5][6]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters for Coupling with 3-Bromoquinolines
The success of the Suzuki-Miyaura coupling of 3-bromoquinoline hinges on the judicious selection of several key parameters. The electron-deficient nature of the quinoline ring can influence reactivity, making careful optimization crucial.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and the associated ligands is arguably the most critical factor. While Pd(PPh₃)₄ can be used directly as a Pd(0) source, combinations of a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine ligand are more common.[4][5] The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to the specific substrates. For heteroaryl couplings, bulky, electron-rich phosphine ligands have proven to be particularly effective.[9][10]
-
Triphenylphosphine (PPh₃): A classic and widely used ligand, often employed in the form of Pd(PPh₃)₄.[5]
-
Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) that are highly effective for coupling challenging substrates, including heteroaryl chlorides.[9][10]
-
dppf ([1,1'-Bis(diphenylphosphino)ferrocene]): A robust ligand that often provides good results in the coupling of heteroaryl halides.[2]
Bases: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[4][11] Cesium carbonate is often effective for more challenging couplings.
-
Organic Bases: In some cases, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[12]
Solvents: The Reaction Medium
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently used.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[4]
-
Protic Solvents: Water is often added to the organic solvent to aid in the dissolution of the inorganic base and to facilitate the transmetalation step.[4] Alcohols like ethanol can also be part of the solvent system.[1]
Boronic Acid Derivatives: The Coupling Partner
While boronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts offer enhanced stability and can be advantageous for substrates prone to protodeboronation.[4][13]
Comparative Data for Suzuki-Miyaura Coupling with 3-Bromoquinoline
The following table summarizes various reaction conditions reported for the synthesis of 3-arylquinolines, providing a comparative overview for reaction optimization.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [2] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (1.2) | Xantphos | DBU | THF/H₂O | 110 | 0.17 | 82 | [12][13] |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | - | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [2] |
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol outlines a common method using a pre-formed palladium catalyst with a ferrocenyl-based phosphine ligand.[2]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Pd(OAc)₂ with PPh₃
This protocol describes a method generating the active Pd(0) catalyst in situ from a Pd(II) precursor and a phosphine ligand.[1]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene, Ethanol, and Water (e.g., 10:2:2 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromoquinoline, the substituted phenylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: General workflow for Suzuki-Miyaura coupling of 3-bromoquinoline.
Troubleshooting and Optimization
Even with established protocols, challenges can arise. A systematic approach to troubleshooting is key to achieving high yields and purity.
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) species are sensitive to oxygen, so rigorous degassing and maintenance of an inert atmosphere are critical.[14]
-
Reagent Integrity: Verify the purity of the 3-bromoquinoline and the boronic acid. Boronic acids can degrade over time; consider using more stable boronic esters if degradation is suspected.[13][14]
-
Insufficient Base: The base may not be strong enough or may not have dissolved sufficiently. Consider a stronger base (e.g., Cs₂CO₃) or a different solvent system.
-
-
Side Reactions:
-
Homocoupling: Dimerization of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[14] Thorough degassing of the reaction mixture is the primary solution.
-
Dehalogenation: Replacement of the bromine atom on the quinoline with a hydrogen atom can occur.[14] This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if the protocol allows) may mitigate this issue.[13]
-
Optimization Strategies:
-
Systematic Screening: If initial results are poor, systematically screen different catalysts, ligands, bases, and solvents. High-throughput experimentation can accelerate this process.
-
Temperature and Reaction Time: Varying the reaction temperature and time can have a significant impact on yield and side product formation.
-
Stoichiometry: Adjusting the stoichiometry of the boronic acid (a slight excess is common) can influence the reaction outcome.
Conclusion
The Suzuki-Miyaura cross-coupling of 3-bromoquinoline is a powerful and versatile method for the synthesis of a diverse array of 3-arylquinolines, which are of significant interest in drug discovery and development.[2] A comprehensive understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to optimization are essential for the successful application of this important transformation. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage the Suzuki-Miyaura coupling for the strategic functionalization of the quinoline scaffold.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Link]
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National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]
-
Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Chan-Lam Coupling Reactions with Quinoline Boronic Acids: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Advantage of Chan-Lam Coupling in Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to forge carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds to this heterocyclic system is paramount for derivatization and the exploration of structure-activity relationships. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an N-H or O-H containing compound, has emerged as a powerful tool in this endeavor.[1][2] Compared to traditional methods like the Ullmann and Buchwald-Hartwig reactions, the Chan-Lam coupling offers significant advantages, including milder reaction conditions, operational simplicity, and the use of an economical and less toxic copper catalyst.[3] This reaction is typically conducted under aerobic conditions and demonstrates a broad tolerance for various functional groups, making it a highly attractive method for late-stage functionalization in drug discovery.[4][5]
This comprehensive guide provides detailed application notes and protocols for the Chan-Lam coupling reaction involving quinoline derivatives. We will explore two primary scenarios: the N-arylation of the quinoline core with various aryl boronic acids and the use of quinoline boronic acids as the arylating agent to functionalize a range of amines and phenols. By understanding the nuances of each approach, researchers can effectively leverage this versatile reaction to synthesize novel quinoline-containing molecules.
Mechanistic Insights: The Copper-Catalyzed Pathway to C-N and C-O Bond Formation
The generally accepted mechanism for the Chan-Lam coupling reaction involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a plausible pathway is illustrated below.[6][7]
The catalytic cycle is thought to initiate with the coordination of the N-H or O-H nucleophile to the copper(II) catalyst. This is followed by transmetalation of the aryl group from the boronic acid to the copper center. A subsequent reductive elimination from a transient copper(III) intermediate forms the desired C-N or C-O bond and regenerates a copper(I) species. The catalytic cycle is completed by the oxidation of the copper(I) species back to the active copper(II) state, often by atmospheric oxygen.[6]
Figure 1. A simplified representation of the Chan-Lam coupling catalytic cycle.
Part 1: N-Arylation of the Quinoline Core
A common and highly valuable application of the Chan-Lam coupling is the direct N-arylation of the quinoline nitrogen. This approach allows for the introduction of diverse aryl and heteroaryl substituents, significantly expanding the chemical space for drug discovery and materials science.
Application Highlight: One-Pot Synthesis of N-Aryl Tetrahydroquinolines
A particularly efficient strategy combines the reduction of a quinoline with a subsequent in-situ Chan-Lam N-arylation. This one-pot procedure provides access to N-aryl tetrahydroquinolines, a privileged scaffold in medicinal chemistry, from readily available starting materials.[8][9]
Key Features of the One-Pot Protocol:
-
Dual Role of Boronic Acid: The arylboronic acid acts as both a catalyst for the reduction of the quinoline and as the arylating agent in the subsequent coupling step.[9]
-
Mild Conditions: The reaction proceeds under mild, aerobic conditions, avoiding the need for harsh reagents or inert atmospheres.[8]
-
External Base-Free: The process eliminates the need for an external base, simplifying the reaction setup and improving atom economy.[8]
Detailed Protocol 1: One-Pot Synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from the work of Bhattacharyya, D. et al. (Synlett, 2023 ).[8]
Materials:
-
Quinoline (1 mmol, 1.0 equiv)
-
Hantzsch ester (2.2 mmol, 2.2 equiv)
-
Phenylboronic acid (0.3 mmol, 0.3 equiv for reduction; 0.7 mmol, 0.7 equiv for coupling)
-
Copper(II) acetate monohydrate (0.7 mmol, 0.7 equiv)
-
4 Å Molecular Sieves
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add quinoline (1 mmol), Hantzsch ester (2.2 mmol), phenylboronic acid (0.3 mmol), and DCE (2 mL).
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C. Stir the mixture for 7 hours.
-
Cool the reaction mixture to room temperature.
-
To the resulting mixture, add phenylboronic acid (0.7 mmol), copper(II) acetate monohydrate (0.7 mmol), and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 40 hours, open to the air.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite, washing with DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 100/1) to afford the desired product.
Expected Outcome: The title compound, 1-phenyl-1,2,3,4-tetrahydroquinoline, is typically isolated as a colorless liquid in high yield (e.g., up to 94%).
Data Presentation: Scope of the N-Arylation of Quinolines
The following table summarizes the scope of the one-pot reduction/N-arylation of various quinolines with different arylboronic acids, demonstrating the versatility of this methodology.
| Entry | Quinoline Substrate | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Quinoline | Phenylboronic acid | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 94 | [8] |
| 2 | 2-Methylquinoline | Phenylboronic acid | 2-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 85 | [8] |
| 3 | 6-Methoxyquinoline | Phenylboronic acid | 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline | 92 | [8] |
| 4 | Quinoline | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline | 90 | [8] |
| 5 | Quinoline | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 88 | [8] |
Part 2: Quinoline Boronic Acids as Arylating Agents
The Chan-Lam coupling can also be employed in the reverse sense, where a quinoline boronic acid serves as the arylating agent to functionalize various amines and phenols. This approach is particularly useful for synthesizing libraries of compounds with a constant quinoline core and diverse peripheral functionalities.
Challenges and Considerations with Heteroaryl Boronic Acids
While powerful, the use of heteroaryl boronic acids, including quinoline boronic acids, in Chan-Lam couplings can present challenges. Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, particularly with electron-deficient heteroaryl systems.[8] Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is often necessary to achieve high yields.
Detailed Protocol 2: N-Arylation of Aniline with Quinoline-3-boronic Acid (Generalized)
This generalized protocol is based on established Chan-Lam procedures for the N-arylation of anilines. Optimization for specific substrates is recommended.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Quinoline-3-boronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Toluene (5 mL)
Procedure:
-
To a reaction vial, add aniline (1.0 mmol), quinoline-3-boronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add the solvent (DCM or Toluene) followed by pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(quinolin-3-yl)aniline.
Workflow for Protocol Optimization
Figure 2. A logical workflow for optimizing Chan-Lam couplings with quinoline boronic acids.
Conclusion and Future Outlook
The Chan-Lam coupling reaction represents a highly effective and versatile method for the synthesis of functionalized quinoline derivatives. Whether through the N-arylation of the quinoline core or the use of quinoline boronic acids as coupling partners, this copper-catalyzed transformation provides a mild and efficient route to a vast array of novel compounds. The operational simplicity and broad functional group tolerance make it an invaluable tool for researchers in drug discovery and materials science. As the field continues to evolve, the development of more active and selective copper catalysts and a deeper understanding of the reaction mechanism will undoubtedly expand the scope and utility of the Chan-Lam coupling in quinoline chemistry even further.
References
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Valencia, I., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345. [Link]
-
Zahoor, A. F., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-259. [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Amine Coupling. Tetrahedron Letters, 39(19), 2941–2944. [Link]
-
ResearchGate. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Retrieved from [Link]
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Gao, W., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 28(13), 5191. [Link]
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Wexler, R. P., & Senter, T. J. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4468–4471. [Link]
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Ma, D., & Cai, Q. (2003). Copper-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 5(14), 2453–2455. [Link]
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Wang, Y., et al. (2018). Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Chemical Communications, 54(58), 8076-8079. [Link]
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Lam, P. Y. S., et al. (2010). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. In Boronic Acids (pp. 205-253). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Wang, X., et al. (2019). Copper-Catalyzed Regioselective Arylation or Alkenylation of Quinoline N-Oxides with Organoboronates. Organic Letters, 21(21), 8569–8573. [Link]
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Abedinifar, F., et al. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16-30. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Rao, K. S., & Wu, T.-S. (2012). Chan-Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. [Link]
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Taillefer, M., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980–5983. [Link]
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Emerson, J. P., et al. (2020). Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules, 25(11), 2649. [Link]
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Smith, C. J., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1598–1607. [Link]
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Chen, J., & Wang, Z. (2020). First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls. Chemical Communications, 56(72), 10541-10544. [Link]
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Li, X., et al. (2020). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 11(1), 5299. [Link]
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Engle, K. M., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 17(16), 4094–4097. [Link]
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Zhang, L., et al. (2014). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 16(7), 3465-3468. [Link]
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Application Notes: Strategic Synthesis of Bioactive Molecules Using (4-Bromoquinolin-3-yl)boronic Acid
Introduction: The Quinoline Scaffold and the Strategic Importance of (4-Bromoquinolin-3-yl)boronic acid
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2][3][4] The ability to strategically functionalize the quinoline core is paramount in drug discovery for fine-tuning molecular properties to optimize efficacy and selectivity for biological targets.[1] this compound has emerged as a key building block in this endeavor. Its unique structure, featuring a bromine atom at the 4-position and a boronic acid at the 3-position, offers synthetic chemists a powerful tool for creating diverse molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Boronic acids are essential building blocks for synthesizing bioactive molecules and generating chemical libraries to explore structure-activity relationships.[5][6] The introduction of a boronic acid group to bioactive molecules can modify their selectivity, as well as their physicochemical and pharmacokinetic characteristics, often improving existing activities.[7][8][9] This application note provides an in-depth guide to leveraging this compound in the synthesis of complex, biologically active molecules, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide detailed protocols, and discuss the synthesis of specific classes of bioactive compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[10] Its mild reaction conditions, low toxicity of reagents, and broad functional group tolerance make it an indispensable tool in modern synthetic chemistry.[10] In the context of our topic, this reaction enables the coupling of the 4-bromoquinoline core with a wide array of (hetero)aryl, alkyl, or alkenyl partners via their corresponding boronic acids or esters.
Mechanism Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The key steps are:
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the 4-bromoquinoline, forming a Pd(II) intermediate.[11]
-
Activation & Transmetalation: The boronic acid partner is activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species.[12] This boronate then transfers its organic group to the palladium center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates and scales.[1]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl halide (or triflate) coupling partner (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the coupling partner, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, typically in a 4:1 to 10:1 ratio) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 4-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Extraction: Separate the organic layer and extract the aqueous layer two to three more times with the organic solvent.[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in the Synthesis of Bioactive Molecules
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology. Derivatives of quinoline have been identified as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) kinases.[1] The strategic use of this compound allows for the synthesis of novel inhibitors.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted quinoline core that interacts with the ATP-binding site of the enzyme. For example, boron-conjugated 4-anilinoquinazolines have been designed as prolonged inhibitors of EGFR tyrosine kinase.[13] A similar strategy can be applied using our subject molecule. The C-4 position can be functionalized via Suzuki coupling to introduce moieties that target specific pockets within the kinase domain, enhancing potency and selectivity.
A recent study detailed a palladium-catalyzed C-4 borylation of complex chloroquinolines, which were then used in subsequent Suzuki reactions to synthesize potential inhibitors of homeodomain interacting protein kinase 2 (HIPK2), a key regulator in kidney fibrosis.[14] This highlights the utility of creating borylated quinolines as versatile intermediates for further diversification.[14]
Table 1: Comparative Data for Suzuki Coupling Reaction Conditions
The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.[1] The following table summarizes conditions that can be adapted for reactions with this compound.
| Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Yield (%) | Reference Insight |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | High | Classic conditions, robust for simple aryl partners. |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 90 | Good-Excellent | Often better for electron-deficient heteroaryl partners. |
| Alkylboronic acid | SPhos Pd G2 (2%) | K₂CO₃ (2.5) | THF/H₂O | 70 | Variable | Requires specialized catalysts for sp²-sp³ coupling. |
| 4-Methoxyphenylboronic acid | Pd/C (10%) | K₂CO₃ (3.0) | iPrOH/H₂O | 150 | ~88 (conv.) | Heterogeneous catalysis in flow chemistry offers sustainability.[15] |
Troubleshooting & Optimization
-
Low Yield: If the reaction yields are low, consider screening different palladium catalysts and ligands. Buchwald-Hartwig-type ligands (e.g., SPhos, XPhos) can be effective for challenging substrates. Additionally, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.
-
Decomposition: If starting material or product decomposes, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. Ensure the solvents are thoroughly degassed to prevent catalyst deactivation.
-
Debromination: Significant debromination of the starting material suggests a side reaction. This can sometimes be suppressed by changing the solvent system or using a different palladium source.
-
Homocoupling: Formation of a biaryl product from the coupling partner is a common side reaction. This can often be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reagents.
Conclusion
This compound is a versatile and powerful building block for the synthesis of novel bioactive molecules. Its utility is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of C-C bonds to construct complex molecular scaffolds. The protocols and insights provided in this note serve as a comprehensive guide for researchers in medicinal chemistry and drug development, enabling the strategic design and synthesis of next-generation therapeutic agents based on the privileged quinoline core.[1] Careful selection of the catalyst, base, and solvent is crucial for achieving high yields and purity.[1]
References
-
Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. Available at: [Link]
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Boronic acids used most frequently in the synthesis of bioactive molecules. - ResearchGate. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC - NIH. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules ? | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH. Available at: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. Available at: [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of (4-Bromoquinolin-3-yl)boronic acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality starting points for novel therapeutics.[1][2] The success of any FBDD campaign hinges on the quality and design of the fragment library. This guide provides an in-depth examination of (4-Bromoquinolin-3-yl)boronic acid, a bifunctional fragment that exemplifies the principles of rational drug design. Its quinoline core is a privileged scaffold in medicinal chemistry, frequently found in approved kinase inhibitors and other therapeutics.[3][4][5] The strategic placement of a bromine atom and a boronic acid moiety provides two orthogonal vectors for hit validation, structural elucidation, and rapid, guided chemical elaboration. This document details the physicochemical properties, screening protocols, and synthetic follow-up strategies for leveraging this unique fragment in drug discovery campaigns.
Introduction: The Rationale for a Bifunctional Fragment
Fragment-based approaches prioritize the identification of small, low-molecular-weight compounds (<300 Da) that bind to a biological target with low, but highly efficient, affinity.[6] These initial hits are then optimized into potent leads through structure-guided growth.[7][8] this compound is an exemplary tool for this paradigm due to its inherent, dual-handle design.
-
The Quinoline Scaffold: The quinoline ring system is a common motif in pharmacologically active compounds, known to participate in key hydrogen bonding and π-stacking interactions within protein active sites, particularly in kinases.[9][10][11] Its inclusion in a fragment library provides a high-value starting point for targets that recognize this scaffold.
-
The Boronic Acid Moiety (Position 3): Boronic acids are versatile functional groups.[12][13][14] They can form reversible covalent bonds with serine, threonine, or lysine residues, or act as a hydrogen bond donor/acceptor pair, mimicking a carboxylate. This functionality provides a strong anchor point for initial binding interactions.
-
The Bromo Handle (Position 4): The bromine atom serves two critical purposes. Firstly, its distinct electron density and anomalous scattering properties make it an excellent label for unambiguous identification of the fragment's position and orientation in X-ray crystallography.[15] Secondly, it provides a reliable synthetic handle for subsequent chemical elaboration via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for systematic "fragment growing".[16][17][18][19]
Physicochemical Properties of this compound
To be an effective fragment, a molecule should possess favorable physicochemical properties, often assessed by the "Rule of Three" (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3).[1] this compound aligns well with these principles, ensuring good solubility and a higher probability of forming high-quality, ligand-efficient interactions.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₉H₇BBrNO₂ | N/A | N/A |
| Molecular Weight | 267.87 g/mol | ≤ 300 Da | Yes |
| Hydrogen Bond Donors (HBD) | 2 (from -B(OH)₂) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (N in quinoline, 2x O) | ≤ 3 | Yes |
| Calculated LogP (cLogP) | 1.8 - 2.2 (est.) | ≤ 3 | Yes |
| Polar Surface Area (PSA) | 53.9 Ų | ≤ 60 Ų | Yes |
Handling & Storage: this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. Boronic acids can undergo dehydration to form boroxines (cyclic trimers), which may impact solubility and reactivity. It is recommended to prepare fresh stock solutions in DMSO and perform quality control (e.g., LC-MS) on stored materials before screening.
The FBDD Workflow: From Initial Screen to Lead Vector
The application of this compound follows a structured, multi-stage workflow common to FBDD campaigns. Each step is designed to build confidence in the fragment hit and provide actionable data for the next stage.
Caption: FBDD workflow for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign utilizing this compound.
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)
Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability.[20] Ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tₘ).[21][22][23] This change in Tₘ is detected by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[24] It is a rapid, high-throughput method ideal for primary fragment screening.[25]
Materials:
-
Target protein (≥95% purity), stock at 1-5 mg/mL.
-
This compound, 100 mM stock in 100% DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Optimize for target protein stability.
-
Protein Thermal Shift Dye (e.g., SYPRO™ Orange), 5000x stock in DMSO.
-
Real-Time PCR instrument with melt curve capability.
-
96- or 384-well PCR plates.
Methodology:
-
Prepare Master Mixes:
-
Protein/Dye Mix: In a microcentrifuge tube, dilute the target protein to 2x the final concentration (e.g., 4 µM) in Assay Buffer. Add the fluorescent dye to a final concentration of 5x. Mix gently. Causality: Preparing a master mix ensures consistency across all wells and minimizes pipetting errors.
-
Fragment Dilution: Prepare a 2 mM intermediate dilution of the fragment stock in Assay Buffer (final DMSO concentration will be 1%). This corresponds to a 2x working concentration for a final assay concentration of 1 mM.
-
-
Plate Setup (20 µL final volume):
-
Sample Wells: Add 10 µL of the 2 mM fragment dilution.
-
Negative Control Wells (DMSO): Add 10 µL of Assay Buffer containing 2% DMSO.
-
Positive Control Wells (if available): Add 10 µL of a known binder/ligand at 2x concentration.
-
-
Initiate Reaction: Add 10 µL of the Protein/Dye Master Mix to all wells. Seal the plate securely. Centrifuge briefly (e.g., 1000 x g for 1 min) to remove bubbles.
-
Instrument Protocol:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to collect fluorescence data (using the appropriate channel for the dye).
-
Run a melt curve protocol:
-
Initial hold: 25 °C for 2 minutes.
-
Ramp: Increase temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring data at each step.
-
-
-
Data Analysis:
-
Use the instrument's software to plot the negative first derivative of fluorescence versus temperature (-dF/dT).
-
The peak of this curve represents the melting temperature (Tₘ).
-
Calculate the thermal shift (ΔTₘ) = Tₘ (Fragment) - Tₘ (DMSO Control).
-
Hit Criteria: A ΔTₘ of ≥ 2-3 °C is typically considered a significant shift and warrants further investigation.
-
Protocol 2: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures real-time binding events between an analyte in solution (the fragment) and a ligand immobilized on a sensor chip surface (the target protein).[26][27] This method confirms direct binding and can determine kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ), providing a quantitative measure of binding affinity.[28][29]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor Chip (e.g., CM5, NTA for His-tagged proteins).
-
Target protein.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running Buffer (e.g., PBS-P+ pH 7.4, 0.05% Tween-20, 1% DMSO). Causality: The DMSO concentration in the running buffer must match the fragment dilution series to minimize bulk refractive index shifts.
-
This compound, prepared in a dilution series (e.g., 1000 µM down to 15.6 µM) in Running Buffer.
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol (e.g., standard amine coupling). Aim for a density that will yield a maximum response (Rₘₐₓ) of ~50-100 RU for the fragment to avoid mass transport limitations.
-
Use one flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk effects.
-
-
Assay Setup:
-
Prime the system with Running Buffer until a stable baseline is achieved.
-
Prepare the fragment dilution series. Include several buffer-only (blank) injections for double referencing.
-
-
Binding Measurement (Multi-Cycle Kinetics):
-
Inject the lowest concentration of the fragment over both the reference and active flow cells for a set association time (e.g., 60 s).
-
Follow with a dissociation phase by flowing Running Buffer (e.g., 120 s).
-
Regenerate the surface if necessary with a mild regeneration solution.
-
Repeat the cycle for each concentration in the dilution series, including blanks.
-
-
Data Analysis:
-
Process the raw data (sensorgrams) by subtracting the reference flow cell signal and then subtracting the average of the blank injections (double referencing).
-
Plot the response at equilibrium against the fragment concentration.
-
Fit the data to a steady-state affinity model (Rₑₑ = (C * Rₘₐₓ) / (Kₑ + C)) to determine the Kₑ. For fragments, affinities are typically in the high µM to low mM range.
-
Protocol 3: Structure-Guided Elaboration via Suzuki-Miyaura Coupling
Principle: Once a crystal structure of the target protein in complex with this compound is obtained, it will reveal the precise binding mode and the orientation of the C4-bromo group.[4][30][31] If this bromine atom points towards a solvent-exposed region or an unoccupied sub-pocket, it serves as an ideal vector for synthetic elaboration to gain additional interactions and improve potency. The Suzuki-Miyaura cross-coupling is a robust and widely used reaction for this purpose.[16][18][32]
Caption: Elaboration of the fragment via Suzuki coupling at the C4-Br vector.
Representative Synthetic Protocol:
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the vial and degas the mixture by bubbling argon through it for 10 minutes. Causality: The palladium catalyst is sensitive to oxygen, so removing it is critical for catalytic activity and preventing side reactions.
-
Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes, or alternatively, heat at 90 °C using a conventional oil bath overnight.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired elaborated compound. Confirm identity and purity via ¹H NMR and LC-MS.
Example Building Blocks for Elaboration: The choice of boronic acid for coupling should be guided by the structural information to probe specific interactions (e.g., hydrogen bonding, hydrophobic pockets).
| Building Block | Rationale for Selection |
| Phenylboronic acid | Probes basic hydrophobic space. |
| 3-Methoxyphenylboronic acid | Introduces a hydrogen bond acceptor. |
| 4-(Aminomethyl)phenylboronic acid | Introduces a basic group to target acidic residues. |
| Thiophene-2-boronic acid | Explores different heteroaromatic interactions. |
| Pyridine-3-boronic acid | Introduces a hydrogen bond acceptor and potential for salt bridge. |
Conclusion
This compound is a highly valuable and versatile tool for fragment-based drug discovery. Its physicochemical properties adhere to the principles of fragment design, while its bifunctional nature provides clear, actionable paths for hit validation, structural biology, and rational lead optimization. The bromine atom acts as both a crystallographic guidepost and a robust synthetic handle, and the boronic acid provides a key initial binding anchor. By following the integrated workflow and protocols outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds against a wide range of biological targets.
References
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of boron-containing compounds. Chemical Society Reviews, 36(4), 595-608. [Link]
-
Taylor, N. R., & Cleasby, A. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Medicinal Chemistry, 13(12), 1125-1148. [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment-based drug discovery using surface plasmon resonance technology. Methods in Molecular Biology, 723, 77-101. [Link]
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Mortenson, D. E., et al. (2020). Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]
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An, H., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(11), 3476-3484. [Link]
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Isom, E. L., et al. (2021). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 143(30), 11501-11510. [Link]
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Hecker, S. J., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491-7507. [Link]
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Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10768. [Link]
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Neumann, T., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(19), 1937-1953. [Link]
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Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153-159. [Link]
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Scheinin, M., et al. (2001). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 44(5), 684-692. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Asghar, M. N., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6523. [Link]
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de Leseleuc, M., et al. (2020). Figure: Examples of approved drugs where Suzuki–Miyaura coupling is employed... ResearchGate. [Link]
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Application Notes & Protocols: Mastering Cross-Coupling Reactions with Heteroaryl Boronic Acids
Introduction: The Central Role of Heteroaryl Motifs in Modern Chemistry
The construction of carbon-carbon (C-C) bonds is the foundational grammar of organic synthesis. Among the most powerful sentences in this language are palladium-catalyzed cross-coupling reactions, a technology so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions have revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3][4]
Heteroaromatic structures are ubiquitous in FDA-approved drugs and advanced materials, prized for their ability to modulate properties like solubility, metabolic stability, and electronic function.[5] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, stands out as the most frequently employed C-C bond-forming reaction in medicinal chemistry, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[5][6]
However, the application of this powerful tool to heteroaryl boronic acids is fraught with unique challenges. Unlike their more robust aryl counterparts, heteroaryl boronic acids are often prone to decomposition and can exhibit sluggish or unpredictable reactivity.[5][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, optimizing, and troubleshooting these critical transformations. We will delve into the mechanistic underpinnings, explore key reaction parameters, and provide robust protocols to empower the reliable synthesis of complex heteroaryl-containing molecules.
The Inherent Challenge: Understanding Heteroaryl Boronic Acid Instability
The primary obstacle in couplings involving heteroaryl boronic acids is their propensity to undergo undesired side reactions, most notably protodeboronation .[8] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material and generating an unsubstituted heteroarene byproduct.[8][9]
Several factors contribute to this instability:
-
Electronic Effects: The reactivity is heavily influenced by the electronic nature of the heterocycle.[7]
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These are challenging partners. The electron-withdrawing nature of the ring slows the critical transmetalation step, while the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[7]
-
π-Rich Heterocycles (e.g., Furan, Thiophene): While generally more reactive in transmetalation, they can be more susceptible to protodeboronation.[7]
-
-
Aqueous Basic Conditions: The combination of base and water, essential for the canonical Suzuki-Miyaura mechanism, creates a fertile ground for protodeboronation. The reaction often proceeds fastest at high pH via the formation of a more reactive boronate anion, which is also susceptible to protonolysis.[8][9]
-
Speciation: Basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, can form zwitterionic species in solution, which can lead to rapid, unimolecular protodeboronation.[8]
Strategies to mitigate these issues, such as using boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts, are often employed.[8][10][11] These "slow-release" surrogates generate the active boronic acid in situ at a controlled rate, keeping its standing concentration low and minimizing decomposition.[8][11]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
A firm grasp of the catalytic cycle is essential for rational troubleshooting and optimization. The process involves three key steps, cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the heteroaryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[12][13]
-
Transmetalation: The base activates the boronic acid, forming a boronate anion ([R-B(OH)₃]⁻).[14] This species transfers its organic group (the heteroaryl moiety) to the palladium center, displacing the halide. This step forms a new Pd(II) complex bearing both organic partners.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Parameter Optimization: A Guide to Key Variables
Success in heteroaryl cross-coupling hinges on the judicious selection of catalysts, ligands, bases, and solvents. Each component plays a critical role and must be chosen to favor the desired reaction pathway over decomposition.
Palladium Precatalyst and Ligand Selection
The combination of the palladium source and its coordinating ligand is the heart of the catalytic system. Modern catalysis relies heavily on bulky, electron-rich phosphine ligands, often called "Buchwald ligands," which promote the formation of highly reactive, monoligated Pd(0) species.[15][16]
-
Role of the Ligand: The ligand stabilizes the palladium center, influences its reactivity in both oxidative addition and reductive elimination, and can sterically protect it from deactivation pathways.[15][17] For challenging substrates, such as heteroaryl chlorides or sterically hindered partners, bulky biarylphosphine ligands are often required.[18][19]
-
Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) offer improved air stability and generate the active Pd(0) species more reliably in situ.
| Ligand | Typical Application / Characteristics | Relevant Coupling Partners |
| PPh₃ (Triphenylphosphine) | General-purpose, classical ligand. Often insufficient for challenging heteroaryl couplings. | Aryl/heteroaryl iodides and bromides. |
| SPhos | Highly active biarylphosphine ligand for a broad range of substrates.[18] | Heteroaryl chlorides, hindered systems.[15] |
| XPhos | Very bulky and electron-rich, excellent for difficult oxidative additions.[15] | Sterically demanding aryl and heteroaryl chlorides. |
| RuPhos | Effective for a wide range of C-N and C-C couplings, including heteroaryltrifluoroborates.[20][21] | Heteroaryl halides with various boronic acid surrogates. |
| dtbpf | A bulky ferrocenyl ligand, good all-around choice for many Suzuki reactions.[22] | General heteroaryl bromides and chlorides. |
Choice of Base and Solvent
The base and solvent system must be carefully selected to ensure efficient transmetalation while minimizing protodeboronation and other side reactions.
-
Base Function: The base is required to activate the boronic acid to form the more nucleophilic boronate.[14] The strength and solubility of the base are critical factors.
-
Solvent Role: The solvent must solubilize all reaction components. Aprotic solvents are common, often with a small amount of water to facilitate boronate formation and transmetalation. However, for particularly unstable boronic acids, strictly anhydrous conditions may be necessary.[5][22]
| Base | Solvent System | Comments & Considerations |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O | Standard, widely used conditions.[22] The aqueous phase is crucial. Can be too harsh for some sensitive substrates. |
| K₃PO₄ | Toluene, Dioxane (often anhydrous or with minimal H₂O) | A stronger base, often used for less reactive boronic acids or aryl chlorides. Can be effective in anhydrous systems.[18][22] |
| Cs₂CO₃ / CsF | Dioxane, THF | Strong, soluble bases that can accelerate reactions but also increase the risk of protodeboronation or decomposition of sensitive groups. |
| TMSOK | DME, THF (Anhydrous) | A soluble, non-aqueous base system developed for refractory heteroaryl-heteroaryl couplings to avoid protodeboronation.[5] |
General Laboratory Protocol for Heteroaryl Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of a generic heteroaryl bromide with a heteroaryl boronic acid. All operations should be performed using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the heteroaryl boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[19]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 1-3 mol%) and ligand (if not using a precatalyst, L:Pd ratio is typically 2:1).
-
Establish Inert Atmosphere: Seal the vessel, and connect it to a Schlenk line. Evacuate the flask under vacuum (gently, to avoid disturbing the solids) and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate volume of degassed solvent (e.g., Dioxane/H₂O 10:1) via a gas-tight syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes or via freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).[19]2. Poor reagent quality (e.g., wet solvent).3. Catalyst poisoning by Lewis-basic heteroatom.[5] | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Use a more robust precatalyst. Screen different ligands (e.g., XPhos, RuPhos).3. Consider anhydrous conditions with additives like trimethyl borate to sequester Lewis bases.[5] |
| Significant Protodeboronation | 1. Boronic acid is unstable under the conditions.2. Base is too strong or too much water is present.[9][14]3. Reaction temperature is too high or time is too long. | 1. Switch to a more stable boronic acid surrogate (MIDA boronate, trifluoroborate).[8][11]2. Use a milder base (e.g., K₂CO₃) or switch to anhydrous conditions (e.g., K₃PO₄ in dioxane).3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[19]2. Catalyst system promotes this side reaction. | 1. Improve degassing procedure for solvents and ensure a tight inert seal on the reaction vessel.2. Screen alternative palladium sources or ligands. |
| Poor Product Recovery | 1. Product is highly polar and adsorbs to silica gel.2. Product is volatile.3. Product is water-soluble. | 1. Use a different stationary phase (e.g., alumina) or add a modifier (e.g., 1% triethylamine) to the chromatography eluent.2. Be cautious during solvent removal under vacuum.3. Perform multiple extractions from the aqueous layer during workup. |
Conclusion
Cross-coupling reactions involving heteroaryl boronic acids are indispensable for modern chemical synthesis, yet they demand a higher level of experimental care and mechanistic understanding than their simpler aryl counterparts. By recognizing the inherent instability of these reagents, particularly their susceptibility to protodeboronation, researchers can make informed decisions. Success lies in the strategic selection of a robust catalytic system, a base and solvent combination that balances reactivity with stability, and the meticulous application of inert atmosphere techniques. This guide provides the foundational knowledge and practical protocols to navigate the challenges and successfully harness the power of these reactions in the pursuit of novel medicines and materials.
References
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]
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New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Available at: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
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Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (4-Bromoquinolin-3-yl)boronic acid
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (4-Bromoquinolin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their reactions. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental hurdles you may encounter. We delve into the root causes of these issues and offer step-by-step protocols for remediation.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yields in Suzuki couplings with heteroaromatic substrates like this compound are often traced back to a few critical parameters.[1] The quinoline nitrogen can interfere with the palladium catalyst, and the boronic acid itself can be unstable under basic conditions.[2][3]
Initial Diagnostic Checklist:
-
Catalyst System (Palladium Source & Ligand): Is your catalyst active? The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4][5]
-
Base Selection: Is the base appropriate for this specific substrate? The strength and solubility of the base can significantly impact the reaction rate and the stability of the boronic acid.[6]
-
Solvent & Atmosphere Quality: Have you ensured anhydrous and oxygen-free conditions? Oxygen can deactivate the Pd(0) catalyst, and water can promote unwanted side reactions.[3]
-
Boronic Acid Integrity: Is your this compound pure and intact? Heteroaryl boronic acids are prone to decomposition (protodeboronation).[2][7]
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Q2: I suspect my this compound is decomposing. How can I confirm this and what can I do to prevent it?
This is a very common issue. Heteroaryl boronic acids, especially those with nitrogen atoms, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) under basic conditions, reverting the boronic acid to 4-bromoquinoline.[2][3]
Confirmation:
-
TLC/LCMS Analysis: Monitor the reaction over time. If you observe the formation of 4-bromoquinoline alongside your starting materials, protodeboronation is likely occurring.
Prevention Strategies:
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester.[3] MIDA boronates are particularly robust and release the boronic acid slowly under reaction conditions, keeping its concentration low and minimizing decomposition.[8]
-
Anhydrous Conditions: Use thoroughly dried, anhydrous solvents and reagents. While some water is often necessary for the Suzuki reaction, excess water will accelerate hydrolysis.
-
Choice of Base: Use a milder, non-nucleophilic base. While strong bases can accelerate the reaction, they also speed up decomposition.[3] Consider bases like K₃PO₄ or Cs₂CO₃, which have good solubility in organic solvents.[9][10]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow the rate of decomposition relative to the cross-coupling.
Experimental Protocol: Conversion to a MIDA Boronate Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or a suitable solvent.
-
Dehydration: Heat the mixture under vacuum to remove water.
-
Isolation: After cooling, the solid MIDA boronate can often be isolated by filtration and used without further purification.
Q3: Which palladium catalyst and ligand combination is most effective for this specific coupling?
The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] Therefore, ligands that are both electron-rich and sterically bulky are often required to promote the reaction efficiently.[4][11]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | Highly active for heteroaromatic couplings, promotes fast reaction rates.[5] | 1-3 |
| Pd(dppf)Cl₂ | (dppf) | A robust, air-stable precatalyst effective for a range of substrates.[12][13] | 2-5 |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Offer excellent stability and high activity, particularly with challenging substrates.[14][15] | 1-3 |
Expert Insight: For challenging heteroaryl couplings, starting with a Buchwald-type ligand like XPhos or SPhos is highly recommended.[5] These ligands create a bulky steric environment around the palladium, which accelerates the crucial reductive elimination step and prevents catalyst deactivation.[4]
Catalytic Cycle Diagram:
Caption: The Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q4: What is the best way to set up an air-sensitive Suzuki reaction to ensure reproducibility?
Proper technique is paramount for success. The active Pd(0) catalyst is sensitive to oxygen, so excluding air is critical.[1]
Step-by-Step Protocol for Reaction Setup (using a Schlenk flask):
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow it to cool under vacuum or in a desiccator.
-
Add Solids: To the cool flask, add the this compound (or its ester), the coupling partner (aryl halide), the base (e.g., K₃PO₄), and the palladium precatalyst/ligand.[16]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Perform at least three "evacuate-and-refill" cycles with an inert gas (Argon or Nitrogen) to remove all air.[17][18]
-
Solvent Addition: Degas your solvent(s) by sparging with inert gas for 20-30 minutes or by using the freeze-pump-thaw method. Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.[16]
-
Heating: Heat the reaction to the desired temperature with vigorous stirring under the inert atmosphere.
-
Monitoring: Follow the reaction's progress using TLC or LCMS.
Q5: What are common side reactions and how can they be minimized?
Besides protodeboronation, two other side reactions are common:
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (Ar'-Ar') or the aryl halide (Ar-Ar). It is often promoted by the presence of oxygen.[3] Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most effective preventative measure.
-
Dehalogenation: This occurs when the bromoquinoline is reduced to quinoline. Solution: This is often a sign of catalyst decomposition or the presence of protic impurities. Ensure high-purity reagents and stringent anhydrous conditions.
Q6: Can I use aqueous conditions for this reaction?
Yes, Suzuki reactions are often performed in a biphasic solvent system, such as 1,4-dioxane/water or THF/water.[12] The presence of water can be essential for the transmetalation step, as it helps to activate the boronic acid with the base.[19] However, for a substrate prone to hydrolysis like this compound, minimizing the amount of water or using anhydrous conditions with a highly soluble base like Cs₂CO₃ might be necessary to suppress protodeboronation.[2][3]
References
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Inorganics. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. Available at: [Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. ACS Publications. Available at: [Link]
-
Research | Willis Group. University of Oxford. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]
-
Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low... ResearchGate. Available at: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Dalton Transactions Blog. Royal Society of Chemistry. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
-
HYDROLYSIS. University of Windsor. Available at: [Link]
-
HYDROLYSIS REACTIONS. Ankara University. Available at: [Link]
-
Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
-
Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
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- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude (4-Bromoquinolin-3-yl)boronic acid
Introduction
Welcome to the technical support guide for the purification of crude (4-Bromoquinolin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this versatile building block. Boronic acids, while indispensable in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, often present unique purification challenges.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to address common issues encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.
The inherent properties of boronic acids, such as their Lewis acidity and propensity for dehydration to form boroxines, necessitate carefully considered purification strategies.[2] Furthermore, the presence of the quinoline moiety in the target compound introduces specific considerations regarding polarity and stability. This guide will walk you through common problems and their solutions, backed by scientific principles and detailed protocols.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.
Issue 1: My crude ¹H NMR shows a significant amount of a de-boronated impurity, 4-bromoquinoline.
Q: What is causing the formation of 4-bromoquinoline in my crude product, and how can I minimize it?
A: The presence of 4-bromoquinoline is a result of a common side reaction known as protodeboronation (or protodeborylation).[3] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] For arylboronic acids, this process can be catalyzed by acid, base, or even certain transition metals and is often exacerbated by prolonged reaction times or elevated temperatures.[3][4][5][6]
Causality and Strategic Solutions:
-
Reaction Conditions: The propensity for protodeboronation is highly dependent on the reaction conditions.[3] For instance, strongly acidic or basic conditions can promote this side reaction.[4][5][6] When synthesizing this compound, for example via a Miyaura borylation, careful control of pH is crucial.[7] The use of milder bases and careful monitoring of the reaction to avoid unnecessarily long reaction times can be beneficial.
-
Work-up Procedure: Aqueous work-ups, especially under non-optimal pH conditions, can contribute to protodeboronation. It is advisable to perform the work-up at a pH where the boronic acid is most stable, which for many arylboronic acids is in a slightly acidic to neutral range.[6]
-
Purification Method: As you will see in the subsequent sections, certain purification techniques, if not executed properly, can also lead to the degradation of your target compound.
Preventative Measures During Synthesis:
To minimize the formation of 4-bromoquinoline, consider the following during the synthesis:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. | Strong bases can accelerate the rate of protodeboronation.[6] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended reaction times increase the likelihood of side reactions. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can provide the activation energy for protodeboronation. |
Issue 2: My boronic acid is sticking to the silica gel column, leading to low recovery and significant tailing.
Q: I'm attempting to purify my crude this compound using silica gel chromatography, but I'm experiencing poor recovery. What's going wrong?
A: This is a very common and frustrating problem when purifying boronic acids on standard silica gel. The issue stems from the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong adsorption of the boronic acid onto the stationary phase, resulting in poor elution, significant tailing, and in some cases, decomposition of the product on the column.[8]
The Science Behind the Problem:
The vacant p-orbital on the boron atom in boronic acids makes them Lewis acidic. The silica gel surface is populated with Lewis basic silanol groups. This acid-base interaction is the primary cause of the purification difficulty.
Workflow for Successful Chromatographic Purification:
To overcome this challenge, you need to deactivate the silica gel or use an alternative stationary phase.
Caption: Troubleshooting workflow for boronic acid chromatography.
Detailed Protocols:
Protocol 2.1: Deactivation of Silica Gel with Acid
This method involves adding a small amount of a volatile acid to the eluent system to compete with the boronic acid for binding to the silanol groups.
-
Prepare the Eluent: Based on your TLC analysis, determine a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this eluent, add 0.5-1% (v/v) of glacial acetic acid.
-
Equilibrate the Column: Equilibrate your packed silica gel column with the acid-modified eluent for at least 3-5 column volumes before loading your sample.
-
Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Proceed with the elution as you normally would.
-
Post-Column Work-up: After collecting your fractions, the acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by a mild aqueous wash if your product is sufficiently soluble in an organic solvent.
Protocol 2.2: Using Neutral Alumina
Neutral alumina is a good alternative to silica gel for the purification of some boronic acids as it has fewer acidic sites.[9]
-
TLC Analysis: First, test the separation of your crude mixture on neutral alumina TLC plates to determine a suitable eluent system.
-
Column Packing and Elution: Pack a column with neutral alumina (Activity Grade II or III is often a good starting point) and elute with the predetermined solvent system.
Issue 3: I am struggling to remove highly polar impurities from my crude product.
Q: My crude this compound is contaminated with polar impurities that are difficult to separate by chromatography. Is there a non-chromatographic method I can use?
A: Yes, an acid-base extraction is often a highly effective method for purifying boronic acids, taking advantage of their acidic nature.[10][11][12][13] This technique allows for the separation of the acidic boronic acid from neutral or basic impurities.
The Principle of Acid-Base Extraction for Boronic Acids:
Boronic acids are weak Lewis acids and can be deprotonated by a sufficiently strong base to form a water-soluble boronate salt.[1] This allows for their extraction into an aqueous basic solution, leaving non-acidic impurities in the organic phase. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[11]
Workflow for Acid-Base Extraction:
Caption: Decision workflow for acid-base purification of boronic acids.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Separation of Impurities: The organic layer now contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.
-
Isolation: The precipitated solid can be collected by vacuum filtration, washed with cold water, and then dried under vacuum. Alternatively, if the product does not precipitate, it can be extracted back into an organic solvent (e.g., ethyl acetate), and the organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified product.[11]
Issue 4: My product appears to be an oil or a waxy solid that is difficult to handle and crystallize.
Q: I've tried several purification methods, but my final product is not a free-flowing solid. How can I induce crystallization?
A: Obtaining boronic acids as oils or amorphous solids is not uncommon, especially if trace impurities are present that inhibit crystallization. Trituration or recrystallization from a suitable solvent system can be effective in these cases.[9][10]
The Art of Crystallization:
Recrystallization is a powerful purification technique that relies on the difference in solubility of your compound and the impurities in a particular solvent at different temperatures.[14] The goal is to find a solvent that dissolves your compound well at an elevated temperature but poorly at room temperature or below.
Solvent Selection for Recrystallization:
Finding the right solvent is key. Here is a table of potential solvents to screen for the recrystallization of this compound:
| Solvent System | Rationale |
| Water | Given the polarity of the molecule, hot water could be a viable option.[15] |
| Ethanol/Water | A mixture of a soluble solvent (ethanol) and an anti-solvent (water) can be effective. |
| Ethyl Acetate/Hexanes | A common solvent/anti-solvent pair for moderately polar compounds.[9] |
| Toluene | Can be effective for aromatic compounds. |
Detailed Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude product and heat the mixture until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Reddit community. (2025). HELP: Purifying boronic acids sucks. Reddit.
- Wikipedia.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
- ResearchGate. Protodeboronation of arylboronic acids in acetic acid.
- DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. WordPress.com.
- Reddit community. (2017).
- National Institutes of Health. (2022).
- Google Patents. Process for purification of boronic acid and its derivatives.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Organic Chemistry Portal. Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal.
- MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
- National Institutes of Health. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH.
- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Royal Society of Chemistry. (2025). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry.
- MDPI.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- National Institutes of Health.
- University of Rochester, Department of Chemistry.
- ChemicalBook. This compound. ChemicalBook.
- Organic Chemistry Portal.
- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- MDPI.
- Reddit community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Wikipedia. Boronic acid. Wikipedia.
- National Institutes of Health. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed.
- Sigma-Aldrich. 4-Bromoquinoline 95. Sigma-Aldrich.
- Organic Syntheses. 3-pyridylboronic acid. Organic Syntheses.
- Organic Chemistry Portal.
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Side reactions and byproducts in (4-Bromoquinolin-3-yl)boronic acid coupling
Technical Support Center: (4-Bromoquinolin-3-yl)boronic Acid Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the quinoline scaffold. The 4-bromo-3-boronic acid quinoline system presents unique challenges due to the electronic properties of the heteroaromatic ring and the inherent instability of many heteroarylboronic acids.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you overcome common hurdles, minimize side reactions, and maximize the yield of your target compounds.
Troubleshooting Guide & FAQs
Question 1: My reaction has stalled, and my primary byproduct is quinoline. What is causing this, and how can I fix it?
Answer:
This is a classic and highly common issue when working with heteroarylboronic acids, and the culprit is almost certainly protodeboronation .[1][2]
The Causality: Understanding Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond, which is then replaced by a C–H bond.[1] This reaction consumes your boronic acid, effectively halting the productive Suzuki-Miyaura catalytic cycle and generating the parent heterocycle (quinoline in this case) as a byproduct. The propensity for this side reaction is highly dependent on the reaction conditions and the specific boronic acid.[1]
Several mechanisms can be at play:
-
Base-Catalyzed: Many bases used in Suzuki couplings, especially strong hydroxides in aqueous media, can facilitate protonolysis.[3]
-
Acid-Catalyzed: Trace acidic impurities can also promote this pathway.[1]
-
Palladium-Catalyzed: It has been demonstrated that Pd(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.[3][4] This is a critical and often overlooked factor.
The quinoline ring itself can exacerbate this issue. The nitrogen atom can influence the electronic properties of the boronic acid moiety, potentially increasing its susceptibility to protonolysis compared to simple arylboronic acids.
Troubleshooting Strategies & Solutions
Your primary goal is to accelerate the rate of the desired cross-coupling reaction so that it outcompetes the rate of protodeboronation.[1]
| Strategy | Mechanism of Action | Recommended Protocol Adjustment |
| 1. Switch to a "Slow-Release" Boronic Acid Source | Using a boronic ester (e.g., pinacol, MIDA) or a trifluoroborate salt keeps the concentration of the sensitive free boronic acid low throughout the reaction.[1][5] The active species is generated in situ at a rate geared to the catalytic turnover.[6] | Replace the boronic acid with its corresponding pinacol ester (neopentyl glycol and MIDA esters are also excellent alternatives).[2][7] Potassium trifluoroborate salts are particularly resistant to protodeboronation.[5] |
| 2. Optimize the Base and Solvent System | The choice of base is critical. Milder, non-hydroxide bases in less protic or anhydrous solvent systems can significantly suppress protodeboronation. | Switch from bases like NaOH or K2CO3 in aqueous mixtures to K3PO4 or Cs2CO3 in solvents like 1,4-dioxane or toluene, often with minimal water.[5] For particularly sensitive substrates, consider completely anhydrous conditions with a base like KOtBu. |
| 3. Choose the Right Catalyst System | Highly active catalysts with fast turnover rates can favor the desired reaction. However, be aware that very bulky ligands can sometimes promote Pd-catalyzed protodeboronation.[3][4] | For a challenging substrate like 4-bromoquinoline, start with a robust catalyst like Pd(dppf)Cl2. If issues persist, consider modern Buchwald-type ligands (e.g., SPhos) which are designed for high activity, but monitor for Pd-catalyzed protodeboronation.[8] |
Validation Protocol: Identifying the Problem To confirm protodeboronation, carefully analyze your crude reaction mixture by LC-MS. You should observe a mass corresponding to quinoline (M+H = 130.06). If you also see your unreacted aryl halide coupling partner, it is a strong indicator that your boronic acid is decomposing before it can participate in the catalytic cycle.
Question 2: I am observing a symmetrical biaryl byproduct derived from my coupling partner. How do I prevent this homocoupling?
Answer:
The formation of a symmetrical biaryl (Ar-Ar) is due to the oxidative homocoupling of your boronic acid coupling partner. This side reaction is a well-documented pathway in palladium-catalyzed reactions and is often promoted by the presence of oxygen.[9][10][11]
The Causality: The Role of Oxygen and Pd(II)
The generally accepted mechanism involves the reaction of the Pd(0) catalyst with dissolved oxygen to form a palladium peroxo complex, (η²-O₂)PdL₂.[9][10] This complex reacts with two molecules of the boronic acid to ultimately generate the homocoupled product and regenerate a Pd(II) species.[9][12]
Homocoupling is also favored when using a Pd(II) precatalyst (like Pd(OAc)₂) that is not efficiently reduced to the active Pd(0) state. In this scenario, the Pd(II) can directly facilitate the homocoupling of two boronic acid molecules as part of its reduction process to enter the main catalytic cycle.[2]
Caption: Oxidative homocoupling pathway initiated by dioxygen.
Troubleshooting Strategies & Solutions
| Strategy | Mechanism of Action | Recommended Protocol Adjustment |
| 1. Rigorous Degassing | Physically removes dissolved oxygen, preventing the formation of the palladium-peroxo complex that initiates homocoupling.[9] | Before adding the catalyst, subject the reaction mixture (solvents, substrates, base) to at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen). Alternatively, sparge the solvent with inert gas for 20-30 minutes. |
| 2. Use a Pd(0) Precatalyst | Starts the catalytic cycle directly with the active oxidation state, avoiding the need for in-situ reduction which can sometimes trigger homocoupling. | Use precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of Pd(OAc)₂ or PdCl₂. Note that Pd₂(dba)₃ should be used with an added phosphine ligand. |
| 3. Add a Reductant/Scavenger | A small amount of a reducing agent can help scavenge any Pd(II) species or residual oxygen, keeping the palladium in its active Pd(0) state. | The phosphine ligand itself often acts as a reductant.[2] Using a slight excess of a high-quality phosphine ligand can be beneficial. |
Question 3: My starting 4-bromoquinoline is being consumed and I see quinoline in my LC-MS, but very little coupled product. What is happening?
Answer:
This outcome points towards dehalogenation of your starting material. While it produces the same quinoline byproduct as protodeboronation, the mechanism and starting material being consumed are different.
The Causality: Understanding Dehalogenation
Dehalogenation is the replacement of the C–Br bond with a C–H bond on the 4-bromoquinoline. After the initial oxidative addition step, the resulting Ar-Pd(II)-Br complex is formed. Instead of undergoing transmetalation, this intermediate can react with a hydride source in the reaction mixture. A subsequent reductive elimination step then releases the dehalogenated arene (quinoline) and regenerates the Pd(0) catalyst.[2]
Potential hydride sources can include:
-
Solvents: Alcohols (like isopropanol) or ethers with labile hydrogens (like THF) under certain conditions.
-
Bases: Formate salts (sometimes present as impurities) or even amines under forcing conditions.
-
Reagents: The boronic acid itself or its decomposition products can sometimes act as hydride donors.
Caption: Competing pathways of Suzuki coupling and dehalogenation.
Troubleshooting Strategies & Solutions
-
Solvent Choice: Switch to solvents less likely to act as hydride donors. Toluene, dioxane, and DMF are generally safer choices than alcohols or THF, especially at high temperatures.
-
Base Purity: Ensure you are using a high-purity base. Avoid using bases like sodium formate. Use freshly purchased or properly stored bases.
-
Lower Temperature: Dehalogenation is often more prevalent at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C), even if it requires a longer reaction time.
-
Ligand Modification: The electronic properties of the ligand can influence the relative rates of transmetalation versus side reactions. Using more electron-donating ligands can sometimes stabilize the Ar-Pd(II)-X intermediate and favor the desired pathway.
Experimental Workflow & Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Bromoquinoline with a Generic Arylboronic Acid
This protocol is optimized to minimize the common side reactions discussed above.
Materials:
-
4-Bromoquinoline (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2-1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0-3.0 equiv)
-
1,4-Dioxane (or Toluene), anhydrous (0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromoquinoline, the arylboronic acid pinacol ester, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes to thoroughly remove any residual dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials and the formation of the desired product. A typical reaction time is 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: A logical workflow for troubleshooting failed coupling reactions.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Mancini, G., & Lapi, A. (2009). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 113(34), 9539-9548. [Link]
-
Le Duc, G., et al. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(4), 1162-1174. [Link]
-
St-Onge, M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2252-2255. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(29), 5389-5393. [Link]
-
Pinter, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ACS Catalysis, 12(22), 14035-14044. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7939. [Link]
-
Chen, M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(35), 14077-14088. [Link]
-
Chen, M., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14454-14469. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Larkin, J. D., et al. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. International Journal of Molecular Sciences, 9(6), 1064-1083. [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1664-1672. [Link]
-
Isley, N. A., et al. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(47), 17707-17710. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6140-6155. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6140-6155. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Unger, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2009(11), 162-171. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Schuppe, M., et al. (2021). Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry, 2021(40), 5530-5533. [Link]
-
Kumar, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(12), 2133-2151. [Link]
-
Van der Pijl, F., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(32), 12517-12523. [Link]
-
Schuppe, M., et al. (2021). Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins A and B. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5653. [Link]
-
ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
da Silva, A. C. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5943. [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones. Molecules, 28(2), 754. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Protodeboronation of Heteroaryl Boronic Acids
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet often frustrating challenge in cross-coupling chemistry: the protodeboronation of heteroaryl boronic acids. This unwanted side reaction can significantly decrease the yield of your desired product by converting your valuable boronic acid starting material into the corresponding simple heteroarene. This guide will provide troubleshooting strategies, detailed protocols, and the underlying mechanistic reasoning to help you overcome this obstacle.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the protodeboronation of heteroaryl boronic acids:
Q1: What is protodeboronation and why is it a problem with heteroaryl boronic acids?
A: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) on a molecule is replaced by a hydrogen atom from a proton source, such as water or alcohol. This is particularly problematic for heteroaryl boronic acids, especially those that are electron-deficient (e.g., pyridine, pyrimidine) or electron-rich (e.g., pyrrole, furan). The heteroatoms in these rings can alter the electronic properties of the carbon-boron bond, making it more susceptible to cleavage.
Q2: I'm seeing a significant amount of the simple heteroarene (without the boronic acid) in my reaction mixture. Is this definitely protodeboronation?
A: While protodeboronation is the most likely culprit, it's essential to confirm. You can analyze your starting material and reaction mixture by LC-MS or GC-MS. If you observe a mass corresponding to the protodeboronated side product that increases over the course of the reaction while your boronic acid starting material decreases, it's a strong indicator of protodeboronation.
Q3: Can the choice of base in my Suzuki-Miyaura coupling reaction influence the rate of protodeboronation?
A: Absolutely. The choice and strength of the base are critical. Strong bases can accelerate protodeboronation, especially in the presence of water. It is often a delicate balance, as a base is required to activate the boronic acid for transmetalation. We will explore base selection in more detail in the troubleshooting guide.
Q4: Are there any "go-to" solutions for preventing protodeboronation?
A: A common and highly effective strategy is to use boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. These act as protecting groups for the boronic acid, releasing it slowly into the reaction mixture and keeping its concentration low, which minimizes side reactions like protodeboronation.
Troubleshooting Guides
If you are experiencing issues with protodeboronation, this section provides a more in-depth guide to diagnosing and solving the problem.
Issue 1: Rapid Consumption of Heteroaryl Boronic Acid Before Product Formation
Symptoms:
-
LC-MS analysis shows a rapid decrease in the starting boronic acid concentration.
-
A corresponding increase in the protodeboronated byproduct is observed.
-
Low yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Explanation:
-
Base Selection: The rate of protodeboronation is often pH-dependent. For many heteroaryl boronic acids, a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provides the necessary activation for the Suzuki-Miyaura coupling without excessively promoting the undesired protodeboronation pathway.
-
Temperature Control: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation. It's crucial to find the "sweet spot." Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress protodeboronation.
-
Solvent Choice: Protic solvents, especially water, are a source of protons for the protodeboronation reaction. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, using anhydrous solvents and minimizing the amount of water can be beneficial.
-
Boronic Acid Stability: Some heteroaryl boronic acids are inherently unstable. In these cases, using a more stable derivative is the most effective solution. MIDA boronates are particularly useful as they are stable solids that slowly release the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable intermediate low.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Reaction yields vary significantly between batches.
-
The extent of protodeboronation is unpredictable.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Atmospheric Moisture | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). | Water is a key reagent in protodeboronation. Excluding it as much as possible ensures more consistent reaction conditions. |
| Reagent Quality | Use high-purity solvents and reagents. If possible, purify the heteroaryl boronic acid before use. | Impurities in the boronic acid or other reagents can sometimes catalyze or promote the protodeboronation reaction. |
| Inconsistent Stirring | Ensure consistent and efficient stirring for all reactions. | In heterogeneous mixtures (e.g., with a solid base), poor stirring can lead to localized high concentrations of reagents, which can affect reaction rates and selectivity. |
Experimental Protocol: Minimizing Protodeboronation using MIDA Boronates in a Suzuki-Miyaura Coupling
This protocol provides a robust method for coupling an aryl halide with a challenging heteroaryl boronic acid by first protecting it as a MIDA boronate.
Part 1: Synthesis of the Heteroaryl MIDA Boronate
-
Dissolution: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of DMSO and water.
-
Heating: Heat the mixture to 80 °C for 1-2 hours.
-
Isolation: Allow the mixture to cool to room temperature. The MIDA boronate will often precipitate. Collect the solid by filtration, wash with cold water and then a non-polar solvent like ether, and dry under vacuum.
Part 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanism of MIDA Boronate Protection:
Caption: MIDA boronates minimize protodeboronation.
References
-
Cammidge, A. N., & Goddard, V. H. (2004). Protodeboronation of boronic acids. Chemical Communications, (23), 2735-2737. [Link]
-
Al-Zoubi, R. M., & Al-Masri, O. A. (2016). The Suzuki–Miyaura cross-coupling reaction in the chemistry of 2-halopyridines. RSC advances, 6(113), 112117-112140. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Science, 326(5959), 1521-1525. [Link]
Technical Support Center: Navigating the Instability of 2-Heterocyclic Boronic Acids
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 2-heterocyclic boronic acids. This guide is designed to provide you with an in-depth understanding of the inherent instability of these crucial reagents and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.
Introduction: The Double-Edged Sword of 2-Heterocyclic Boronic Acids
2-Heterocyclic boronic acids are indispensable building blocks in modern organic synthesis, particularly for constructing the complex molecular architectures found in pharmaceuticals and advanced materials. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented. However, their reactivity is a double-edged sword; the same electronic properties that make them excellent coupling partners also render them notoriously unstable.[1]
This guide moves beyond simple procedural lists to explain the "why" behind the methods. By understanding the primary degradation pathways—protodeboronation and oxidation—you can proactively design your experiments to mitigate these issues, leading to higher yields, reproducible results, and greater confidence in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with 2-heterocyclic boronic acids, providing both quick answers and in-depth troubleshooting advice.
Q1: My Suzuki-Miyaura coupling reaction with a 2-pyridyl (or 2-furyl/2-thienyl) boronic acid is failing or giving very low yields. What's the most likely cause?
A1: The primary culprit is almost certainly the decomposition of the boronic acid before it can participate in the catalytic cycle.[2] 2-Heterocyclic boronic acids are particularly prone to rapid degradation under typical Suzuki coupling conditions.[3][4]
Core Problem: Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] For 2-heterocyclic systems, especially those with basic nitrogen atoms like 2-pyridyl boronic acid, this process can be exceptionally fast, even under neutral pH conditions.[5][6] The reaction is often faster than the desired cross-coupling, leading to the consumption of your starting material.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
In-Depth Solution:
-
Switch to a Stabilized Boronic Acid Surrogate: This is the most robust and recommended solution. Instead of the free boronic acid, use a more stable derivative.[3][4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often indefinitely storable on the benchtop under air, and release the active boronic acid slowly under the reaction conditions.[3][7][8] This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, favoring cross-coupling over decomposition.[3][9]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are generally more robust than free boronic acids and are stable enough for purification by column chromatography.[10]
-
Potassium Trifluoroborates (BF₃K salts): These are also highly stable crystalline solids that release the boronic acid under reaction conditions.
-
-
Optimize Reaction Conditions (If using free boronic acid):
-
Minimize Water: Protodeboronation requires a proton source, with water being the most common. Use anhydrous solvents and ensure your base is dry.[11]
-
Choice of Base: Strong aqueous bases can accelerate decomposition. Switch to milder, non-aqueous bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[11]
-
Inert Atmosphere: While protodeboronation is the main issue, oxidative degradation can also occur.[12][13] Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) to prevent homocoupling and catalyst decomposition.[11]
-
Q2: How can I tell if my 2-heterocyclic boronic acid has decomposed? What are the best storage and handling practices?
A2: Visual inspection can be a first clue; decomposition is often indicated by a change in color or texture. However, the most reliable method is analytical.
Verification of Quality:
-
NMR Spectroscopy: Take a ¹H NMR of a small sample. The appearance of a new proton signal corresponding to the protodeboronated heterocycle is a clear sign of degradation.
-
LC-MS: This can be used to check for the presence of the desired boronic acid mass and the mass of the decomposition product.
Best Storage & Handling Practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C to 4°C). | Slows down decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture.[14] |
| Light | Store in an amber vial or protected from light. | Prevents potential light-induced degradation. |
| Handling | Weigh out quickly and reseal the container promptly. Avoid leaving the bottle open on the bench. | Minimizes exposure to air and moisture.[4][10] |
Q3: I am struggling to purify my unstable boronic acid. Column chromatography on silica gel is destroying it. What are my options?
A3: Standard silica gel chromatography is often destructive for boronic acids due to the acidic nature of silica and the presence of water, which promotes protodeboronation.[15]
Purification Strategies:
-
Acid/Base Extraction: This method leverages the Lewis acidic nature of the boronic acid.
-
Dissolve the crude material in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with a basic aqueous solution (e.g., NaOH, NaHCO₃) to form the water-soluble boronate salt.[16]
-
Separate the aqueous layer, wash it with fresh organic solvent to remove non-acidic impurities, and then carefully re-acidify with an acid (e.g., HCl) to precipitate the pure boronic acid.
-
Filter the resulting solid.
-
-
Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol, or mixtures with hexanes) can be effective.[17][18]
-
Derivatization: Convert the boronic acid into a more stable, crystalline derivative for purification.
-
Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution and can be easily filtered.[15][18][19] The free boronic acid can be regenerated if needed or the adduct can sometimes be used directly in couplings.[11]
-
-
Specialized Chromatography:
-
Reversed-Phase (C18) Chromatography: Can be successful but requires careful solvent removal, as heating aqueous fractions can cause decomposition.[15]
-
Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid can suppress the decomposition of pinacol boronic esters during chromatography.[20]
-
Key Decomposition Mechanisms
A deeper understanding of why these molecules are unstable is key to preventing decomposition.
Protodeboronation
This is the most significant challenge with 2-heterocyclic boronic acids. The mechanism is highly pH-dependent. For 2-pyridylboronic acid, the instability is greatest at neutral pH due to the formation of a zwitterionic intermediate, which undergoes rapid, unimolecular fragmentation.[5][6][21]
Caption: Simplified protodeboronation of 2-pyridyl boronic acid.
Oxidation
The carbon-boron bond is also susceptible to oxidation, especially in the presence of air or other oxidants, converting the boronic acid into an alcohol or phenol and boric acid.[12][13][22] This is another reason why maintaining an inert atmosphere during reactions is critical.[11]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is designed for high-yield couplings, especially with challenging 2-heterocyclic systems.[3][4]
-
Reagent Preparation:
-
To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the 2-heterocyclic MIDA boronate (1.1–1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
-
Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%) and ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 5:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 60–100 °C).
-
Stir vigorously for the required time (typically 2–24 hours), monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is useful for purifying a crude, unstable boronic acid.[11]
-
Dissolution:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., THF, diethyl ether, or a mixture).
-
-
Adduct Formation:
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate should form. If an oil forms, try scratching the side of the flask or adding a nonpolar co-solvent (like hexanes) to induce crystallization.
-
-
Isolation:
-
Stir the resulting slurry for 15–30 minutes at room temperature or on ice.
-
Isolate the white solid by vacuum filtration.
-
-
Washing & Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct is typically a stable, free-flowing solid that can be stored or used directly in subsequent reactions.
-
References
-
The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences.
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
-
Protodeboronation. Wikipedia.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
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Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
-
How to purify boronic acids/boronate esters?. ResearchGate.
-
Purification of boronic acids?. Reddit.
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MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub.
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Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. American Chemical Society.
-
Boronic acid. Wikipedia.
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Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
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Process for purification of boronic acid and its derivatives. Google Patents.
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Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
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MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition.
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Key interactions in the protodeboronaton of 2-pyridinium (5 H,OH ) and... ResearchGate.
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MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. ACS Publications.
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
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Challenging purification of organoboronic acids. Chemistry Stack Exchange.
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Technical Support Center: Synthesis with 2-Pyridylboronic Acid Derivatives. BenchChem.
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Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
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Borate handling and storage. U.S. Borax.
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Development of Organic Transformations Based on Protodeboronation. ACS Publications.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
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A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed.
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate.
-
Research | Willis Group. University of Oxford.
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature.
-
Failed suzuki coupling, any suggenstions?. Reddit.
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Quinoline Boronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction to access novel quinoline-containing molecules.
The quinoline scaffold is a privileged structure in medicinal chemistry, but its successful incorporation via Suzuki-Miyaura coupling is not always straightforward. Common challenges include low yields, catalyst inhibition, and undesired side reactions like protodeboronation. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: Why is my Suzuki-Miyaura coupling with a quinoline boronic acid failing or giving low yields?
Low reactivity in quinoline boronic acid couplings often stems from a combination of factors inherent to the quinoline moiety itself:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium catalyst. This chelation can form a stable, less reactive complex that slows down or completely inhibits the catalytic cycle.[1][2]
-
Protodeboronation: Quinoline boronic acids, like many heteroaromatic boronic acids, are susceptible to protodeboronation. This is a side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming your starting material.[1][3] This is often exacerbated by strong bases, high temperatures, and the presence of water.[1][4]
-
Steric Hindrance: Depending on the substitution pattern (e.g., an 8-quinolineboronic acid), steric bulk near the boronic acid group can impede its approach to the palladium center during the critical transmetalation step.[1][5]
Q2: I'm starting a new quinoline coupling. What is a good starting point for my base and solvent selection?
For a robust starting point, consider a moderately weak inorganic base and a polar aprotic solvent system.
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) are excellent initial choices.[6][7] They are effective at promoting the reaction while being mild enough to minimize protodeboronation compared to stronger bases like hydroxides or alkoxides. Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings involving heteroaryl substrates.[6][8]
-
Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[9][10] The dioxane solubilizes the organic components, while the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] Other common solvents include THF, toluene, and DMF.[9][12]
Q3: My starting material is being consumed, but I'm seeing a lot of the corresponding quinoline (without the boronic acid) as a byproduct. What is happening?
This is the classic signature of protodeboronation (or protodeborylation).[3] The carbon-boron bond of your quinoline boronic acid is being cleaved by a proton source in your reaction mixture. The primary culprits are often an overly strong base, excessive water, or high reaction temperatures, which work together to accelerate this undesired pathway.[1][4] To mitigate this, you should consider using a milder base (e.g., switch from KOH to K₂CO₃ or K₃PO₄), lowering the reaction temperature, and minimizing the amount of water in your solvent system.
In-Depth Troubleshooting Guide
Problem: Low or No Product Yield
When faced with a low yield, a systematic approach to optimization is critical. The interplay between the base and solvent is often at the heart of the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield quinoline Suzuki couplings.
1. The Role of the Base Explained
The base is not merely a proton scavenger; it is a critical activator in the catalytic cycle.[13] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][14] This boronate is what readily engages in transmetalation with the palladium complex.
-
If you observe significant protodeboronation: Your base is likely too strong or the conditions are too harsh. Switch to a milder base. The general trend for bases to suppress protodeboronation is K₃PO₄ > Cs₂CO₃ > K₂CO₃ > NaOH > KOtBu. While stronger bases can accelerate the desired reaction, they disproportionately accelerate the undesired protodeboronation of electron-deficient heteroaryl boronic acids.
-
If you observe unreacted starting materials: Your base may be too weak or poorly soluble. Ensure your base is finely powdered. Switching from a carbonate to potassium phosphate (K₃PO₄) can be highly effective, as it is a strong, non-nucleophilic base that works well for heteroaromatic substrates.[6][8]
2. The Role of the Solvent Explained
The solvent influences reaction rates and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[11][15]
-
Polar Aprotic Solvents (Dioxane, THF, DMF): These are the most common choices. They effectively dissolve the organic coupling partners and the palladium complex. The addition of water is crucial for dissolving inorganic bases like carbonates and phosphates.[10]
-
Aromatic Solvents (Toluene, Xylenes): These can be excellent choices, particularly for reactions run at higher temperatures. They are less coordinating than solvents like DMF, which can sometimes be beneficial for catalyst activity.
-
Protic Solvents (e.g., Isopropanol, tert-Amyl alcohol): While less common as the primary solvent, alcohols can be effective, especially with certain base combinations. They can also serve as a proton source for protodeboronation, so their use must be carefully evaluated.
-
Anhydrous Conditions: In cases of severe protodeboronation, moving to strictly anhydrous conditions can be a powerful strategy.[2] This often requires using boronic esters (e.g., pinacol esters) and an organic-soluble base like potassium trimethylsilanolate (TMSOK).[12]
Data Presentation: Selecting Your Base and Solvent
The tables below summarize key properties of common bases and solvents to guide your optimization efforts.
Table 1: Common Bases for Quinoline Suzuki Coupling
| Base | Formula | Strength | Common Solvents | Key Considerations |
| Potassium Phosphate | K₃PO₄ | Strong, non-nucleophilic | Dioxane/H₂O, Toluene/H₂O | Excellent for suppressing protodeboronation with heteroaryl substrates.[6][8] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF | High solubility in organic solvents can be advantageous. Often gives high yields.[6] |
| Potassium Carbonate | K₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A cost-effective and reliable choice for a wide range of substrates.[6] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O | A very common and good starting point for optimization.[6][7] |
| Potassium tert-Butoxide | KOtBu | Very Strong | THF, Toluene (anhydrous) | Use with caution; high potential to promote protodeboronation. |
Table 2: Common Solvents for Quinoline Suzuki Coupling
| Solvent | Polarity | Boiling Point (°C) | Type | Key Considerations |
| 1,4-Dioxane | Low | 101 | Aprotic Ether | Excellent general-purpose solvent, often used with water.[9] |
| Toluene | Low | 111 | Aprotic Aromatic | Good for higher temperatures; less coordinating than ethers or amides.[9] |
| Tetrahydrofuran (THF) | Moderate | 66 | Aprotic Ether | Good general-purpose solvent, but lower boiling point limits reaction temperature.[9] |
| N,N-Dimethylformamide (DMF) | High | 153 | Polar Aprotic | Strong solvent, can help with poorly soluble substrates but can also coordinate to Pd.[9][15] |
| 2-MeTHF / tert-Amyl alcohol | Moderate | 80 / 102 | Green Solvents | More environmentally benign alternatives that have proven effective in Ni-catalyzed couplings.[16] |
Mechanistic Insights & Experimental Protocols
Understanding the catalytic cycle is key to rational troubleshooting. The base's role is primarily in the transmetalation step, where it facilitates the transfer of the quinoline group from boron to palladium.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Optimization
This protocol provides a robust starting point for the coupling of a halo-quinoline with a partner boronic acid.
Materials:
-
Halo-quinoline (1.0 equiv)
-
Partner Boronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), degassed
Procedure:
-
Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halo-quinoline, the partner boronic acid, the palladium catalyst, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent (the halo-quinoline).
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80–100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the disappearance of the limiting reagent and the appearance of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for rationally optimizing the base and solvent for your quinoline boronic acid coupling reactions. By understanding the underlying principles and systematically exploring the reaction variables, you can overcome common challenges and achieve high yields of your target molecules.
References
- BenchChem. A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- BenchChem. Troubleshooting low reactivity of 8-Quinolineboronic acid in cross-coupling.
- Wikipedia. Protodeboronation.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions.
- National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis.
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.
- Organic Process Research & Development. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Reactivity of Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity or reaction failure, particularly those stemming from the boronic acid coupling partner. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems based on the specific outcomes of your experiment.
Issue 1: My Suzuki coupling reaction has failed, showing low to no yield of the desired product.
This is the most common and frustrating issue. A failed reaction necessitates a systematic review of the fundamental parameters.[1] Before making drastic changes, verify the integrity of your setup and reagents.
Initial Diagnostic Checklist:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[1] Air-stable precatalysts, such as palladacycles (e.g., XPhos Pd G3), often provide more consistent results as they are designed for controlled activation.[1][2]
-
Inert Atmosphere: Oxygen contamination is a primary culprit for reaction failure. It can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][3] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1]
-
Reagent Purity & Stability: The purity of both the boronic acid and the aryl halide is critical.[4] Impurities can poison the palladium catalyst.[4] Boronic acids, especially certain heterocyclic or vinyl derivatives, can degrade over time through processes like protodeboronation.[1][5] Consider using a fresh batch of reagents or re-purifying them if their history is uncertain.
-
Base and Solvent Integrity: The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[6][7] For reactions run under anhydrous conditions, ensure the base is finely powdered and completely dry.[1] For biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Troubleshooting Workflow for Reaction Failure
The following diagram outlines a logical progression for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Caption: A step-by-step diagnostic workflow for failed Suzuki couplings.
Issue 2: I'm observing significant protodeboronation of my boronic acid.
Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your nucleophile without product formation.[8] This is particularly problematic for electron-rich, heterocyclic, or vinyl boronic acids.[1][5]
Causality: The primary culprit is a proton source, most commonly water, which reacts with the boronate species.[8] The reaction can be catalyzed by acid or, more commonly in Suzuki conditions, by base.[8] Strong bases in aqueous media can accelerate this decomposition pathway.[1]
Solutions:
-
Switch to Anhydrous Conditions: Eliminating water, the proton source, is the most direct way to suppress protodeboronation.[1] This involves using dry solvents and a non-hydroxide base like potassium phosphate (K₃PO₄).[9]
-
Use a Milder Base: If aqueous conditions are necessary, switching from strong bases (like NaOH) to weaker ones like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can reduce the rate of protodeboronation.[1]
-
Employ a "Slow-Release" Strategy: Unstable boronic acids can be protected as more stable derivatives that hydrolyze in situ to slowly release the active boronic acid.[10][11] This keeps the concentration of the sensitive free boronic acid low, minimizing its decomposition.[11] N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[5][10]
Issue 3: My reaction is sluggish or fails with a sterically hindered boronic acid.
Steric hindrance, especially from ortho-substituents on the boronic acid or aryl halide, can dramatically slow down the reaction.[1] This is because the bulky groups impede the key transmetalation and reductive elimination steps of the catalytic cycle.[2]
Causality: The palladium complex and the boronate must come into close proximity for transmetalation. Large substituents physically block this approach. Similarly, the two organic fragments on the palladium center must be able to orient correctly for the final C-C bond-forming reductive elimination.
Solutions:
-
Use Bulky, Electron-Rich Ligands: This is the most critical adjustment. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to address this challenge.[1][2] Their large steric profile forces the palladium center into a more reactive, coordinatively unsaturated state and promotes the difficult reductive elimination step.[2]
-
Increase Temperature: Forcing conditions, such as higher reaction temperatures (e.g., 80–110 °C), are often required to overcome the higher activation energy associated with hindered substrates.[2]
-
Select a Stronger, Non-nucleophilic Base: Stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often more effective for hindered couplings.[2]
-
Choose an Appropriate Solvent: Non-polar aprotic solvents like dioxane or toluene are frequently preferred for these reactions.[2]
| Substrate Challenge | Recommended Ligand Class | Recommended Base | Common Solvent(s) |
| Sterically Hindered | Biaryl Phosphines (XPhos, SPhos)[2] | K₃PO₄, t-BuOK[2] | Toluene, Dioxane[2] |
| Electron-Deficient | Electron-rich phosphines (XPhos)[2] | K₃PO₄[2] | THF/H₂O[2] |
| Electron-Rich | Electron-deficient ligands | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O |
| Heterocyclic | Buchwald or NHC ligands | K₂CO₃, K₃PO₄ | Dioxane, THF |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling?
The base is not merely a spectator; it plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid.[7] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] This "ate" complex has enhanced electron density on the organic group (R), which facilitates its transfer from boron to the palladium(II) center during the transmetalation step.[6][7]
The Suzuki-Miyaura Catalytic Cycle & Common Failure Points
Caption: A decision guide for selecting the appropriate boronic acid reagent.
Q3: How do I properly set up a Suzuki coupling reaction to minimize failure?
A robust experimental setup is your first line of defense against common failure modes. The following protocol outlines best practices.
General Experimental Protocol for a Screening Reaction:
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or surrogate (1.2–1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). [7]2. Inerting the Vessel: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required. [7]4. Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. [1]The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C) for the specified time (e.g., 4–16 hours). [1][7]6. Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS to check for consumption of the limiting starting material. [1]7. Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025, December). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Protodeboronation. (n.d.). Wikipedia.
- A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. (2025). BenchChem.
- Boronic acid. (n.d.). Wikipedia.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025, December). BenchChem.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8681-8692.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(19), 6662-6663.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(19), 6662-6663.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (2025). BenchChem.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. reddit.com [reddit.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Handling and Purifying Polar Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with polar boronic acids. Drawing from established scientific principles and practical laboratory experience, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of handling and purifying these valuable chemical building blocks.
Introduction: The Polarity Paradox of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the very features that make them attractive—their Lewis acidity and ability to form reversible covalent bonds with diols—also present significant challenges, particularly when polar functional groups are present in the molecule.[2] These polar boronic acids often exhibit high water solubility, making them difficult to extract from aqueous media, and their amphiphilic character can lead to problematic behavior during chromatographic purification.[3]
This guide will address the inherent instability of some boronic acids, which can lead to decomposition through pathways like protodeboronation, and provide strategies to mitigate these issues.[4][5] We will explore a range of purification techniques, from traditional methods like recrystallization and acid-base extraction to more advanced strategies involving derivatization and specialized chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during your experiments with polar boronic acids.
Issue 1: Poor Extraction Recovery from Aqueous Workups
Q: I'm losing a significant amount of my polar boronic acid during the aqueous workup. How can I improve its extraction into the organic phase?
A: This is a classic challenge with hydrophilic boronic acids. Their polarity makes them partially or fully soluble in the aqueous layer.
Causality: The B(OH)₂ group is capable of hydrogen bonding with water, and the presence of other polar functional groups (e.g., -OH, -COOH, -NH₂) on the molecule enhances this effect.
Solutions:
-
pH Adjustment: The pKa of a typical aryl boronic acid is around 9.[2] To suppress its ionization to the more water-soluble boronate anion, it is crucial to acidify the aqueous layer to a neutral or slightly acidic pH before extraction.[3]
-
Solvent Choice: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like n-butanol or a mixture of dichloromethane and isopropanol can be more effective for highly polar substrates.
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride or ammonium sulfate can decrease the solubility of the boronic acid in the aqueous phase, driving it into the organic layer.
-
Continuous Extraction: For particularly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective.
Issue 2: Product Streaking or Sticking on a Silica Gel Column
Q: My polar boronic acid is streaking badly on my silica gel TLC plate and I'm getting low recovery from my column. What's happening?
A: This is a frequent problem caused by the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This can lead to irreversible adsorption or decomposition on the column.[7]
Solutions:
-
Deactivation of Silica Gel:
-
Boric Acid Treatment: Pre-treating the silica gel with a solution of boric acid can effectively mask the active silanol sites, leading to improved elution and recovery.[6][8]
-
Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can also cap the acidic sites on the silica.[6]
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For some polar boronic acids, neutral alumina can be a better choice than silica gel.[9]
-
Reversed-Phase Chromatography (C18): This is often a suitable alternative for polar compounds. However, care must be taken as on-column hydrolysis of boronic esters to the more polar boronic acids can occur.[7][10] Using a stationary phase with low silanol activity is recommended.[11]
-
-
Derivatization: Convert the boronic acid to a less polar, more chromatographically stable derivative, such as a pinacol ester.[7][12]
Issue 3: Product Decomposition During Purification or Storage
Q: My purified polar boronic acid seems to be degrading over time, even when stored. What are the common decomposition pathways and how can I prevent them?
A: Boronic acids are susceptible to several decomposition pathways, which can be exacerbated by the presence of certain functional groups and storage conditions.[4]
Decomposition Pathways:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often catalyzed by acid or base and is a common side reaction in cross-coupling reactions.[5][13]
-
Oxidation: Boronic acids can be oxidized, especially in solution.[4]
-
Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. While often reversible, this can complicate characterization and stoichiometry.[2][4]
Stabilization Strategies:
-
Storage: Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Conversion to Derivatives: For long-term storage or for use in demanding reactions, converting the boronic acid to a more stable form is highly recommended.
-
Boronate Esters (e.g., Pinacol Esters): These are significantly more stable to chromatography and general handling.[4][12]
-
Trifluoroborate Salts (R-BF₃K): These salts are often highly crystalline and exhibit enhanced stability towards oxidation.[7][12]
-
N-methyliminodiacetic acid (MIDA) esters: These are exceptionally stable derivatives that can withstand a wide range of reaction conditions and are readily purified by chromatography.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying a novel polar boronic acid?
A1: There is no single "best" method, as the optimal strategy depends on the specific properties of your compound. However, a good starting point is often recrystallization , if the compound is a solid.[9] If chromatography is necessary, reversed-phase (C18) is often more successful for polar compounds than normal-phase silica gel.[7] For challenging purifications, derivatization to a pinacol ester followed by chromatography on boric acid-treated silica gel is a robust approach.[6][14]
Q2: Can I use an acid/base extraction to purify my polar boronic acid?
A2: Yes, this can be an effective technique. By treating the crude product with a base (e.g., NaOH), the boronic acid can be converted to its water-soluble boronate salt.[15][16] This allows for washing with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will regenerate the boronic acid, which can then be extracted.[15] However, this method may not be suitable if your molecule contains other acid- or base-sensitive functional groups.[16]
Q3: My polar boronic acid is an oil and won't crystallize. What are my options?
A3: For oily boronic acids, chromatography is the primary purification method.[9] If standard techniques fail, consider the following:
-
Trituration: Repeatedly washing the oil with a solvent in which the impurities are soluble but the product is not can be effective.[9]
-
Derivatization to a Crystalline Solid: Converting the oily boronic acid to a crystalline derivative can greatly simplify purification. Common options include:
-
Specialized Chromatography: Techniques like Sephadex LH-20 (size exclusion chromatography) can be effective for very polar compounds that are soluble in polar solvents like water or methanol.[17]
Q4: How can I effectively remove residual boronic acid from a reaction mixture?
A4: If your desired product is non-polar, a simple aqueous base wash can remove the acidic boronic acid. For more challenging separations, scavenger resins can be highly effective. Resins functionalized with diethanolamine (DEAM) or diols are particularly adept at sequestering boronic acids from solution.[8] Boronate affinity chromatography, which relies on the reversible formation of esters with diol-containing resins, is another powerful technique for both purification and removal.
Q5: What are the best analytical techniques to assess the purity of my polar boronic acid?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural information and can be used for quantitative analysis (qNMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for purity assessment.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly useful for retaining and separating very polar boronic acids.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity analysis.[1] For boronic acids, reversed-phase columns with low silanol activity can minimize on-column degradation.[11]
Visualizing Purification Strategies
Decision Tree for Purifying Polar Boronic Acids
This diagram outlines a logical workflow for selecting an appropriate purification strategy for a challenging polar boronic acid.
Caption: A decision-making workflow for purifying polar boronic acids.
Key Interactions in Boronic Acid Chromatography
This diagram illustrates the problematic interaction between a boronic acid and a standard silica gel surface, and how boric acid treatment can mitigate this issue.
Sources
- 1. waters.com [waters.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Boronic Acids During Reactions
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to a common challenge in organic synthesis: the decomposition of boronic acids during chemical reactions. Boronic acids are invaluable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their inherent instability can often lead to low yields and inconsistent results. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your experimental outcomes.
Understanding the Instability of Boronic Acids
Before delving into solutions, it's crucial to understand the primary pathways through which boronic acids decompose. This knowledge forms the basis for selecting the most effective preventative strategies.
There are two main decomposition pathways that plague boronic acids during reactions:
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction is often promoted by the presence of a proton source, such as water or alcohols, and can be significantly influenced by the pH of the reaction medium.
-
Oxidation: The carbon-boron bond is also susceptible to oxidation, which converts the boronic acid into an alcohol or phenol. This can be a significant issue, especially when reactions are not performed under an inert atmosphere, as atmospheric oxygen can contribute to this degradation.
Certain classes of boronic acids are particularly prone to decomposition. These include 2-heterocyclic, vinyl, and cyclopropyl boronic acids, which can degrade on the benchtop and even more rapidly under reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with boronic acids. The solutions provided are based on established chemical principles and field-proven experimental practices.
Q1: My reaction yield is consistently low, and I suspect my boronic acid is decomposing. How can I confirm this?
A1: The first step in troubleshooting is to identify the cause of the low yield.
-
Analyze Your Crude Reaction Mixture: Use techniques like NMR (specifically ¹¹B NMR can be very informative), LC-MS, or GC-MS to look for byproducts. The presence of the corresponding protodeboronated compound (Ar-H instead of Ar-B(OH)₂) is a strong indicator of decomposition. The formation of homocoupled products (Ar-Ar from the boronic acid) can also signal instability, often linked to the presence of oxygen.
-
Check the Purity of Your Starting Material: Boronic acids can degrade upon storage. It's good practice to verify the purity of your boronic acid before use, especially if it belongs to an unstable class or has been stored for an extended period.
Q2: What is the single most important factor to control to prevent protodeboronation?
A2: While several factors contribute, managing the pH and the presence of water is paramount in controlling protodeboronation.
Protodeboronation is highly pH-dependent. For many boronic acids, the rate of this side reaction increases in the presence of strong bases and aqueous media.
-
Use Milder Bases: If you are observing significant protodeboronation, consider switching from strong bases like sodium hydroxide (NaOH) to milder alternatives like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is a common proton source, performing the reaction under anhydrous conditions can dramatically reduce protodeboronation.
Diagram: Key Factors Influencing Boronic Acid Decomposition
Caption: Factors contributing to boronic acid decomposition pathways.
Q3: I'm working with a notoriously unstable boronic acid. What are my options for protecting it?
A3: For inherently unstable boronic acids, using a protecting group strategy is often the most effective solution. This involves converting the boronic acid into a more stable derivative that can release the active boronic acid in situ under the reaction conditions.
Here’s a comparison of common protecting groups:
| Protecting Group | Advantages | Disadvantages |
| Pinacol Esters | Most popular, stable to column chromatography, often used directly in coupling. | Can be difficult to hydrolyze back to the boronic acid. |
| MIDA Esters | Very stable, allows for slow release of the boronic acid, excellent for unstable systems. Compatible with a wide range of reagents. | Preparation can be more involved. |
| Trifluoroborate Salts | Air-stable, crystalline solids, offer a "slow-release" mechanism. | Hydrolysis rate can be complex and dependent on reaction conditions. |
| Diethanolamine (DABO) Adducts | Inexpensive, stable, crystalline solids that are easy to handle and store. | May require specific conditions for efficient coupling. |
Expert Insight: The "slow-release" strategy, particularly with MIDA boronates, is a powerful tool. By maintaining a low concentration of the unstable free boronic acid throughout the reaction, the rate of its decomposition is minimized while still allowing the desired cross-coupling to proceed.
Q4: How does my choice of solvent impact boronic acid stability?
A4: The solvent system plays a critical role in both the stability of the boronic acid and the overall success of the reaction.
-
Polar Aprotic Solvents: Solvents like dioxane, THF, DMF, and DMAc are commonly used. They are effective at dissolving both the organic substrates and the inorganic bases necessary for the reaction. Ethereal solvents can form peroxides, which can oxidize boronic acids, so using freshly distilled or inhibitor-free solvents is recommended.
-
Protic Solvents: The inclusion of water or alcohols can be beneficial, often accelerating the reaction. However, as mentioned, water can also be a source of protons for protodeboronation. A careful balance is often required, and the optimal solvent system can be substrate-dependent.
-
Biphasic Systems: A common approach is to use a mixture of an organic solvent (like toluene or dioxane) and an aqueous base solution. Vigorous stirring is essential in these systems to ensure efficient mixing and reaction.
Q5: My reaction is sensitive to heat. How does temperature affect boronic acid decomposition?
A5: Elevated temperatures can accelerate the rate of both protodeboronation and oxidation. If your desired reaction requires high temperatures, and you are experiencing significant decomposition, consider the following:
-
Use a More Active Catalyst/Ligand System: A more efficient catalyst can allow you to run the reaction at a lower temperature, thereby minimizing thermal decomposition of the boronic acid.
-
Employ a "Slow-Release" Protecting Group: As discussed in Q3, using a protecting group like a MIDA ester can be particularly advantageous in high-temperature reactions, as it mitigates the impact of thermal degradation on the free boronic acid.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Attention to Boronic Acid Stability
This protocol provides a baseline for setting up a Suzuki-Miyaura coupling reaction while minimizing boronic acid decomposition.
-
Reagent Preparation:
-
Ensure the boronic acid is pure and dry. If it is from an older stock or a known unstable class, consider using a freshly opened bottle or purifying it.
-
Use a high-purity, degassed solvent. To degas, sparge with an inert gas (argon or nitrogen) for 15-30 minutes or use a freeze-pump-thaw method.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a stir bar, add the aryl halide, the boronic acid (or its stable derivative), and the base.
-
Evacuate and backfill the vessel with an inert gas at least three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Look for the disappearance of starting materials and the formation of the product, as well as any potential decomposition byproducts.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup to remove the base and other inorganic salts.
-
Purify the crude product by flash column chromatography.
-
Diagram: Workflow for Mitigating Boronic Acid Decomposition
Caption: A systematic workflow for troubleshooting boronic acid decomposition.
Proper Storage and Handling of Boronic Acids
Preventing decomposition starts before the reaction begins. Proper storage and handling are critical.
-
Storage Conditions: Store boronic acids in a cool, dry, and dark place. The ideal temperature range is typically between 15°C and 25°C. Keep containers tightly sealed to protect from moisture and air. For particularly sensitive boronic acids, storage under an inert atmosphere (in a desiccator or glovebox) is recommended.
-
Handling: When handling boronic acids, especially in bulk, avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. As some boronic acids and their derivatives have shown mutagenic properties, it is crucial to handle them with care.
By understanding the mechanisms of boronic acid decomposition and implementing these practical strategies, you can significantly improve the reliability and success of your reactions.
References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
Validation & Comparative
Analytical methods for (4-Bromoquinolin-3-yl)boronic acid purity check
An Objective Guide to the Comparative Purity Analysis of (4-Bromoquinolin-3-yl)boronic Acid
Foreword: The Critical Role of Purity in Advanced Synthesis
This compound is a pivotal building block in modern medicinal chemistry and materials science. As a bifunctional reagent, it features a quinoline core, prevalent in numerous pharmacologically active agents, and a boronic acid moiety, the workhorse of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. Its utility in the synthesis of complex molecules, including potential kinase inhibitors and novel organic materials, is directly contingent on its purity[2][3]. The presence of even minor impurities—such as inorganic salts, residual starting materials, or organic by-products like boroxines (anhydride trimers)—can poison catalysts, complicate reaction kinetics, and lead to the generation of unintended, difficult-to-remove side products.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We move beyond mere protocols to discuss the underlying principles and strategic rationale, empowering researchers, drug developers, and quality control scientists to select and implement the most appropriate techniques for their specific needs.
The Analytical Triad: A Multi-Technique Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, primarily using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the sample's composition.
Caption: A typical workflow for the comprehensive purity analysis of a key synthetic intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of organic compounds like this compound.[4][5] It excels at separating the main compound from structurally similar impurities, allowing for precise quantification based on peak area percentage.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its nonpolar nature provides effective retention for the aromatic quinoline ring system through hydrophobic interactions. The use of columns with MaxPeak™ Premier technology or similar can be advantageous to reduce analyte interactions with metal surfaces, improving peak shape for coordinating species like boronic acids.
-
Mobile Phase: A gradient elution using water and acetonitrile (or methanol) is typical. The inclusion of an acid, such as 0.1% formic acid or trifluoroacetic acid, is critical. It serves two purposes: 1) it protonates the quinoline nitrogen, ensuring a single ionic state and preventing peak tailing, and 2) it suppresses the ionization of the boronic acid group, leading to better retention and sharper peaks.
-
Detection: The quinoline ring is a strong chromophore. UV detection at a wavelength around 254 nm or a wavelength of maximum absorbance is highly effective for sensitive detection of the main peak and any aromatic impurities.
Experimental Protocol: RP-HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B (or pure acetonitrile/methanol if solubility is an issue) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparative Data: HPLC vs. Other Techniques
| Feature | HPLC | qNMR | LC-MS |
| Primary Purpose | Quantitative Purity & Impurity Profiling | Absolute Purity & Structural ID | Impurity Identification & MW Confirmation |
| Quantification | Relative (Area %) | Absolute (vs. Standard) | Semi-Quantitative / Non-Quantitative |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) |
| Impurity ID | No (requires standard) | Limited (if impurity is known) | Yes (based on m/z and fragmentation) |
| Throughput | High | Low to Moderate | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is indispensable for confirming the molecular structure of this compound. While ¹H and ¹³C NMR are standard, ¹¹B NMR can provide specific insights into the state of the boron atom.[6][7]
¹H NMR Spectroscopy
-
Principle: Provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region (δ 7.5-9.5 ppm) will show a distinct pattern of doublets and triplets corresponding to the protons on the quinoline ring. The absence of a proton signal at the 3-position and the presence of a broad singlet for the B(OH)₂ protons (which may exchange with solvent) are key identifiers.
-
Purity Insight: Integration of the aromatic signals should correspond to the correct proton count. The presence of unexpected signals can indicate impurities.
Quantitative NMR (qNMR)
qNMR offers a powerful, non-destructive method for determining absolute purity without needing a reference standard of the analyte itself.
-
Principle: A certified internal standard with a known purity and concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a unique analyte signal to the integral of a known signal from the internal standard.
-
Why it is Trustworthy: The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.
Experimental Protocol: qNMR Purity Determination
-
Standard Selection: Choose an internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that is stable, has a high purity, is soluble in the same solvent, and has signals that do not overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~10 mg of the certified internal standard into the same NMR tube.
-
Record the exact masses of both.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to allow for full magnetization recovery, ensuring accurate integration.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the standard (I_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS is the definitive tool for identifying impurities.[8] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides the molecular weight of the components in a mixture.
Mechanistic Insight:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically forming the protonated molecular ion [M+H]⁺.
-
Isotopic Signature: A key diagnostic feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The mass spectrum will therefore show two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).[6] This signature provides high confidence in the identification of any bromine-containing species.
-
Impurity Identification: An impurity peak observed in the HPLC chromatogram can be assigned a molecular weight from its corresponding mass spectrum. This information is invaluable for deducing its structure, whether it's a starting material, a debrominated by-product, or a boroxine anhydride ([3M-3H₂O+H]⁺).
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use the same HPLC method described in Section 2 to ensure correlation of retention times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-800 (to capture potential dimers or trimers).
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the product to confirm its peak.
-
Examine the mass spectrum corresponding to each impurity peak in the UV chromatogram.
-
Look for the characteristic bromine isotopic pattern in any impurity peaks to determine if they are bromine-containing variants.
-
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion: An Integrated Strategy for Assured Quality
The purity assessment of this compound demands a synergistic and logical application of modern analytical techniques. RP-HPLC serves as the robust foundation for quantitative analysis, qNMR provides unambiguous structural proof and an orthogonal measure of absolute purity, while LC-MS is the essential tool for identifying and characterizing unknown impurities. By integrating the data from these three methods, researchers and drug development professionals can confidently establish the quality of this critical reagent, ensuring the integrity and success of their subsequent synthetic endeavors.
References
- Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin. PubMed.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Google Grounding API.
- Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temper
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
- 5-Quinolinylboronic acid (Quinolin-5-ylboronic). MedChemExpress.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Quinoline-5-boronic acid. Chem-Impex.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
- A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
- Boronic acid. Wikipedia.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- (6-Bromoquinolin-3-yl)boronic acid. BLD Pharm.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Alkylboronic acid or boron
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (4-Bromoquinolin-3-yl)boronic Acid
Abstract
(4-Bromoquinolin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. Unambiguous structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the anticipated spectral features, offer a comparative analysis with related quinoline scaffolds, and present a robust, field-proven protocol for acquiring high-fidelity NMR data for this class of compounds. This guide is intended for researchers, chemists, and drug development professionals who rely on precise analytical data to drive their scientific programs.
Introduction: The Quinoline Boronic Acid Scaffold
Quinoline derivatives form the core of numerous pharmaceuticals and biologically active compounds.[1] The introduction of a boronic acid moiety, particularly on the quinoline ring, creates a versatile synthetic handle for constructing carbon-carbon and carbon-heteroatom bonds. The specific compound, this compound, combines the quinoline core with two key functional groups: a bromine atom at the C4 position and a boronic acid at the C3 position. This arrangement allows for potential sequential, site-selective cross-coupling reactions, making it a highly strategic intermediate.
Accurate NMR analysis is non-negotiable for confirming the identity and purity of such a key reagent. This guide will explain the causality behind the expected spectral patterns, grounded in the fundamental principles of NMR spectroscopy and the known electronic effects of the quinoline nitrogen and the bromo-substituent.
Predicted ¹H and ¹³C NMR Spectral Analysis
The numbering scheme used for NMR assignment is presented below:
Caption: Standard workflow for NMR analysis of an aryl boronic acid.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Choice & Dissolution: Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical. It effectively breaks up the boroxine trimers that boronic acids tend to form in less polar solvents like CDCl₃, preventing signal broadening and ensuring a spectrum representative of the monomeric species. [3]3. Solubilization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer operating at 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Acquisition Parameters: Set the spectral width to cover a range of -2 to 12 ppm. Use an acquisition time of at least 3 seconds and a relaxation delay (d1) of 2-5 seconds to ensure full signal relaxation for accurate integration.
-
Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems) is recommended.
-
Acquisition Parameters: Set the spectral width to cover 0 to 180 ppm.
-
Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be required, often taking several hours to acquire.
-
-
Data Processing: Apply a standard exponential window function and Fourier transform the raw data (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
The Role of Advanced and Complementary NMR Techniques
For an unambiguous assignment of all signals, especially in the crowded aromatic region, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A COSY spectrum would confirm the H5-H6-H7-H8 spin system in the carbocyclic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning the protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons by correlating them to nearby protons. For example, the H2 signal would show an HMBC correlation to C3, C4, and C8a.
-
¹¹B NMR Spectroscopy: While this guide focuses on ¹H and ¹³C, ¹¹B NMR provides direct information about the boron center. A single, relatively sharp resonance around δ 28-33 ppm would confirm the presence of a trigonal planar (sp²-hybridized) boronic acid. [4][5]
Conclusion
The NMR analysis of this compound is a clear example of how fundamental principles of structure and electronics manifest in a complex spectrum. The strong deshielding effects of the quinoline nitrogen dominate the ¹H spectrum, pushing the H2 proton to a characteristic downfield position. In the ¹³C spectrum, the heavy-atom effect of bromine and the quadrupolar influence of boron are key diagnostic features. By employing a robust experimental protocol, particularly with the use of DMSO-d₆, researchers can obtain high-quality, interpretable data. For absolute structural confirmation, a suite of 2D NMR experiments is the industry standard. This comprehensive analytical approach ensures the identity and purity of this versatile building block, underpinning the success of its application in synthetic and medicinal chemistry.
References
-
Anslyn, E. V., & Metola, P. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry. Available at: [Link]
-
Chapin, B. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry & Biochemistry. Available at: [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
-
TSI Journals. (2016). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trade Science Inc. Available at: [Link]
-
ResearchGate. (2015). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃. Available at: [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]
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A Senior Application Scientist's Guide to the Suzuki Coupling of Bromoquinoline Isomers: A Comparative Analysis of Reactivity
For researchers, scientists, and professionals engaged in the dynamic field of drug development, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are integral to a multitude of therapeutic agents, driving the continuous need for efficient and selective synthetic methodologies.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of heteroaromatic systems, enabling the formation of crucial carbon-carbon bonds with remarkable precision.[1][3][4][5][6][7]
This guide provides an in-depth comparative analysis of the reactivity of bromoquinoline isomers in the Suzuki coupling reaction. By delving into the electronic and steric factors that govern the reactivity at each position of the quinoline nucleus, this document aims to equip you with the field-proven insights necessary to strategically design and optimize your synthetic routes. While a direct, comprehensive comparison of all seven bromoquinoline isomers under a single set of reaction conditions is not extensively documented, this guide synthesizes data from various studies and established chemical principles to offer a robust framework for understanding and predicting reactivity trends.
The Decisive Step: Oxidative Addition and the Quinoline Ring
The catalytic cycle of the Suzuki coupling reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The rate-determining step, and the one most profoundly influenced by the electronic and steric environment of the bromoquinoline isomer, is the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[4] The electron density at the carbon atom bearing the bromine substituent is a critical determinant of the ease of this step. Electron-withdrawing groups on the aromatic ring generally accelerate the oxidative addition, while electron-donating groups can have the opposite effect.[8]
The quinoline ring system, with its embedded nitrogen atom, presents a fascinating electronic landscape. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density asymmetrically across the ring. This electronic disparity is the primary driver behind the observed differences in reactivity among the bromoquinoline isomers.
A Comparative Overview of Bromoquinoline Isomer Reactivity
The reactivity of bromoquinoline isomers in Suzuki coupling is dictated by the position of the bromine atom on the quinoline scaffold. Below, we dissect the factors influencing the reactivity at each position, drawing on evidence from studies on mono- and dihaloquinolines.
Positions Activated by the Pyridine Ring (C2, C4, C5, C7, C8):
-
2-Bromoquinoline and 4-Bromoquinoline (Highly Reactive): The C2 and C4 positions are significantly influenced by the electron-withdrawing nitrogen atom, rendering the C-Br bond at these positions highly susceptible to oxidative addition. Studies on dihaloquinolines consistently demonstrate a preferential reaction at the C2 and C4 positions. For instance, in 2,4-dichloroquinoline, regioselective alkynylation followed by Suzuki coupling occurs preferentially at the C2 position.[9][10] This heightened reactivity is attributed to the lower electron density at these positions, which facilitates the insertion of the palladium catalyst.
-
8-Bromoquinoline (Moderately to Highly Reactive): The C8 position, being peri to the nitrogen, experiences a notable electronic effect. While sterically more hindered than other positions, its reactivity is often substantial. The synthesis of 8-aryl-6-methylquinolin-2(1H)-one derivatives via Suzuki coupling of the corresponding 8-bromo precursor highlights the viability of this position for functionalization.[1]
-
5-Bromoquinoline and 7-Bromoquinoline (Moderately Reactive): These positions are also influenced by the pyridine ring's electron-withdrawing nature, though to a lesser extent than the C2 and C4 positions. Their reactivity is generally considered moderate, allowing for successful Suzuki couplings under appropriate conditions.
Positions on the Benzene Ring (C3 and C6):
-
3-Bromoquinoline (Moderately Reactive): The C3 position is less activated by the nitrogen atom compared to the alpha and gamma positions. Its reactivity is generally considered moderate, and successful Suzuki couplings often require optimized conditions. The coupling of 3-bromoquinoline with heteroaryl boronic esters has been noted as a challenging transformation, underscoring the nuanced reactivity of this isomer.[11][12]
-
6-Bromoquinoline (Less Reactive): Located on the carbocyclic ring and para to the ring fusion, the C6 position is the least electronically activated towards oxidative addition. Consequently, 6-bromoquinoline is generally the least reactive of the isomers. However, the introduction of electron-withdrawing groups on the quinoline ring can enhance its reactivity, as demonstrated in the Suzuki coupling of methyl 6-bromoquinoline-3-carboxylate.[13]
Summary of Reactivity Trends:
| Bromoquinoline Isomer | Position | Predicted Reactivity | Influencing Factors |
| 2-Bromoquinoline | Pyridine Ring (α to N) | High | Strong electronic activation from nitrogen. |
| 4-Bromoquinoline | Pyridine Ring (γ to N) | High | Strong electronic activation from nitrogen. |
| 8-Bromoquinoline | Pyridine Ring (peri to N) | Moderate to High | Electronic activation, potential steric hindrance. |
| 5-Bromoquinoline | Benzene Ring | Moderate | Electronic activation from the pyridine ring. |
| 7-Bromoquinoline | Benzene Ring | Moderate | Electronic activation from the pyridine ring. |
| 3-Bromoquinoline | Pyridine Ring (β to N) | Moderate | Less pronounced electronic activation. |
| 6-Bromoquinoline | Benzene Ring | Low | Least electronically activated position. |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki Coupling of 3-Bromoquinoline
This protocol is adapted from established procedures for the Suzuki coupling of 3-bromoquinoline.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoline.
Protocol 2: Suzuki Coupling of a More Reactive Bromoquinoline Isomer (e.g., 2- or 4-Bromoquinoline)
For more reactive isomers, milder conditions may be sufficient.
Materials:
-
2-Bromoquinoline or 4-Bromoquinoline
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Degassed Toluene/Ethanol/Water (2:1:1 v/v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a round-bottom flask, add the bromoquinoline isomer (1.0 mmol, 1.0 equiv), arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the degassed toluene/ethanol/water solvent mixture (8 mL).
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is an invaluable methodology for the synthesis of diverse quinoline derivatives. The reactivity of bromoquinoline isomers is intricately linked to the electronic and steric environment of the carbon-bromine bond, with positions activated by the electron-withdrawing nitrogen atom exhibiting enhanced reactivity. A thorough understanding of these reactivity trends is paramount for the rational design of synthetic strategies in drug discovery. While this guide provides a framework based on existing literature, further systematic studies directly comparing all bromoquinoline isomers under standardized conditions would be of immense value to the scientific community, enabling more precise predictions and optimization of these crucial transformations.
References
-
Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry. [Link]
-
MDPI. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. MDPI. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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National Center for Biotechnology Information. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. NCBI. [Link]
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National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NCBI. [Link]
-
National Center for Biotechnology Information. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NCBI. [Link]
-
National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NCBI. [Link]
-
National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NCBI. [Link]
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NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2012). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... ResearchGate. [Link]
-
ResearchGate. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. [Link]
-
ResearchGate. (2016). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate. [Link]
-
ResearchGate. (2024). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Taylor & Francis Online. (n.d.). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Taylor & Francis Online. [Link]
-
The Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. The Common Organic Chemistry. [Link]
-
University of Illinois Urbana-Champaign. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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A Senior Application Scientist's Guide to Quinoline Synthesis: Evaluating Modern Alternatives to Pre-functionalized Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of pharmaceuticals and functional materials.[1][2][3] The functionalization of this privileged heterocycle is key to tuning its biological activity and physical properties. While Suzuki-Miyaura cross-coupling reactions using reagents like (4-Bromoquinolin-3-yl)boronic acid offer a direct path to C-C bond formation on a pre-existing quinoline core, this guide explores a broader landscape of synthetic strategies. We will delve into fundamental, "from-the-ground-up" constructions of the quinoline ring system, which serve as powerful alternatives to the late-stage functionalization approach. Additionally, we will examine modern catalytic methods that offer novel and efficient ways to achieve quinoline diversity.
This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about their synthetic routes. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.
The Classical Approaches: Building the Quinoline Core
The traditional named reactions for quinoline synthesis remain highly relevant, offering robust and often scalable methods to construct the core bicyclic system from simple, acyclic precursors. These methods are the ultimate alternatives, as they bypass the need for a pre-formed, functionalized quinoline altogether.
The choice among these methods is dictated by the desired substitution pattern on the final quinoline product. For instance, the Skraup synthesis is excellent for producing unsubstituted or simply substituted quinolines, while the Friedländer synthesis provides specific access to 2- and 3-substituted quinolines.[4]
Comparative Overview of Classical Syntheses
| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Substitution Pattern | Advantages | Limitations |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Unsubstituted or simple substitution on the benzene ring | Uses simple, inexpensive starting materials. | Harsh conditions (strong acid, high temp), often low yields, limited substitution control.[5][6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl, ZnCl₂) | 2- and/or 4-substituted quinolines | Wider variety of substituents possible compared to Skraup.[4] | Can produce mixtures of regioisomers. |
| Combes Synthesis | Aniline, 1,3-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines | Good for specific substitution patterns.[6][7] | Requires specific dicarbonyl starting materials. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Carbonyl compound with an α-methylene group | Base or Acid catalyst | 2,3-Disubstituted quinolines | High regioselectivity, milder conditions possible.[4][8] | Requires ortho-aminoaryl carbonyl precursors which can be complex to synthesize. |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids | Provides direct access to valuable 4-carboxy quinolines.[4][6] | Limited by the availability of substituted isatins. |
Modern Catalytic Strategies: The Rise of Efficiency and Precision
Recent decades have seen a paradigm shift towards transition-metal-catalyzed reactions for quinoline synthesis. These methods often provide higher efficiency, milder reaction conditions, and novel pathways to complex quinoline structures that are inaccessible through classical routes. A significant area of advancement is the use of C-H activation, which allows for the direct functionalization of C-H bonds, representing an atom-economical approach.[3][9]
Workflow for Modern Quinoline Synthesis via C-H Activation
Caption: General workflow for transition-metal-catalyzed quinoline synthesis via C-H activation.
Performance Comparison of Catalytic Systems
| Catalyst System | Reaction Type | Typical Coupling Partners | Key Advantages | Representative Yields |
| Rhodium (Rh) | C-H Activation/Annulation | Alkynes | High regioselectivity for ortho-C-H activation of anilines.[1] | 70-95% |
| Ruthenium (Ru) | Aza-Michael/Annulation | Enaminones, Anthranils | Access to 3-substituted quinolines under relatively mild conditions.[1] | 65-90% |
| Copper (Cu) | Oxidative Annulation | Ketones, Alkynes | Inexpensive and abundant catalyst, good functional group tolerance.[1][10] | 60-93% |
| Cobalt (Co) | C-H Activation/Cyclization | 2-Aminoaryl alcohols with ketones | Ligand-free conditions possible, environmentally benign.[1] | 75-92% |
| Palladium (Pd) | C-H Alkenylation of N-oxides | Acrylates, Styrenes | Functionalizes the C2 position of quinoline N-oxides selectively.[11] | 60-88% |
Building from Halogenated Precursors: An Alternative to Boronic Acids
While the topic focuses on alternatives to this compound, a closely related strategy involves using a halogenated quinoline (e.g., a 4-chloro or 4-bromo quinoline) and coupling it with a suitable boron-containing reagent. A modern alternative to this is to synthesize the borylated quinoline in situ or as a stable intermediate from a more readily available haloquinoline.
A recent study demonstrates a palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B₂(pin)₂).[12] This approach is powerful because it transforms a stable and often commercially available chloroquinoline into a versatile boronate ester, which can then be used in subsequent Suzuki-Miyaura couplings.[12] This effectively provides an alternative route to the same chemical space as using a pre-formed boronic acid.
Synthetic Pathway: Chloroquinoline to Functionalized Quinoline
Caption: Pathway from 4-chloroquinoline to functionalized products via a borylated intermediate.
This strategy's primary advantage is modularity. A single borylated quinoline intermediate can be coupled with a diverse library of aryl or alkyl halides to rapidly generate a multitude of analogs.[12]
Experimental Protocols
Protocol 1: Friedländer Annulation for 2,3-Disubstituted Quinoline Synthesis
This protocol is adapted from modern, efficient versions of the classical Friedländer synthesis.
Objective: To synthesize a polysubstituted quinoline via the condensation of a 2-aminoaryl ketone with a 1,3-dicarbonyl compound.
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄@Urea/HITh-SO₃H MNPs, 0.07 mg) or a Lewis acid like Zn(OTf)₂ (5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), the chosen catalyst, and ethanol (5 mL).
-
Attach a reflux condenser and place the flask on a stirrer hotplate.
-
Heat the reaction mixture to reflux (approx. 60-80°C depending on catalyst) with stirring.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a magnetic nanocatalyst, it can be separated using an external magnet.[13] Otherwise, proceed to workup.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline derivative.
Causality: The acid catalyst activates the carbonyl group of the 2-aminoacetophenone, facilitating the initial condensation with the enol form of ethyl acetoacetate. The subsequent intramolecular cyclization and dehydration are also catalyzed, leading to the formation of the stable aromatic quinoline ring. Nanocatalysts offer high surface area and reusability, making the process more sustainable.[13]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of Alkyl-Substituted Quinolines
This protocol describes a modern, multicomponent reaction that builds the quinoline core in a single step.
Objective: To synthesize a 2-alkyl quinoline from an aniline, an aldehyde, and a terminal alkyne.
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (e.g., Butyraldehyde) (1.2 mmol)
-
Terminal Alkyne (e.g., 1-Hexyne) (1.5 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Screw-cap reaction vial
-
Magnetic stirrer and hotplate
Procedure:
-
In a screw-cap vial, combine the aniline (1.0 mmol), aldehyde (1.2 mmol), terminal alkyne (1.5 mmol), and Cu(OTf)₂ (10 mol%).
-
Note: This reaction is often performed neat (solvent-free).[10]
-
Seal the vial and place it on a hotplate with magnetic stirring.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).
-
Purify the product directly by flash column chromatography on silica gel to yield the desired 2-alkyl quinoline.
Causality: The copper(II) triflate acts as a Lewis acid, catalyzing the formation of an imine from the aniline and aldehyde. It then facilitates the reaction of the imine with the alkyne, leading to a cascade of cyclization and aromatization steps to form the quinoline product. This one-pot, multicomponent approach is highly atom-economical.[10]
Conclusion and Future Outlook
While functionalizing a pre-existing quinoline core with reagents like this compound is a valid and useful strategy, it represents only one facet of quinoline chemistry. The classical, "ground-up" syntheses remain indispensable for their ability to construct the core ring system from simple precursors, offering distinct advantages in scalability and cost.
The future of quinoline synthesis, however, clearly lies in the continued development of modern catalytic methods.[2] Transition-metal catalysis, particularly through C-H activation and multicomponent reactions, offers unparalleled efficiency, precision, and the ability to forge complex molecular architectures under increasingly mild and sustainable conditions.[1][14] For the medicinal chemist and materials scientist, a thorough understanding of this diverse synthetic toolbox is essential for navigating the path to novel and impactful quinoline derivatives.
References
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB02013H. Retrieved January 19, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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The Art of Precision: A Comparative Guide to Palladium Catalysts for 3-Bromoquinoline Coupling
The functionalization of the quinoline scaffold remains a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of substituents at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions is a particularly powerful tool for the synthesis of a vast array of biologically active compounds and novel materials.[1] The success of these transformations, however, is critically dependent on the judicious selection of the palladium catalyst system. This choice profoundly influences reaction yield, scope, and overall efficiency.
This guide offers an in-depth comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-bromoquinoline. We will delve into the mechanistic nuances of each transformation, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. The efficacy of the catalyst is a delicate interplay between the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ancillary ligands. These ligands modulate the electron density and steric environment of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. For a challenging substrate like 3-bromoquinoline, where the nitrogen atom can potentially coordinate to the metal center, the choice of ligand is paramount to prevent catalyst deactivation and achieve high yields.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A systematic approach is essential for the successful execution and reproducibility of palladium-catalyzed coupling reactions. The following diagram illustrates a general experimental workflow.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Performance Comparison
The choice of palladium precursor and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling of 3-bromoquinoline. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline. [1] | [1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | High | Effective for a range of arylboronic acids with 3-bromoquinoline. [2] | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 (analogous system) | High turnover numbers for challenging heteroaryl couplings. | [3] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 98 (analogous system) | Highly active N-heterocyclic carbene (NHC) catalyst, often requiring lower catalyst loadings. | [3] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with an arylboronic acid using Pd(dppf)Cl₂. [2]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv). [2]2. Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring for the time required for complete consumption of the starting material (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a powerful method for the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [4]This reaction is a cornerstone of organic synthesis for constructing carbon-carbon bonds. [4]
Mechanistic Insights
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to 3-bromoquinoline.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkylpalladium intermediate to form the alkene product and a hydridopalladium complex.
-
Regeneration of Catalyst: The Pd(0) catalyst is regenerated by the reaction of the hydridopalladium complex with a base. [5]
Caption: Simplified catalytic cycle of the Heck reaction.
Catalyst Performance Comparison
The efficiency of the Heck reaction is influenced by the choice of palladium source, ligand, and base. While ligandless conditions can sometimes be employed, the use of phosphine ligands or N-heterocyclic carbenes often leads to improved yields and broader substrate scope.
| Catalyst System | Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdEnCat® 40 (0.8 mol%) | Ethyl crotonate | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 | [4] |
| Pd(OAc)₂ / PPh₃ | Styrene | NEt₃ | DMF | 100-140 | 12-24 | Moderate to Good | [1] |
| Pd/C | Acrylic acid | K₂CO₃ | H₂O | 100 | 12 | Good | [6] |
Representative Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction of 3-bromoquinoline with styrene. [1]
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Solvent Addition: Add an anhydrous solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-140°C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [7]The use of bulky, electron-rich phosphine ligands is often essential for achieving high reaction efficiency. [1]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is thought to proceed through the following steps:
-
Oxidative Addition: A Pd(0) complex reacts with 3-bromoquinoline to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Catalyst Performance Comparison
The success of the Buchwald-Hartwig amination of 3-bromoquinoline is highly dependent on the choice of a suitable palladium precursor and a sterically demanding, electron-rich phosphine ligand.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 80-110 | Moderate | First generation catalyst, may require higher loadings. | [8] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates. [1] | [1] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions. [1] | [1] |
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 3-bromoquinoline. [1]
-
Reaction Setup: In an oven-dried Schlenk tube, charge palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as sodium tert-butoxide or potassium phosphate (1.4-2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Reagent Addition: Add toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120°C until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylquinolines
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. [1]This reaction is typically cocatalyzed by a copper(I) salt.
Mechanistic Highlights
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of 3-bromoquinoline to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Catalyst Performance Comparison
The choice of palladium and copper catalysts, as well as the ligand and base, are critical for a successful Sonogashira coupling.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ / CuI | CuI | PPh₃ | Et₃N | 80 | Good | A classical and effective system for Sonogashira couplings. | [9] | |
| Pd(CF₃COO)₂ / CuI | CuI | PPh₃ | Et₃N | 100 | 72-96 (analogous system) | High yields for the coupling of 2-amino-3-bromopyridines. | [10] | |
| Pd(OAc)₂ / P(t-Bu)₃ | None | P(t-Bu)₃ | Various | RT | High | Copper-free conditions can prevent the undesired homocoupling of the alkyne. [1] | [1] |
Representative Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of 3-bromoquinoline. [10]
-
Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent Addition: Add a solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes. Then, add 3-bromoquinoline (0.5 mmol), the terminal alkyne (0.6 mmol), and a base (e.g., Et₃N, 1.0 mL).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 100°C) for the required time (e.g., 3 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and follow standard aqueous work-up and purification by column chromatography.
Conclusion
The palladium-catalyzed functionalization of 3-bromoquinoline is a powerful and versatile strategy for the synthesis of diverse and complex quinoline derivatives. The choice of the optimal palladium catalyst system is not a one-size-fits-all decision but rather depends on the specific coupling reaction and the nature of the coupling partners. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos often deliver superior performance. In Heck and Sonogashira couplings, both classical catalysts like those based on PPh₃ and modern ligand systems have demonstrated high efficacy. This guide provides a solid foundation for researchers to navigate the catalyst landscape and select the most appropriate conditions to achieve their synthetic goals, ultimately accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline.
- BenchChem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- PubMed Central (PMC). (n.d.).
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (2025).
- Asian Online Journals. (2017).
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (2021). (PDF)
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- Chemistry LibreTexts. (2023). Heck Reaction.
- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Asian Online Journals. (2017).
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- PubMed Central (PMC) - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
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Reactivity of (4-Bromoquinolin-3-yl)boronic acid vs other heteroaryl boronic acids
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of (4-Bromoquinolin-3-yl)boronic acid with other common heteroaryl boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks in complex molecule synthesis.
Introduction: The Central Role of Heteroaryl Scaffolds in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and reliability in constructing C-C bonds.[1] In medicinal chemistry, the incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2] Among these, the quinoline framework is a privileged scaffold, present in numerous FDA-approved drugs. This compound offers a unique entry point for the functionalization of this important core, but its reactivity profile presents distinct challenges and opportunities compared to other widely used heteroaryl boronic acids.
Understanding the Pillars of Heteroaryl Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling involving heteroaryl boronic acids is governed by a delicate interplay of electronic effects, steric hindrance, and reagent stability. Understanding these factors is critical for rational reaction design and troubleshooting.
Electronic Nature of the Heterocycle
The electronic properties of the heteroaromatic ring profoundly influence the rate-determining transmetalation step of the catalytic cycle.[3]
-
π-Deficient Heterocycles (e.g., Pyridine, Quinoline): These systems, containing an electron-withdrawing nitrogen atom, render the boronic acid less nucleophilic. This can slow the transmetalation step. Furthermore, the Lewis basic nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This phenomenon is famously known as the "2-pyridyl problem" when the boronic acid is ortho to the nitrogen.[4]
-
π-Rich Heterocycles (e.g., Furan, Thiophene): These electron-rich systems generally exhibit higher reactivity in the transmetalation step. However, this increased reactivity is often coupled with decreased stability.[2]
Stability and the Challenge of Protodeboronation
Protodeboronation, the cleavage of the C–B bond by a proton source, is the most significant side reaction plaguing Suzuki-Miyaura couplings with heteroaryl boronic acids.[5] This irreversible process consumes the nucleophile, leading to reduced yields and the formation of undesired byproducts. The propensity for protodeboronation is highly dependent on the specific heterocycle, pH, and temperature.[6] For instance, furan-2-ylboronic acid is notoriously unstable, while 3- and 4-pyridylboronic acids are remarkably stable under basic conditions.[2][6]
A Deep Dive into this compound: A Unique Reagent Profile
The structure of this compound dictates a unique reactivity profile shaped by a combination of electronic and steric factors.
Electronic Landscape
Steric Environment
The boronic acid at the C3 position is flanked by the C4-bromo substituent and the fused benzene ring. This creates a more sterically congested environment compared to a simple pyridine-3-yl boronic acid. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially requiring more forcing reaction conditions or specialized, bulky ligands to facilitate the coupling.[7]
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with other common heteroaryl boronic acids.
| Boronic Acid | Heterocycle Type | Electronic Nature | General Reactivity & Stability Profile |
| This compound | Quinoline | Strongly π-Deficient | Lower Reactivity: Electron deficiency and steric hindrance may slow transmetalation. Good Stability: Expected to be relatively stable towards protodeboronation, similar to other 3-substituted N-heterocycles. |
| Pyridine-3-yl boronic acid | Pyridine | π-Deficient | Moderate Reactivity, High Stability: Less electron-deficient than the quinoline analogue and less sterically hindered. Known to be very stable towards protodeboronation.[6] |
| Thiophene-2-yl boronic acid | Thiophene | π-Rich | High Reactivity, Moderate Stability: Generally a very good coupling partner but can be susceptible to protodeboronation, especially at elevated temperatures.[8] |
| Thiophene-3-yl boronic acid | Thiophene | π-Rich | Good Reactivity, Good Stability: Often considered more stable and less prone to side reactions than its 2-isomer, though potentially slightly less reactive.[9] |
| Furan-2-yl boronic acid | Furan | π-Rich | High Reactivity, Low Stability: Notoriously unstable and prone to rapid protodeboronation, often requiring the use of more stable derivatives (e.g., pinacol esters) or specialized rapid-coupling catalysts.[2][10] |
Disclaimer: The following table compiles representative yields from literature sources. Reaction conditions (catalyst, base, solvent, temperature) were optimized for each specific transformation and are not identical. This data is intended for illustrative comparison only.
| Entry | Heteroaryl Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid (as benchmark) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~95% |
| 2 | This compound | 4-Methoxyphenyl iodide | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~70-80% (estimated) |
| 3 | Pyridine-3-yl boronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 98%[2] |
| 4 | Thiophene-2-yl boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 95% |
| 5 | Furan-2-yl trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | EtOH | 93%[2] |
Experimental Section: Protocols and Mechanistic Insights
A self-validating protocol requires a clear methodology and an understanding of the underlying catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a bromoquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Aryl Halide (e.g., 3-Bromoquinoline): 1.0 mmol, 1.0 equiv.
-
Arylboronic Acid: 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): 0.03 mmol, 0.03 equiv.
-
Base (e.g., Na₂CO₃ or K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v), ~5 mL.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Rationale for Reagent Choices:
-
Catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is sufficiently electron-rich and bulky to promote the coupling of many heteroaryl systems. For more challenging couplings, highly active Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding precatalysts may be required.[12]
-
Base (Na₂CO₃/K₂CO₃): An aqueous inorganic base is required to activate the boronic acid, forming the more nucleophilic boronate species ([ArB(OH)₃]⁻) necessary for transmetalation.[13] For substrates prone to protodeboronation, a weaker base or anhydrous conditions might be explored.
-
Solvent (Dioxane/H₂O): This biphasic system is effective for dissolving both the organic substrates and the inorganic base, facilitating the interaction of all components in the catalytic cycle.
Conclusion and Recommendations
This compound is a valuable but challenging building block for Suzuki-Miyaura cross-coupling. Its reactivity is characterized by a combination of strong electron deficiency and moderate steric hindrance, which primarily impacts the transmetalation step.
-
Comparison Summary: Compared to π-rich heteroaryl boronic acids like those derived from thiophene and furan, this compound is expected to be significantly more stable towards protodeboronation but less reactive in the C-C bond-forming step. Its reactivity will be lower than that of pyridine-3-yl boronic acid due to increased steric bulk and greater electron-withdrawing effects.
-
Practical Recommendations:
-
Catalyst System: For couplings involving this compound, start with a robust catalyst system such as Pd(dppf)Cl₂. If reactivity is low, move to a more active system employing a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) and a modern palladium precatalyst.[3]
-
Reaction Conditions: Elevated temperatures (80-110 °C) will likely be necessary to overcome the activation barrier for transmetalation.
-
Managing Instability: While the quinoline core is relatively stable, if protodeboronation is suspected, consider using the corresponding pinacol ester derivative, which can provide a slow, sustained release of the active boronic acid under the reaction conditions.[11]
-
By carefully considering the unique electronic and steric profile of this compound and selecting a suitably active catalyst system, researchers can successfully incorporate this valuable quinoline scaffold into complex molecular architectures.
References
-
Driscoll, E. W., Hunt, J. R., & Dawlaty, J. M. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2093–2099. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 45(2), 209-221. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15672-15673. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Sotorríos, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Adebayo, A. I., & Idowu, M. A. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(8), 735. [Link]
-
Jamieson, C. S., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Organic Process Research & Development, 25(6), 1436-1444. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Li, W., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(22), 3453-3456. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Ohtaka, A., et al. (2012). Suzuki coupling reaction of thienyl halides with arylboronic acids. Tetrahedron Letters, 53(38), 5122-5125. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Doucet, H., & Santelli, M. (2004). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Synlett, 2004(11), 2001-2004. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
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Jia, H., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 24(3), 754-759. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Chtita, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chen, Z., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
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Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(20), 4947-4956. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Boronic Acid Coupling Reactions: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura coupling reaction is an indispensable tool for forging carbon-carbon bonds. The lynchpin of this powerful reaction is the boronic acid (or its ester derivative), and the ability to accurately monitor its consumption and the formation of the desired product is paramount for reaction optimization, yield maximization, and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. However, the unique chemical nature of boronic acids presents specific analytical challenges, and a thorough understanding of the available analytical arsenal is crucial for generating reliable and meaningful data.
This guide provides an in-depth, comparative analysis of HPLC and its alternatives for the analytical oversight of boronic acid coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your specific research needs.
The Analytical Challenge: The Dichotomy of Boronic Acid Stability
Boronic acids and their commonly used pinacol esters are susceptible to hydrolysis, particularly under the aqueous conditions often employed in reversed-phase HPLC.[1][2] This instability can lead to inaccurate quantification of the starting material and the generation of the corresponding boronic acid from its ester, complicating reaction progress analysis.[1] Furthermore, boronic acids can exist as equilibrium mixtures of the monomer and its cyclic trimeric anhydride, the boroxine, further complicating chromatographic separation.[1] A successful analytical method must therefore navigate this delicate balance: achieving robust separation of all reaction components while preserving the integrity of the boronic acid species.
HPLC: The Workhorse of Reaction Monitoring
HPLC remains a widely adopted technique for monitoring Suzuki-Miyaura reactions due to its versatility, robustness, and widespread availability. A well-developed HPLC method can provide quantitative data on the consumption of the aryl halide and boronic acid, the formation of the biaryl product, and the emergence of any impurities.
Strategic Method Development for Boronic Acid Analysis
The key to a successful HPLC analysis of a Suzuki coupling reaction lies in a systematic approach to method development, with careful consideration of the stationary and mobile phases.
The choice of HPLC column is critical to prevent the on-column hydrolysis of boronic acid esters. Columns with low residual silanol activity are paramount.[1] Highly acidic silanol groups on the silica surface can catalyze the hydrolysis of the boronate ester.[1] Therefore, end-capped columns or those with a hybrid particle technology are often preferred.
A screening of different stationary phases is a prudent first step. A typical screening protocol might include:
-
C18: A general-purpose reversed-phase column, providing good hydrophobic retention.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial for the aromatic compounds prevalent in Suzuki reactions.
-
Embedded Polar Group (e.g., Amide, Carbamate): Can provide enhanced retention for more polar analytes, including some boronic acids, and may offer different selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar boronic acids that are poorly retained in reversed-phase mode, HILIC can be a powerful alternative. This technique is particularly useful for the simultaneous analysis of a wide range of boronate esters and their corresponding polar boronic acids.[3]
The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and stability of boronic acids.
-
pH Control: Boronic acids are weakly acidic. At neutral to acidic pH, they are generally in their protonated, less polar form, leading to better retention on reversed-phase columns. However, acidic conditions can exacerbate the hydrolysis of boronate esters.[1] Conversely, at basic pH, boronic acids become ionized and more polar, resulting in reduced retention. A mobile phase with no pH modifier or a neutral buffer is often a good starting point to minimize on-column degradation.[1] In some challenging separations, a highly basic mobile phase (e.g., pH 12.4) in conjunction with an ion-pairing reagent has been successfully employed to stabilize the boronate ester and achieve adequate separation.[2]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their different solvent strengths and selectivities can be leveraged to optimize the separation.
-
Additives: Formic acid is a common additive to improve peak shape, but its acidic nature can promote boronate ester hydrolysis.[1] Therefore, its concentration should be carefully optimized or avoided if possible.
Experimental Protocol: A Self-Validating HPLC Method
A robust HPLC method should be validated to ensure its suitability for its intended purpose.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[4][6][7][8]
Objective: To quantify the consumption of 4-bromotoluene and phenylboronic acid, and the formation of 4-methylbiphenyl in a model Suzuki-Miyaura coupling reaction.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
At specified time points, withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 950 µL of a 1:1 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This dilution also serves to precipitate the palladium catalyst.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the catalyst and any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Causality Behind the Protocol:
-
Quenching: Immediate dilution in a solvent mixture that is miscible with the reaction solvent but does not support the reaction is crucial to stop the reaction at a precise time point.
-
Centrifugation: Removal of the heterogeneous palladium catalyst is essential to prevent it from interfering with the chromatography and potentially damaging the column.[9]
-
Column Choice: The XTerra MS C18 column is a hybrid particle column with low silanol activity, which is chosen to minimize the on-column hydrolysis of any boronic acid esters.[1]
-
Mobile Phase: The use of water and acetonitrile without a pH modifier is a deliberate choice to create a neutral environment that balances the need for good chromatography with the imperative to minimize boronic acid degradation.[1]
-
Gradient Elution: A gradient is employed to effectively separate the components of the reaction mixture, which have a range of polarities, within a reasonable analysis time.
Caption: Experimental workflow for HPLC analysis of a Suzuki coupling reaction.
Comparative Analysis: HPLC vs. The Alternatives
While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific needs of the project, considering factors such as required speed, sensitivity, and the nature of the information sought.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, good for quantification. | Moderate analysis time, potential for on-column degradation of boronic acids. | Routine reaction monitoring, quantification of major components, and impurity profiling. |
| UPLC | Similar to HPLC but utilizes columns with sub-2 µm particles and higher pressures. | Faster analysis times, higher resolution, and greater sensitivity compared to HPLC.[2][5][10][11][12] | Higher initial instrument cost, more susceptible to clogging from particulates. | High-throughput screening, analysis of complex reaction mixtures, and trace impurity analysis. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for separating volatile compounds, provides structural information from mass spectra. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation of analytes.[4][13] | Analysis of volatile byproducts, and, with derivatization, quantification of boronic acids. |
| In-situ NMR | Real-time monitoring of the reaction mixture within an NMR spectrometer. | Provides real-time kinetic data without the need for sampling and quenching, offers rich structural information.[14][15] | Lower sensitivity compared to chromatographic methods, requires specialized equipment, potential for overlapping signals in complex mixtures. | Mechanistic studies, reaction kinetics analysis, and identifying transient intermediates. |
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity
UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm) and significantly higher pressures.[2][11] This results in a dramatic increase in resolution, sensitivity, and speed of analysis.[5][10][12]
Performance Comparison: HPLC vs. UPLC for Suzuki Reaction Monitoring
| Parameter | HPLC | UPLC |
| Analysis Time | ~15 minutes | ~2-3 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Moderate | High |
| Solvent Consumption | High | Low |
A UPLC-MS method can provide quantitative data for a range of boronic acids in as little as one minute, making it ideal for high-throughput experimentation and rapid reaction optimization.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[11] However, boronic acids are generally non-volatile and require derivatization to be amenable to GC analysis.[4][13] A common derivatization strategy involves converting the boronic acid to a more volatile boronate ester, for example, by reaction with a diol like pinacol.
While the need for derivatization adds a step to the sample preparation workflow, GC-MS can be invaluable for identifying and quantifying volatile impurities or byproducts that may not be well-resolved by HPLC. The mass spectrometric detection provides an extra dimension of information, aiding in the structural elucidation of unknown peaks.
In-situ NMR Spectroscopy: A Window into the Reaction Mechanism
For a deep understanding of reaction kinetics and mechanism, in-situ NMR spectroscopy is an unparalleled technique.[14][15] By monitoring the reaction directly in the NMR tube, it is possible to obtain real-time data on the concentrations of reactants, intermediates, and products without the need for invasive sampling.[14][17] This is particularly advantageous for studying fast reactions or identifying transient species that might be missed with offline chromatographic techniques.[17] However, the lower sensitivity of NMR compared to HPLC and UPLC means that it is best suited for monitoring the major components of a reaction.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Analytical Approach
In the dynamic landscape of drug discovery and development, a one-size-fits-all approach to analytical chemistry is seldom optimal. While HPLC remains a robust and reliable workhorse for the routine analysis of boronic acid coupling reactions, a comprehensive understanding of its capabilities and limitations, alongside those of its powerful alternatives, is essential. For high-throughput applications, the speed and sensitivity of UPLC are unparalleled. GC-MS offers a complementary view, particularly for volatile components, and in-situ NMR provides invaluable insights into the reaction mechanism. By judiciously selecting and integrating these techniques, researchers can gain a complete and accurate picture of their chemical transformations, accelerating the path to innovation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Foley, D. A., et al. (2014). In Situ NMR Spectroscopy for the Reaction Monitoring of Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 33(21), 6091–6100. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2000. [Link]
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Gliszczyńska-Świgło, A., & Cieslik, E. (2015). Comparison of UPLC and HPLC methods for determination of vitamin C. Food Chemistry, 175, 100-105. [Link]
-
Wang, L., et al. (2018). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC North America, 36(12), 884-890. [Link]
-
Bari, S. B., et al. (2007). Development and validation of a stability-indicating HPLC method for the determination of related substances in celecoxib. Journal of chromatographic science, 45(6), 351-356. [Link]
-
Cheminform. (2010). Suzuki-Miyaura Cross-Coupling. Cheminform, 41(29). [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Dai, L., Gonzalez, J., & Zhang, K. (2022). A simple generic method for analyzing water sensitive pinacol boronate compounds by hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1664, 462799. [Link]
-
Sonawane, S., Gide, P. (2013). HPLC Method Validation and Development. PharmaTutor, 1(1), 35-41. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., et al. (2018). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 22(10), 1344-1352. [Link]
-
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 148-154. [Link]
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Malz, F., & Jancke, H. (2005). Validation of analytical methods in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-821. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]
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Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Pandiyan, V. et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 1937-1942. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 45(5), 842-853. [Link]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7203-7214. [Link]
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A Senior Application Scientist's Guide to Validating Cross-Coupling Products via Spectroscopy
In the landscape of modern organic synthesis, cross-coupling reactions represent a cornerstone for constructing complex molecular architectures, particularly the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1][2][3] The power of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings lies in their ability to forge these critical bonds with remarkable efficiency.[3] However, the success of a synthesis is not defined by the reaction alone, but by the unambiguous confirmation that the desired molecular structure has been formed, free of isomers, starting materials, and byproducts.
This guide provides a comparative analysis of the primary spectroscopic techniques used for this validation. We will move beyond simple procedural descriptions to explore the causality behind our choices, presenting a logical, self-validating workflow that ensures the scientific integrity of your results. Our approach is built on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the unparalleled power of Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Spectroscopic Triumvirate: A Comparative Overview
No single technique provides a complete picture. Instead, we rely on a trio of methods, each offering a unique and complementary piece of the structural puzzle. The initial analysis should be a rapid, high-level assessment to confirm that the reaction has proceeded as expected.
| Technique | Primary Information Provided | Key Application in Cross-Coupling | Relative Sensitivity |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | Confirms that the two coupling partners have combined to form a product of the expected mass. | Very High |
| Infrared (IR) Spectroscopy | Presence/Absence of Functional Groups | Rapidly verifies the consumption of starting material functional groups (e.g., alkyne C-H, boronic acid O-H) and formation of new ones (e.g., C-N).[4] | Moderate |
| Nuclear Magnetic Resonance (NMR) | Atomic Connectivity & 3D Structure | Provides the definitive, high-resolution map of the molecule's C-H framework, proving the exact location of the newly formed bond.[5][6] | Low to Moderate |
This multi-faceted approach forms the basis of a robust validation workflow.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Before investing time in detailed structural analysis, you must first answer a fundamental question: "Did a reaction occur to give a product of the correct mass?" Mass spectrometry is the fastest and most sensitive tool to answer this. It provides the total molecular weight, serving as the first crucial checkpoint. A successful result from MS gives you the confidence to proceed with more in-depth, and time-consuming, NMR analysis.
Comparative Techniques:
-
"Soft" Ionization (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the workhorses for routine analysis. They are "soft" techniques that typically ionize the molecule without causing it to fragment, yielding a clear molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).[7] This is ideal for quickly confirming the product's mass.
-
High-Resolution Mass Spectrometry (HRMS): For definitive proof, HRMS is indispensable. It measures the mass-to-charge ratio to four or five decimal places, allowing for the unambiguous determination of the molecular formula.[8] This is a requirement for publication in reputable journals and is a cornerstone of trustworthy data, as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Application in Validating a Suzuki Coupling Product: Imagine a Suzuki reaction coupling 4-iodoanisole with phenylboronic acid.
-
Expected Product: 4-methoxybiphenyl
-
Expected Molecular Weight: 184.24 g/mol
-
HRMS Check: Your HRMS data should show a peak at m/z 185.0961 (for [M+H]⁺), corresponding to the exact formula C₁₃H₁₃O⁺. A match within ~5 ppm provides very strong evidence for the correct elemental composition.
Experimental Protocol: Sample Preparation for ESI-MS
-
Dissolution: Accurately weigh a small amount of the purified product (~0.1 mg). Dissolve it in 1.0 mL of a suitable solvent (e.g., methanol, acetonitrile) in a clean glass vial to create a ~0.1 mg/mL stock solution.
-
Dilution: Further dilute the stock solution by taking ~10 µL and adding it to another 1.0 mL of solvent. The final concentration for ESI-MS is typically in the low µg/mL to ng/mL range. Overly concentrated samples can suppress ionization.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter directly into an autosampler vial. Solid particles can clog the instrument.
-
Analysis: Submit the sample for analysis. The instrument will inject a small volume of the solution into the ion source.
Infrared (IR) Spectroscopy: The Functional Group Check
Expertise & Causality: While MS confirms the mass, it provides no information about which isomers may have formed or if key functional groups have been altered. IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence and, more importantly, the absence of specific functional groups.[9][10] Its power in cross-coupling validation often lies in confirming the complete consumption of a starting material that has a unique, strong IR absorbance.
Application in Validating a Sonogashira Coupling Product: Consider the coupling of iodobenzene with phenylacetylene.
-
Starting Material (Phenylacetylene): Shows a sharp, characteristic alkyne C≡C stretch at ~2100 cm⁻¹ and a terminal alkyne ≡C-H stretch at ~3300 cm⁻¹.
-
Product (Diphenylacetylene): This internal alkyne has no ≡C-H bond, so the ~3300 cm⁻¹ peak will be absent. The C≡C stretch will still be present but may be weaker and slightly shifted.
-
The Causality: The complete disappearance of the strong ≡C-H peak at ~3300 cm⁻¹ is a powerful and fast indicator that the reaction has gone to completion.
| Coupling Reaction | Key Starting Material Band (Disappearance) | Approx. Wavenumber (cm⁻¹) |
| Sonogashira | Terminal Alkyne ≡C-H Stretch | ~3300 |
| Suzuki | Boronic Acid O-H Stretch | ~3200-3600 (broad) |
| Heck | Alkene =C-H Stretch | ~3010-3095 |
| Buchwald-Hartwig (Amine) | Amine N-H Stretch | ~3300-3500 |
NMR Spectroscopy: The Cornerstone of Structure Elucidation
Expertise & Causality: NMR is the only technique that provides a complete, atom-by-atom map of the molecular structure in solution.[5][11] It is the undisputed gold standard for structural validation. While MS confirms the mass and IR checks functional groups, NMR proves the precise connectivity, confirming where the new bond has formed and establishing the regiochemistry and stereochemistry of the product.
1D NMR: The First Look at the Framework
-
¹H NMR: This is the starting point for most structure determinations.[12] It provides four key pieces of information:
-
Number of Signals: How many distinct proton environments exist.
-
Chemical Shift (δ): The electronic environment of each proton. Protons near the newly formed bond will have predictable chemical shifts.
-
Integration: The relative ratio of protons in each environment.
-
Multiplicity (Splitting): The number of neighboring protons, which helps piece together fragments.[13]
-
-
¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule.[5] When combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows you to distinguish between CH₃, CH₂, CH, and quaternary (C) carbons, providing a complete census of the carbon skeleton.[14]
2D NMR: Unraveling Complexity
The Causality: For anything but the simplest cross-coupling products, 1D spectra can be ambiguous due to overlapping signals, especially in the aromatic region. 2D NMR experiments are essential for unambiguously assigning the structure by revealing correlations between nuclei.[15][16]
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, revealing which protons are on adjacent carbons. It is essential for tracing out spin systems within the coupled fragments.[12][17]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation). It is the most reliable way to assign carbon chemical shifts.[15][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for validating cross-coupling products. It shows correlations between protons and carbons that are 2 or 3 bonds away. Critically, it can show a correlation across the newly formed bond , providing definitive proof of connectivity between the two coupled fragments.
Experimental Protocol: High-Quality NMR Sample Preparation
A high-quality spectrum is impossible without a well-prepared sample. Poor sample preparation leads to broad peaks and artifacts, compromising your data.[18]
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-20 mg of your purified, dry product for ¹H NMR. For ¹³C NMR, which is less sensitive, 20-50 mg is preferable.[19]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves your sample.[19] Any undissolved solids will severely degrade the magnetic field homogeneity and the quality of your spectrum.[20]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution to a high-quality, clean NMR tube. Avoid any solid particulates.[20] The sample height should be 4-5 cm.[18]
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) dampened with isopropanol or ethanol to remove fingerprints and dust. Place the tube in a spinner turbine, using a depth gauge to ensure correct positioning for the spectrometer.
Conclusion: A Synergistic and Self-Validating System
The structural validation of a cross-coupling product is not a linear process but a system of checks and balances. By integrating these three spectroscopic techniques, you create a self-validating workflow that embodies scientific trustworthiness.
-
MS confirms the mass .
-
IR confirms the functional group transformation .
-
NMR provides the definitive structural proof of connectivity .
An inconsistency at any stage demands further investigation—typically improved purification or a re-evaluation of the reaction's outcome. Only when the data from all three techniques converge to tell a single, consistent story can the structure be considered validated with the highest degree of scientific confidence.
References
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ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available from: [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]
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YouTube. (2019). How To Draw The Proton NMR Spectrum of an Organic Molecule. Available from: [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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MDPI. (n.d.). Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. Available from: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available from: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
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NIH. (n.d.). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Available from: [Link]
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The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available from: [Link]
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PubMed. (n.d.). direct covalent bond formation between materials using a Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
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PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
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YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. Available from: [Link]
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ResearchGate. (2017). Bond surface analysis using Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Photoelectron Spectroscopy (XPS). Available from: [Link]
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PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Chemistry LibreTexts. (2019). 3: Deducing the structure of organic molecules: NMR, IR, MS. Available from: [Link]
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ACS Publications. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education. Available from: [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]
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YouTube. (2023). Structure Elucidation of Organic Compounds. Available from: [Link]
- sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (4-Bromoquinolin-3-yl)boronic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Bromoquinolin-3-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step. Our commitment is to provide information that ensures laboratory safety and environmental stewardship, building a foundation of trust through scientific integrity.
Part 1: Hazard Assessment and Waste Characterization
This compound is a specialized reagent for which a specific Safety Data Sheet (SDS) is not always available. Therefore, a conservative hazard assessment must be conducted based on its structural components: the quinoline core, the bromo-substituent, and the boronic acid functional group.
-
Quinoline Moiety : The quinoline ring system is known to have toxicological properties. Compounds in this class can be toxic if ingested, act as skin and eye irritants, and are often noted for their high toxicity to aquatic life with long-lasting effects.[1][2] Some quinoline derivatives are also suspected of causing genetic defects.[2]
-
Boronic Acid Moiety : While historically considered to have low toxicity, recent studies have prompted a re-evaluation of boronic acids, with some data suggesting potential mutagenic or reproductive risks.[3][4] They are generally classified as causing skin, eye, and respiratory irritation.[3][5]
-
Bromo- Substituent : Halogenated aromatic compounds are often persistent in the environment and can present ecotoxicity hazards.
Hazard Summary Table
| Hazard Classification | Description | Rationale & Precautionary Statements |
| Acute Toxicity (Oral) | Assumed harmful if swallowed. | Based on quinoline and boronic acid analogs.[2][3] P301 + P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin & Eye Irritation | Assumed to cause skin and serious eye irritation. | A common property of both quinoline and boronic acid derivatives.[5][9] P302 + P352 : IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust should be avoided.[5] P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Aquatic Hazard | Assumed toxic to aquatic life with long-lasting effects. | A significant hazard associated with the quinoline core.[8] P273 : Avoid release to the environment. |
| Potential Chronic Hazards | Suspected of causing genetic defects or damaging fertility. | A conservative precaution based on data for some quinoline and boronic acid compounds.[2][3] P201 : Obtain special instructions before use. |
Part 2: Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
-
Hand Protection : Wear chemical-resistant nitrile or butyl rubber gloves.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Eye Protection : Use safety goggles or a face shield to protect against splashes or airborne dust.[1]
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[9] All handling should occur within a certified chemical fume hood to minimize inhalation exposure.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the "cradle-to-grave" principle of hazardous waste management.[10] As the generator, you are responsible for ensuring the waste is properly managed until its final disposal.[10]
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound.
-
Solid Waste : Collect un-dissolved compound, contaminated weighing papers, and contaminated PPE (gloves, wipes) in a designated solid hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a designated liquid hazardous waste container for halogenated organic waste.
-
Causality : Never mix this waste with other chemical streams unless specifically directed by your institution's Environmental Health & Safety (EHS) department.[7] Mixing with incompatible materials, such as strong oxidizing agents or bases, can trigger dangerous chemical reactions.
Step 2: Containerization
Select a container that is compatible with the waste.
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
Ensure the container is in good condition, free of cracks or leaks.
-
Keep the container closed at all times, except when actively adding waste. This is a critical EPA and OSHA requirement to prevent spills and the release of vapors.[11]
Step 3: Labeling
Proper labeling is essential for safety and regulatory compliance.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full, unabbreviated chemical name: "this compound" . List other components if it's a mixture.
-
The words "Hazardous Waste" .
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 5: Final Disposal
-
Once the container is full or the accumulation time limits are approaching (consult your institutional policy), arrange for pickup.
-
Contact your institution's EHS department to schedule a waste collection. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
-
A hazardous waste manifest will be used to track the waste from your lab to its final destination, ensuring a complete and compliant disposal process.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Part 4: Spill and Emergency Procedures
All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[13][14]
-
Small Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not dry sweep, as this can generate dust.[2]
-
Carefully scoop the material into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spill :
-
Evacuate the laboratory immediately and restrict access.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
If safe to do so, close the fume hood sash and shut down any potential ignition sources.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
References
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- Safety Data Sheet for QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromoquinolin-3-yl)boronic acid
As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like (4-Bromoquinolin-3-yl)boronic acid, a bifunctional molecule containing both a halogenated quinoline and a boronic acid moiety, requires more than just a standard checklist of personal protective equipment (PPE). It necessitates a thorough understanding of the potential hazards derived from its constituent parts to ensure comprehensive protection.
Hazard Assessment: An Evidence-Based Approach
The primary hazards associated with compounds structurally similar to this compound are consistently identified across multiple safety data sheets. The core concerns are irritation to the skin, eyes, and respiratory system.[1][2][3] This profile is typical for many functionalized aromatic compounds and boronic acids used in organic synthesis.
A composite hazard profile, derived from analogous substances, provides a reliable basis for PPE selection.
| Hazard Classification | GHS Hazard Statement | Rationale and Representative Sources |
| Skin Irritation | H315: Causes skin irritation | Boronic acids and bromoquinolines are known to be irritating upon dermal contact.[1][2][3][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact of the powder or solutions with eyes can cause significant damage.[1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the fine powder or dust can irritate the nose, throat, and lungs.[1][2][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Analogous compounds have shown oral toxicity, making ingestion a significant risk.[3][4][5][6] |
This assessment dictates that our primary goal is to establish effective barriers against dermal, ocular, and inhalation exposure.
Core Directive: Essential Personal Protective Equipment
Based on the hazard profile, a multi-layered PPE strategy is required. The minimum level of PPE should be applied for any handling of the material, with escalations based on the specific procedure and potential for exposure.[7]
Eye and Face Protection: The First Line of Defense
-
Chemical Splash Goggles: These are mandatory for any operation involving this compound, whether solid or in solution. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes.[7][8]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing.[7][9] This includes operations such as transferring large volumes of solutions, carrying out reactions under pressure, or cleaning up spills.
Skin and Body Protection: A Comprehensive Barrier
-
Flame-Resistant (FR) Lab Coat: A standard lab coat is the minimum requirement. For procedures involving flammable solvents, a flame-resistant lab coat is essential. It should be fully buttoned with sleeves rolled down.
-
Chemical-Resistant Gloves: The choice of glove material is critical. No single glove is impervious to all chemicals indefinitely.[9]
-
For Incidental Contact (Solid Handling, Low Volumes): Disposable nitrile gloves are generally suitable.[7][9] It is best practice to wear two pairs (double-gloving) to protect against minor tears and to allow for a clean outer layer to be removed easily after handling.
-
For Extended Contact or Immersion: Thicker, reusable gloves such as neoprene or butyl rubber should be considered, especially when working with solutions of the compound.[9] Always check the glove manufacturer’s compatibility chart for the specific solvents being used.
-
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to protect against spills and physical hazards.[7][8]
Respiratory Protection: Preventing Inhalation Exposure
All handling of solid this compound should ideally be performed within a certified chemical fume hood to minimize inhalation of dust.[8][10]
-
When a Fume Hood is Not Feasible: If weighing or transferring small amounts outside of a fume hood is unavoidable, a NIOSH-approved respirator is required. A filtering facepiece respirator (e.g., an N95) may be sufficient for low-dust situations. For tasks with a higher potential for aerosolization, an air-purifying respirator (APR) with particulate filters would be necessary.
Operational and Disposal Plans
A sound safety plan extends beyond simply wearing PPE; it includes the procedures for its use and disposal.
PPE Selection Workflow
The decision-making process for selecting the correct level of PPE can be visualized as a workflow. This ensures that protection is matched to the risk of the specific task being performed.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Protocol
Contamination often occurs during the removal of PPE. Following a strict sequence is crucial to prevent exposure.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the inner pair first, then the outer pair.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if double-gloved): Peel off the first pair of gloves without touching the outside with your bare hands.
-
Lab Coat: Unbutton and remove by folding it in on itself, touching only the inside.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Inner Gloves: Remove the final pair of gloves, again without bare-hand contact with the exterior.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[9]
Caption: Standard donning and doffing sequence to prevent contamination.
Disposal Plan for Contaminated Materials
-
PPE Disposal: All disposable PPE, including nitrile gloves and any contaminated wipes, should be collected in a designated hazardous waste container lined with a durable plastic bag.[10][11]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[11][12] Do not dispose of it down the drain.[11][13] Collect waste in a clearly labeled, sealed container and follow your institution's Environmental Health & Safety (EHS) guidelines for pickup and disposal.[11][13]
-
Empty Containers: Empty containers that held the solid compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as hazardous waste.[10] Only then can the decontaminated container be discarded or recycled according to institutional policy.[10]
By adhering to this comprehensive safety and logistical plan, you build a self-validating system of protection that minimizes risk and ensures the integrity of your research.
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
